molecular formula C13H12BFO3 B566822 2-Benzyloxy-3-fluorophenylboronic acid CAS No. 1256355-53-9

2-Benzyloxy-3-fluorophenylboronic acid

Cat. No.: B566822
CAS No.: 1256355-53-9
M. Wt: 246.044
InChI Key: BLCQROGHALPIMD-UHFFFAOYSA-N
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Description

2-Benzyloxy-3-fluorophenylboronic acid, also known as 2-Benzyloxy-3-fluorophenylboronic acid, is a useful research compound. Its molecular formula is C13H12BFO3 and its molecular weight is 246.044. The purity is usually 95%.
BenchChem offers high-quality 2-Benzyloxy-3-fluorophenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Benzyloxy-3-fluorophenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3-fluoro-2-phenylmethoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BFO3/c15-12-8-4-7-11(14(16)17)13(12)18-9-10-5-2-1-3-6-10/h1-8,16-17H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLCQROGHALPIMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)F)OCC2=CC=CC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60681879
Record name [2-(Benzyloxy)-3-fluorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60681879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256355-53-9
Record name [2-(Benzyloxy)-3-fluorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60681879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Benzyloxy-3-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic route to 2-Benzyloxy-3-fluorophenylboronic acid, a valuable building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step experimental protocol but also a detailed rationale behind the chosen synthetic strategy. The synthesis leverages a strategic protection of a phenolic hydroxyl group, followed by a regioselective borylation facilitated by lithium-halogen exchange. This guide emphasizes scientific integrity, with all critical steps supported by authoritative references.

Introduction: The Significance of Substituted Phenylboronic Acids

Phenylboronic acids and their derivatives are indispensable tools in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] This powerful carbon-carbon bond-forming reaction has revolutionized the synthesis of biaryl and heteroaryl structures, which are prevalent in a vast array of pharmaceuticals, agrochemicals, and advanced materials.[2]

The specific substitution pattern of 2-Benzyloxy-3-fluorophenylboronic acid makes it a particularly attractive building block. The fluorine atom can significantly modulate the physicochemical properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets.[3] The benzyloxy group serves as a protecting group for the phenolic hydroxyl, which can be readily removed in later synthetic steps to reveal a reactive handle for further functionalization.[4][5] This combination of functionalities allows for the strategic and controlled assembly of complex molecular architectures, making this reagent highly valuable in drug discovery programs.

Strategic Synthesis Design

The synthesis of 2-Benzyloxy-3-fluorophenylboronic acid is best approached through a multi-step sequence that ensures high regioselectivity and overall yield. The chosen strategy involves:

  • Protection of a phenolic hydroxyl group: To prevent interference with subsequent organometallic reactions, the acidic proton of the phenol must be protected. A benzyl group is an ideal choice due to its stability under a wide range of reaction conditions and its facile removal via catalytic hydrogenolysis.[6]

  • Introduction of the boronic acid moiety: The boronic acid group can be introduced onto the aromatic ring through several methods. For this specific substitution pattern, a lithium-halogen exchange followed by quenching with a trialkyl borate is a highly effective and regioselective approach.[7][8][9] The presence of the fluorine atom can influence the site of metalation.[10][11]

The overall synthetic workflow is depicted in the following diagram:

Synthesis_Workflow Start 2-Bromo-6-fluorophenol Intermediate1 1-(Benzyloxy)-2-bromo-3-fluorobenzene Start->Intermediate1 Benzylation Intermediate2 2-Benzyloxy-3-fluorophenyllithium Intermediate1->Intermediate2 Lithium-Halogen Exchange Intermediate3 2-Benzyloxy-3-fluorophenylboronic acid pinacol ester Intermediate2->Intermediate3 Borylation Product 2-Benzyloxy-3-fluorophenylboronic acid Intermediate3->Product Hydrolysis

Caption: Proposed synthetic workflow for 2-Benzyloxy-3-fluorophenylboronic acid.

Detailed Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of 2-Benzyloxy-3-fluorophenylboronic acid.

Step 1: Synthesis of 1-(Benzyloxy)-2-bromo-3-fluorobenzene

This initial step involves the protection of the phenolic hydroxyl group of 2-bromo-6-fluorophenol as a benzyl ether. The Williamson ether synthesis is a reliable method for this transformation.[12][13]

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMolesEquivalents
2-Bromo-6-fluorophenol190.9910.0 g52.4 mmol1.0
Benzyl bromide171.049.8 g (6.8 mL)57.6 mmol1.1
Potassium carbonate (K₂CO₃)138.2114.5 g104.8 mmol2.0
Acetone58.08200 mL--

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-6-fluorophenol (10.0 g, 52.4 mmol) and acetone (200 mL).

  • Add potassium carbonate (14.5 g, 104.8 mmol) to the suspension.

  • Slowly add benzyl bromide (6.8 mL, 57.6 mmol) to the reaction mixture at room temperature with vigorous stirring.

  • Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Wash the filter cake with a small amount of acetone.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-(benzyloxy)-2-bromo-3-fluorobenzene as a colorless oil.

Step 2: Synthesis of 2-Benzyloxy-3-fluorophenylboronic acid

This crucial step involves a lithium-halogen exchange reaction followed by borylation with a trialkyl borate and subsequent hydrolysis.[2][7][8]

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMolesEquivalents
1-(Benzyloxy)-2-bromo-3-fluorobenzene281.1210.0 g35.6 mmol1.0
n-Butyllithium (n-BuLi)64.0615.7 mL (2.5 M in hexanes)39.2 mmol1.1
Triisopropyl borate188.088.7 mL37.4 mmol1.05
Tetrahydrofuran (THF), anhydrous72.11150 mL--
Hydrochloric acid (HCl), 2 M36.46As needed--
Diethyl ether74.12As needed--

Procedure:

  • To a flame-dried 500 mL three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add 1-(benzyloxy)-2-bromo-3-fluorobenzene (10.0 g, 35.6 mmol) and anhydrous tetrahydrofuran (150 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (15.7 mL of a 2.5 M solution in hexanes, 39.2 mmol) dropwise to the reaction mixture while maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature.

  • In a separate flame-dried flask, dissolve triisopropyl borate (8.7 mL, 37.4 mmol) in anhydrous THF (20 mL).

  • Slowly add the solution of the generated aryllithium species to the triisopropyl borate solution at -78 °C via a cannula.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 2 M hydrochloric acid until the solution is acidic (pH ~1-2).

  • Stir the mixture vigorously for 1-2 hours to complete the hydrolysis of the boronate ester.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

  • Combine the organic layers and wash with brine (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., diethyl ether/hexane) to yield 2-benzyloxy-3-fluorophenylboronic acid as a white to off-white solid.

Causality and Experimental Insights

  • Choice of Base in Benzylation: Potassium carbonate is a mild and effective base for the Williamson ether synthesis of phenols, minimizing side reactions.[12]

  • Lithium-Halogen Exchange: The use of n-butyllithium at low temperatures (-78 °C) is crucial for the efficient and clean generation of the aryllithium intermediate.[9] The fluorine atom ortho to the bromine can accelerate the rate of exchange.[10]

  • Borylation Reagent: Triisopropyl borate is a commonly used and effective electrophile for trapping organolithium species to form boronate esters.[2]

  • Hydrolysis: Acidic workup is necessary to hydrolyze the initially formed boronate ester to the desired boronic acid.

Conclusion

The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of 2-Benzyloxy-3-fluorophenylboronic acid. By understanding the underlying chemical principles and carefully controlling the reaction parameters, researchers can efficiently access this valuable building block for their synthetic endeavors in drug discovery and materials science.

References

  • Murphy, J. M., Tzschucke, C. C., & Hartwig, J. F. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters, 9(5), 757–760. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 54704911, 2-Benzyloxy-3-fluorophenylboronic acid. Retrieved from [Link]

  • Wikipedia. (2023, December 27). Metal–halogen exchange. [Link]

  • The Royal Society of Chemistry. (2018). A Mild and Practical Method for Deprotection of Aryl Methyl/ Benzyl/Allyl Ethers with HPPh2 and tBuOK. Organic Chemistry Frontiers. [Link]

  • Tummatorn, J., Albiniak, P. A., & Dudley, G. B. (2007). Synthesis of Benzyl Esters Using 2-Benzyloxy-1-methylpyridinium Triflate. The Journal of Organic Chemistry, 72(23), 8962–8964. [Link]

  • Baran, P. S. (n.d.). Directed Metalation: A Survival Guide. Scripps Research. [Link]

  • Scribd. (n.d.). 1 Lithium Halogen Exchange. [Link]

  • Myers, A. G. (n.d.). Lithium-Halogen Exchange. Harvard University. [Link]

  • Common Organic Chemistry. (n.d.). Benzyl Protection. [Link]

  • Furuya, T., Kuttan, A., & Nampalli, S. (2011). Fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 132(6), 357-366.
  • Dąbrowski, M., Kubicka, J., Luliński, S., & Serwatowski, J. (2005). Halogen–lithium exchange between substituted dihalobenzenes and butyllithium: application to the regioselective synthesis of functionalized bromobenzaldehydes. Tetrahedron, 61(27), 6590–6595. [Link]

  • Arcadi, A., Blesi, F., Cacchi, S., Fabrizi, G., Goggiamani, A., & Marinelli, F. (2013). Palladium-catalyzed cascade reactions of 1-(3-arylprop-2-ynyloxy)-2-bromo benzene derivatives with organoboron compounds. The Journal of Organic Chemistry, 78(9), 4490–4498. [Link]

  • U.S. Patent No. 8,076,515 B2. (2011). Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides.
  • Columbia University. (n.d.). Directed (ortho) Metallation. [Link]

  • Chemistry Stack Exchange. (2019, June 15). How does 1-bromo-2-fluorobenzene react with lithium amalgam?[Link]

  • ResearchGate. (2008). Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale. [Link]

  • ResearchGate. (2016). Palladium-Catalyzed Benzylic C-H Borylation of Alkylbenzenes with Bis(pinacolato)diboron or Pinacolborane. [Link]

  • ResearchGate. (2014). α-Lithiobenzyloxy as a Directed Metalation Group in ortho-Lithiation Reactions. [Link]

  • MDPI. (2024). Synthesis and Butyllithium-Induced Cyclisation of 2-Benzyloxyphenylphosphonamidates Giving 2,3-Dihydrobenzo[d][2][14]oxaphospholes. [Link]

  • National Institutes of Health. (2022). Asymmetric Synthesis of Trifluoroethyl-Based, Chiral 3-Benzyloxy-1- and -2-Phenyl-quinazolinones of Biomedicinal Interest by Radical Type Cross-Coupling to Olefins. [Link]

Sources

2-Benzyloxy-3-fluorophenylboronic acid CAS number 1256355-53-9

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Benzyloxy-3-fluorophenylboronic acid (CAS: 1256355-53-9)

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of Substituted Arylboronic Acids

In the landscape of modern organic synthesis and medicinal chemistry, arylboronic acids have established themselves as indispensable tools.[1][2][3] Their stability, tunable reactivity, and, most notably, their central role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction have made them foundational building blocks for constructing complex molecular architectures.[1][4] Among this vital class of reagents, 2-Benzyloxy-3-fluorophenylboronic acid (CAS No. 1256355-53-9) emerges as a sophisticated and strategically designed intermediate.

This guide provides an in-depth technical exploration of this compound, moving beyond simple data to elucidate the causality behind its synthesis and the strategic advantages of its application. We will examine its physicochemical properties, detail a robust synthetic pathway, explore its cornerstone application in Suzuki-Miyaura coupling, and contextualize its significance within the demanding field of drug discovery. This document is intended for researchers, scientists, and drug development professionals who seek to leverage this powerful building block in their synthetic endeavors.

Physicochemical and Safety Data

A comprehensive understanding of a reagent's properties is the bedrock of successful and safe experimentation. The key data for 2-Benzyloxy-3-fluorophenylboronic acid is summarized below.

PropertyValueReference(s)
CAS Number 1256355-53-9[5][6]
Molecular Formula C₁₃H₁₂BFO₃[6]
Molecular Weight 246.04 g/mol [1]
IUPAC Name (2-(Benzyloxy)-3-fluorophenyl)boronic acid[5]
Appearance White to off-white crystalline powder
Purity Typically ≥97%
Storage Conditions Store at 2-8°C under an inert atmosphere
Safety Information Warning. Causes skin irritation (H315) and serious eye irritation (H319).
Handling Precautions Wear protective gloves, eye protection, and face protection. Wash skin thoroughly after handling.

Synthesis: A Strategy of Precision via Directed ortho-Metalation

The synthesis of 2-Benzyloxy-3-fluorophenylboronic acid is a prime example of regiochemical control in aromatic chemistry. The most logical and efficient pathway leverages the principle of Directed ortho-Metalation (DoM), a powerful technique that uses a functional group to direct a strong base to deprotonate a specific, adjacent position on an aromatic ring.[7][8][9]

The Rationale Behind the Synthetic Design

The choice of a DoM strategy is deliberate. The benzyloxy group (OBn) is a well-established Directed Metalation Group (DMG).[9][10] Its Lewis basic oxygen atom coordinates to the lithium cation of an organolithium base (e.g., n-BuLi), effectively lowering the kinetic barrier and increasing the acidity of the neighboring ortho protons.[9] In the chosen precursor, 1-benzyloxy-2-fluorobenzene, the fluorine atom also exerts a strong inductive electron-withdrawing effect, further acidifying the adjacent C-H bond at the 3-position. This synergistic activation makes the position between the benzyloxy and fluoro groups the most favorable site for deprotonation, ensuring high regioselectivity.

Synthetic Workflow Diagram

G cluster_0 Step 1: Directed ortho-Metalation cluster_1 Step 2: Borylation & Hydrolysis Start 1-Benzyloxy-2-fluorobenzene Reagent1 n-BuLi, Anhydrous THF -78 °C Start->Reagent1 Intermediate Aryllithium Intermediate (in situ) Reagent1->Intermediate Deprotonation Intermediate2 Boronate Ester Intermediate Intermediate->Intermediate2 Electrophilic Quench Reagent2 1. B(OiPr)₃ 2. Aqueous Acid (e.g., HCl) Product 2-Benzyloxy-3-fluorophenylboronic acid Reagent2->Product Hydrolysis Intermediate2->Reagent2

Caption: Synthetic pathway via Directed ortho-Metalation.

Detailed Experimental Protocol

Materials:

  • 1-Benzyloxy-2-fluorobenzene

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • Triisopropyl borate (B(OiPr)₃)

  • Hydrochloric acid (HCl), aqueous solution (e.g., 1 M)

  • Diethyl ether or Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas supply and standard glassware for anhydrous reactions

Procedure:

  • Reaction Setup: A dry, multi-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet is charged with 1-benzyloxy-2-fluorobenzene (1.0 eq).

  • Solvent Addition: Anhydrous THF is added via cannula or syringe to achieve a concentration of approximately 0.2-0.5 M.

  • Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath. It is critical to maintain this low temperature to prevent side reactions and ensure the stability of the organolithium intermediate.

  • Lithiation: n-Butyllithium (1.1 eq) is added dropwise to the stirred solution over 20-30 minutes, ensuring the internal temperature remains below -70 °C. The formation of the aryllithium species is often indicated by a color change. The reaction is stirred at -78 °C for 1-2 hours.

  • Borylation (Electrophilic Quench): Triisopropyl borate (1.2 eq), a mild and effective boron electrophile, is added dropwise to the reaction mixture, again maintaining the temperature at -78 °C. The solution is stirred at this temperature for an additional 1-2 hours and then allowed to warm slowly to room temperature overnight.

  • Work-up and Hydrolysis: The reaction is carefully quenched by the slow addition of 1 M aqueous HCl. The mixture is stirred vigorously for 30 minutes to ensure complete hydrolysis of the boronate ester to the desired boronic acid.

  • Extraction: The mixture is transferred to a separatory funnel and extracted with ethyl acetate or diethyl ether (3x).

  • Washing and Drying: The combined organic layers are washed with water and then brine, dried over anhydrous Na₂SO₄ or MgSO₄, filtered, and the solvent is removed under reduced pressure.

  • Purification: The resulting crude solid is typically purified by recrystallization or by trituration with a nonpolar solvent (e.g., hexanes or a hexanes/ethyl acetate mixture) to yield pure 2-benzyloxy-3-fluorophenylboronic acid.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of 2-benzyloxy-3-fluorophenylboronic acid lies in its function as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[11] This reaction is one of the most powerful and versatile methods for forming C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and heteroaryl structures that are prevalent in pharmaceuticals and advanced materials.[4][12]

Mechanistic Rationale and Strategic Advantage

The Suzuki coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of an aryl or vinyl halide (the electrophilic partner).

  • Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium center, displacing the halide. This is the crucial step where the new C-C bond is poised to form.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, regenerating the Pd(0) catalyst and forming the final biaryl product.

The strategic brilliance of using 2-benzyloxy-3-fluorophenylboronic acid resides in its trifunctional nature:

  • The Boronic Acid: Serves as the reactive handle for the C-C bond formation.

  • The Fluorine Atom: Is incorporated directly into the final product, potentially enhancing its pharmacological properties such as metabolic stability, binding affinity, and lipophilicity.[13][14][15] The incorporation of fluorine is a proven strategy in drug design, with approximately 25% of all marketed drugs containing at least one fluorine atom.[14]

  • The Benzyloxy Group: Functions as a robust protecting group for a phenolic hydroxyl. After the biaryl core has been constructed via the Suzuki coupling, the benzyl group can be cleanly removed (typically via catalytic hydrogenation) to unmask a hydroxyl group. This newly revealed functional group can then be used as a handle for further synthetic transformations, adding another layer of molecular complexity.

Workflow: Suzuki Coupling and Deprotection

G cluster_0 Suzuki-Miyaura Coupling cluster_1 Deprotection Start 2-Benzyloxy-3-fluorophenylboronic acid Reagent1 Aryl Halide (Ar-X) Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent, Heat Start->Reagent1 Intermediate Protected Biaryl Intermediate Reagent1->Intermediate C-C Bond Formation Reagent2 H₂, Pd/C Solvent (e.g., EtOH, EtOAc) Intermediate->Reagent2 Product 2-Hydroxy-3-fluoro-biaryl (Final Product) Reagent2->Product Hydrogenolysis

Caption: Strategic workflow for biaryl synthesis and functionalization.

General Protocol for Suzuki-Miyaura Coupling

Materials:

  • 2-Benzyloxy-3-fluorophenylboronic acid (1.2 eq)

  • Aryl or heteroaryl halide (e.g., 4-bromoanisole) (1.0 eq)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 2-5 mol%)

  • Base (e.g., anhydrous potassium carbonate [K₂CO₃] or cesium carbonate [Cs₂CO₃], 2.0-3.0 eq)

  • Solvent system (e.g., Toluene/Water 4:1, or 1,4-Dioxane/Water 4:1)

  • Argon or Nitrogen gas supply

Procedure:

  • Reaction Setup: To a round-bottom flask or reaction vial, add the aryl halide (1.0 eq), 2-benzyloxy-3-fluorophenylboronic acid (1.2 eq), the base (2.0 eq), and the palladium catalyst (0.03 eq).

  • Solvent Addition and Degassing: Add the solvent mixture (e.g., Toluene and Water). Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes to remove dissolved oxygen, which can deactivate the catalyst.

  • Reaction: Heat the reaction mixture to 80-100 °C under a nitrogen or argon atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-24 hours.

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate.

  • Extraction and Purification: Separate the organic layer, extract the aqueous layer with ethyl acetate, and combine the organic fractions. Wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Conclusion

2-Benzyloxy-3-fluorophenylboronic acid, CAS 1256355-53-9, is far more than a simple chemical reagent; it is a product of strategic synthetic design. Its architecture provides a reliable platform for introducing a fluorinated, oxygenated phenyl ring into complex molecules via the robust Suzuki-Miyaura coupling reaction. The orthogonal functionalities—a reactive boronic acid, a property-enhancing fluorine atom, and a cleavable benzyloxy protecting group—offer researchers and drug development professionals a powerful and versatile tool for accessing novel biaryl scaffolds. Understanding the rationale behind its synthesis and the strategic implications of its use empowers chemists to accelerate the discovery and development of next-generation pharmaceuticals and functional materials.

References

  • Application Notes and Protocols: Synthesis of 2-(Benzyloxy)-4-fluorobenzaldehyde Derivatives. Benchchem.
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  • 2-Benzyloxy-3-fluorophenylboronic acid, CAS [[1256355-53-9]]. BIOZOL.
  • Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. National Institutes of Health (NIH).
  • 2-Benzyloxy-4-fluorophenylboronic acid. Chem-Impex.
  • Application Note: Regioselective Lithiation of 4-(Benzyloxy)-2-bromo-1-fluorobenzene for the Synthesis of Functionalized Aromati. Benchchem.
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  • An In-depth Technical Guide to 2-(Benzyloxy)-4-fluorobenzaldehyde. Benchchem.
  • Fluorinated building blocks in drug design: new pathways and targets. National Institutes of Health (NIH).
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  • 1256355-53-9|(2-(Benzyloxy)-3-fluorophenyl)boronic acid. BLDpharm.
  • (2-(Benzyloxy)-5-fluorophenyl)boronic acid | 779331-47-4.
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Sources

A-Z Guide to Structure Elucidation: 2-Benzyloxy-3-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides a detailed, multi-technique approach to the definitive structure elucidation of 2-Benzyloxy-3-fluorophenylboronic acid, a versatile reagent in modern organic synthesis and medicinal chemistry.[1] Addressed to researchers, scientists, and professionals in drug development, this document moves beyond procedural outlines to explain the causal-driven strategies behind the analytical choices. By integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F, ¹¹B), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, this guide establishes a self-validating framework for unambiguous molecular characterization. Detailed protocols, data interpretation insights, and visual guides to experimental workflows are provided to ensure both scientific rigor and practical applicability.

Introduction: The Imperative for Unambiguous Characterization

2-Benzyloxy-3-fluorophenylboronic acid is a valuable synthetic intermediate, prized for its role in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction.[1] Its unique trifunctional substitution pattern—a boronic acid, a fluorine atom, and a benzyloxy group—offers a powerful handle for constructing complex molecular architectures found in pharmaceuticals and advanced materials.[1][2] However, the very structural complexity that makes this molecule useful also necessitates a rigorous and unequivocal confirmation of its identity and purity. The precise positioning of the substituents is critical to its reactivity and the properties of its downstream products. This guide outlines an orthogonal analytical strategy, leveraging a suite of spectroscopic techniques to ensure a high-confidence structure elucidation.

Molecular Overview and Analytical Strategy

The putative structure of 2-Benzyloxy-3-fluorophenylboronic acid presents several key features that are amenable to specific analytical probes:

  • Aromatic System: A 1,2,3-trisubstituted benzene ring whose proton and carbon environments are influenced by the electronic effects of all three substituents.

  • Fluorine Substituent: A single fluorine atom, which can be directly observed via ¹⁹F NMR and whose coupling to adjacent nuclei provides critical positional information.

  • Benzyloxy Group: A flexible side chain with characteristic protons (methylene and phenyl) that can be identified in ¹H NMR.

  • Boronic Acid Group: A Lewis acidic functional group that can be directly probed by ¹¹B NMR and identified by its characteristic IR stretches.[3] This group is also known to exist in equilibrium with its cyclic trimeric anhydride, the boroxine, a phenomenon that must be considered during analysis.[4][5]

Caption: Overall workflow for the structure elucidation of 2-Benzyloxy-3-fluorophenylboronic acid.

Spectroscopic Elucidation in Detail

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Core of Connectivity

NMR spectroscopy is the cornerstone of structure elucidation for organic molecules. For this specific compound, a multi-nuclear approach is essential.

¹H NMR Spectroscopy: This technique provides information about the proton environments. We expect to see:

  • Aromatic Protons: Three signals in the aromatic region (typically ~7.0-8.0 ppm), corresponding to the protons on the substituted phenyl ring. Their splitting patterns (multiplicities) and coupling constants will be critical for determining their relative positions.

  • Benzyloxy Methylene Protons: A singlet at ~5.0-5.5 ppm, integrating to two protons, corresponding to the -O-CH₂-Ph group.

  • Benzyloxy Phenyl Protons: A multiplet corresponding to the five protons of the unsubstituted phenyl ring of the benzyl group.

  • Boronic Acid Protons: A broad singlet for the B(OH)₂ protons, which is often exchangeable with D₂O and can vary in chemical shift.

¹³C NMR Spectroscopy: This spectrum reveals the number of unique carbon environments. Key signals will include those for the twelve distinct aromatic carbons and the benzylic methylene carbon. The chemical shifts will be influenced by the attached atoms (F, O, B), providing further clues to the substitution pattern.

¹⁹F NMR Spectroscopy: The Definitive Fluorine Probe ¹⁹F NMR is a highly sensitive technique with a wide chemical shift range, making it an unambiguous tool for confirming the presence and electronic environment of the fluorine atom.[6][7]

  • Chemical Shift: The position of the fluorine signal provides information about the electronic environment of the C-F bond.[8]

  • Coupling: Crucially, the ¹⁹F nucleus will couple to adjacent ¹H nuclei (³JHF) and potentially to the ¹³C nucleus, producing characteristic splitting patterns that help to definitively place the fluorine atom at the C3 position.[6][7]

¹¹B NMR Spectroscopy: Confirming the Boronic Acid This technique is specific for the boron nucleus and is essential for characterizing the boronic acid moiety.[9][10]

  • Boronic Acid Signal: A trigonal (sp²-hybridized) boronic acid typically shows a broad signal in the range of 27-33 ppm.[4][11]

  • Boroxine Formation: Boronic acids can reversibly dehydrate to form a six-membered cyclic trimer called a boroxine.[4][5] This species has a distinct ¹¹B NMR signal, often slightly downfield from the monomeric acid (~33 ppm).[4] Observing this second signal, especially in a non-aqueous solvent or upon standing, is strong evidence for the boronic acid functionality.

Caption: Equilibrium between a phenylboronic acid and its corresponding boroxine trimer.

2D NMR Techniques (COSY, HSQC, HMBC): Assembling the Puzzle While 1D NMR provides a list of parts, 2D NMR shows how they are connected.

  • COSY (Correlation Spectroscopy): Identifies ¹H-¹H coupling networks, confirming which aromatic protons are adjacent to each other.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon signal.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful tool. It reveals correlations between protons and carbons that are 2 or 3 bonds away. This is critical for establishing the connectivity between the benzyloxy group, the fluorine, and the boronic acid on the phenyl ring.

Caption: Key expected HMBC correlations for confirming substituent positions.

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Mass spectrometry provides the molecular weight of the compound, which is a critical piece of evidence.

  • High-Resolution Mass Spectrometry (HRMS): This is the gold standard for formula confirmation. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically < 5 ppm error), HRMS can determine the elemental composition of the molecule, C₁₃H₁₂BFO₃.

  • Fragmentation Analysis (MS/MS): In MS/MS, the molecular ion is fragmented, and the masses of the fragments are analyzed. Expected fragmentation patterns for 2-Benzyloxy-3-fluorophenylboronic acid would include the loss of the benzyl group (C₇H₇) or water molecules from the boronic acid, providing further structural confirmation. The presence of boroxines can sometimes complicate mass spectra, but modern techniques can mitigate this.[12][13]

Technique Information Gained Expected Result for C₁₃H₁₂BFO₃
HRMS (ESI+) Elemental Composition[M+H]⁺ calculated: 247.0936; [M+Na]⁺ calculated: 269.0755
MS/MS Structural FragmentsLoss of C₇H₇ (benzyl), H₂O (water)
Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying key functional groups present in the molecule.

  • O-H Stretch: A very strong and broad absorption band around 3200-3400 cm⁻¹ is characteristic of the hydrogen-bonded O-H stretching of the boronic acid group.[14][15]

  • B-O Stretch: A strong band in the region of 1330-1380 cm⁻¹ is typically assigned to the asymmetric B-O stretching vibration.[15]

  • C-F Stretch: A strong absorption in the 1100-1300 cm⁻¹ region is indicative of the C-F bond.

  • Aromatic C-H & C=C: Bands corresponding to aromatic C-H stretching (above 3000 cm⁻¹) and C=C ring stretching (approx. 1450-1600 cm⁻¹) will also be present.

Integrated Data Analysis: A Cohesive Conclusion

The power of this multi-technique approach lies in the integration of all data points. The molecular formula from HRMS provides the elemental puzzle pieces. IR confirms the presence of the key functional groups. Finally, the suite of 1D and 2D NMR experiments assembles these pieces, definitively establishing the connectivity and the precise 1,2,3-substitution pattern on the aromatic ring. The observation of a ³J coupling between the fluorine atom and an adjacent aromatic proton, combined with HMBC correlations from the benzylic CH₂ protons to the C2 and C3 carbons, provides irrefutable evidence for the proposed structure.

Experimental Protocols

NMR Sample Preparation and Analysis
  • Sample Preparation: Dissolve ~5-10 mg of 2-Benzyloxy-3-fluorophenylboronic acid in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for boronic acids as it can help resolve the -OH protons.

  • ¹H NMR: Acquire a standard proton spectrum. If the B(OH)₂ signal is of interest, acquire a second spectrum after adding one drop of D₂O to the NMR tube to confirm its exchangeability.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. An APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ carbons.

  • ¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum using a dedicated fluorine probe or a broadband probe.

  • ¹¹B NMR: Acquire a proton-decoupled ¹¹B spectrum. Use of a quartz NMR tube is recommended to avoid background signals from borosilicate glass.[10][11]

  • 2D NMR: Acquire standard COSY, HSQC, and HMBC spectra using manufacturer-recommended pulse programs. Optimize acquisition and processing parameters to resolve long-range correlations in the HMBC.

HRMS Sample Preparation and Analysis
  • Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Analysis: Infuse the sample into an ESI (Electrospray Ionization) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

  • Data Acquisition: Acquire data in both positive and negative ion modes to observe different adducts (e.g., [M+H]⁺, [M+Na]⁺, [M-H]⁻). Calibrate the instrument immediately before the run to ensure high mass accuracy.

IR Spectroscopy Analysis
  • Sample Preparation: Prepare the sample using either the KBr pellet method (mixing a small amount of sample with dry KBr powder and pressing into a transparent disk) or using an ATR (Attenuated Total Reflectance) accessory.

  • Analysis: Place the sample in an FT-IR spectrometer and acquire the spectrum, typically over the range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction and identify the key absorption bands corresponding to the functional groups of interest.

References

  • ResearchGate. (n.d.). CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters. Retrieved from [Link]

  • SDSU Chemistry. (n.d.). 11B NMR Chemical Shifts. Retrieved from [Link]

  • Springer, J. W., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry. Retrieved from [Link]

  • ACS Publications. (2014). Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks. Retrieved from [Link]

  • NIH. (n.d.). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. PMC. Retrieved from [Link]

  • MDPI. (n.d.). A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. Retrieved from [Link]

  • Slideshare. (n.d.). 19 f chemical shifts and coupling constants. Retrieved from [Link]

  • ACS Publications. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry. Retrieved from [Link]

  • Canadian Science Publishing. (1968). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Canadian Journal of Chemistry. Retrieved from [Link]

  • UCSB Chemistry and Biochemistry. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. Retrieved from [Link]

  • Canadian Science Publishing. (1968). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Canadian Journal of Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Improving Mass Spectrometric Characterisation of Boronic Acid and Boroxine in Pharmaceutical Manufacturing. Retrieved from [Link]

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • NMR Service. (n.d.). 19Flourine NMR. Retrieved from [Link]

  • Royal Society of Chemistry. (2012). Monitoring of reversible boronic acid-diol interactions by fluorine NMR spectroscopy in aqueous media. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of boric acid. Retrieved from [Link]

  • NIH. (2011). Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation. PMC. Retrieved from [Link]

  • Wiley-VCH. (2005). Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Retrieved from [Link]

  • PubMed. (2015). DFT calculations and experimental FT-IR, FT-Raman, NMR, UV-Vis spectral studies of 3-fluorophenylboronic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluorophenylboronic acid. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-Fluorophenylboronic acid - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • Taylor & Francis Online. (2020). The organoboron compounds: their Lewis acidity and catalytic activity. Catalysis Reviews. Retrieved from [Link]

  • NIH. (2013). Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors. PMC. Retrieved from [Link]

  • Taylor & Francis Online. (2023). Synthesis, crystal structure and DFT study of (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid. Molecular Crystals and Liquid Crystals. Retrieved from [Link]

  • Wiley-VCH. (2010). Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications. Retrieved from [Link]

  • IAEA. (n.d.). Analytical techniques for boron and boron 10 analysis in a solid experimental tumor EO. 771. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information Boroxine Template for Macrocyclization and Postfunctionalization. Retrieved from [Link]

  • ResearchGate. (n.d.). Boron Determination—A Review of Analytical Methods. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzylboronic acid or boronate synthesis. Retrieved from [Link]

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2-Benzyloxy-3-fluorophenylboronic acid molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Benzyloxy-3-fluorophenylboronic Acid: Properties, Applications, and Experimental Protocols

Abstract

This technical guide provides a comprehensive overview of 2-Benzyloxy-3-fluorophenylboronic acid, a key building block in modern organic and medicinal chemistry. The document details its fundamental chemical and physical properties, with a primary focus on its precise molecular weight and its implications for experimental design. We will explore its critical role in palladium-catalyzed cross-coupling reactions, offering field-proven insights into experimental workflows. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile reagent in their synthetic endeavors.

Core Chemical and Physical Properties

2-Benzyloxy-3-fluorophenylboronic acid is a substituted aromatic boronic acid. The presence of the benzyloxy and fluoro groups imparts unique electronic and steric properties, making it a valuable reagent for creating complex molecular architectures. The precise mass of a compound is a fundamental property, critical for stoichiometric calculations, reaction monitoring by mass spectrometry, and compound characterization.

A summary of its key quantitative data is presented below for easy reference.

PropertyValueSource(s)
Molecular Weight 246.04 g/mol [1][2]
Exact Mass 246.08600 Da[1]
Molecular Formula C₁₃H₁₂BFO₃[1]
CAS Number 1256355-53-9[1][3]
Appearance White to off-white crystalline powder or solid[4]
Storage Temperature Inert atmosphere, room temperature or 2-8 °C[4][5]

Note: It is crucial to distinguish this compound from its isomers, such as 2-Benzyloxy-4-fluorophenylboronic acid (CAS 848779-87-3) or 4-Benzyloxy-3-fluorophenylboronic acid (CAS 133057-83-7), which share the same molecular formula and weight but differ in the substitution pattern on the phenyl ring, leading to distinct reactivity and applications.[5][6][7]

The Role in Suzuki-Miyaura Cross-Coupling Reactions

The primary utility of 2-Benzyloxy-3-fluorophenylboronic acid lies in its application as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This Nobel Prize-winning reaction is one of the most powerful methods for forming carbon-carbon bonds, typically between an organoboron compound and an organohalide.

The causality behind its effectiveness stems from the boronic acid moiety, which, upon activation by a base, forms a boronate complex. This complex readily undergoes transmetalation with a palladium(0) species, initiating the catalytic cycle that ultimately yields the coupled product. The benzyloxy and fluoro substituents can modulate the electronic properties of the phenyl ring, influencing the reaction kinetics and yield.

Below is a diagram illustrating the generally accepted catalytic cycle for the Suzuki-Miyaura reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition (R¹-X) Pd0->OxAdd Organohalide (R¹-X) Complex1 R¹-Pd(II)L₂-X Intermediate OxAdd->Complex1 Transmetalation Transmetalation [ArB(OH)₃]⁻ Complex1->Transmetalation Complex2 R¹-Pd(II)L₂-Ar Intermediate Transmetalation->Complex2 RedElim Reductive Elimination Complex2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-Ar Coupled Product RedElim->Product Boronate Ar-B(OH)₂ + Base ⇌ [ArB(OH)₃]⁻ Boronate->Transmetalation Activated Boronate

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of a Biaryl Compound

This section provides a representative, self-validating protocol for a Suzuki-Miyaura coupling reaction using 2-Benzyloxy-3-fluorophenylboronic acid. Explanations are provided to clarify the rationale behind key steps, ensuring both reproducibility and a deeper understanding of the process.

Objective: To synthesize 2-benzyloxy-3-fluoro-1,1'-biphenyl by coupling 2-Benzyloxy-3-fluorophenylboronic acid with iodobenzene.

Materials and Reagents:
  • 2-Benzyloxy-3-fluorophenylboronic acid (1.2 eq.)

  • Iodobenzene (1.0 eq.)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 eq., catalyst)

  • Triphenylphosphine [PPh₃] (0.04 eq., ligand)

  • Potassium carbonate (K₂CO₃) (3.0 eq., base)

  • 1,4-Dioxane (solvent)

  • Water (co-solvent)

  • Nitrogen or Argon gas (for inert atmosphere)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

Step-by-Step Methodology:
  • Flask Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-Benzyloxy-3-fluorophenylboronic acid, iodobenzene, potassium carbonate, palladium(II) acetate, and triphenylphosphine.

    • Expertise & Experience: The palladium(II) acetate and triphenylphosphine combine in situ to form the active Pd(0) catalyst. Using a slight excess of the boronic acid (1.2 eq.) helps to drive the reaction to completion, compensating for any potential decomposition.

  • Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 5-10 minutes. This is a critical step.

    • Trustworthiness: The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive Pd(II) state. Maintaining an inert atmosphere throughout the reaction is essential for achieving a high yield and preventing catalyst degradation.

  • Solvent Addition: Add 1,4-dioxane and water in a 4:1 ratio via syringe. The total solvent volume should be sufficient to create a stirrable slurry (e.g., 10 mL for a 1 mmol scale reaction).

    • Expertise & Experience: A mixed solvent system is often employed. Dioxane solubilizes the organic reagents, while water is necessary to dissolve the inorganic base (K₂CO₃) and facilitate the formation of the active boronate species.

  • Heating and Reaction: Lower the flask into a preheated oil bath set to 80-90 °C. Allow the reaction to stir vigorously for 4-12 hours.

    • Trustworthiness: Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by taking small aliquots from the reaction mixture. The reaction is typically complete when the limiting reagent (iodobenzene) is no longer observed.

  • Workup and Purification: a. Cool the reaction mixture to room temperature. b. Dilute with ethyl acetate and water. c. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. d. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. e. Purify the resulting crude product by column chromatography on silica gel to obtain the pure biaryl product.

Experimental Workflow Diagram

Experimental_Workflow Start Start: Assemble Glassware Step1 1. Add Reagents (Boronic Acid, Halide, Base, Catalyst) Start->Step1 Step2 2. Purge with Inert Gas (Nitrogen/Argon) Step1->Step2 Step3 3. Add Solvents (Dioxane/Water) Step2->Step3 Step4 4. Heat and Stir (80-90 °C, 4-12h) Step3->Step4 Step5 5. Reaction Workup (Extraction & Washing) Step4->Step5 Step6 6. Purification (Column Chromatography) Step5->Step6 End End: Pure Product Step6->End

Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling reaction.

Safety and Handling

While comprehensive safety data is product-specific, boronic acids as a class may cause skin and eye irritation.[4]

  • Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat.

  • Handling: Handle the powder in a well-ventilated area or a fume hood to avoid inhalation.

  • Storage: Store in a tightly sealed container under an inert atmosphere as recommended.[4]

Conclusion

2-Benzyloxy-3-fluorophenylboronic acid, with a molecular weight of 246.04 g/mol , is a highly valuable and specific reagent in synthetic chemistry.[1][2] Its utility is most profoundly demonstrated in the construction of C-C bonds via Suzuki-Miyaura coupling, a cornerstone reaction in pharmaceutical and materials science research. Understanding its properties, the rationale behind its reaction mechanisms, and proper handling protocols are paramount for its successful application in the laboratory.

References

  • (2-(Benzyloxy)-6-fluorophenyl)boronic acid , PubChem, National Institutes of Health, [Link]

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A Technical Guide to the Solubility of 2-Benzyloxy-3-fluorophenylboronic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical framework for understanding and determining the solubility of 2-Benzyloxy-3-fluorophenylboronic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to offer a foundational understanding of the compound's structural characteristics, a predictive analysis of its behavior in various organic solvents, and a robust, field-proven experimental protocol for generating precise solubility data.

Introduction: The Strategic Importance of Solubility Data

2-Benzyloxy-3-fluorophenylboronic acid (CAS No: 1256355-53-9) is a versatile building block in modern organic synthesis and medicinal chemistry.[1][2] Its utility is most pronounced in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a cornerstone for the formation of carbon-carbon bonds in the synthesis of complex pharmaceuticals and advanced materials.[3]

The success of these synthetic applications is intrinsically linked to the solubility of the boronic acid reagent. Proper solvent selection dictates reaction kinetics, influences catalyst stability and activity, simplifies product isolation, and is critical for developing scalable purification and formulation strategies. Inadequate solubility can lead to poor reaction yields, sluggish conversions, and challenges in downstream processing. This guide provides the necessary theoretical and practical tools to mitigate these risks by enabling the precise determination of the compound's solubility profile.

Molecular Structure and Predicted Solubility Behavior

The solubility of 2-Benzyloxy-3-fluorophenylboronic acid is governed by the interplay of its distinct functional groups: the boronic acid moiety, the aromatic ring, and the benzyloxy and fluoro substituents.

  • Boronic Acid Group (-B(OH)₂): The two hydroxyl groups can act as both hydrogen bond donors and acceptors.[4] This characteristic suggests favorable solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents capable of accepting hydrogen bonds (e.g., ethers, ketones). However, a critical consideration is the propensity of boronic acids to undergo equilibrium dehydration upon heating to form cyclic anhydrides known as boroxines.[5][6] This transformation can significantly alter solubility and complicates measurements, making the choice of experimental method crucial.

  • Aromatic System (Phenyl Ring): The core phenyl ring provides a nonpolar surface area, contributing to solubility in aromatic solvents like toluene and xylenes, which are common in cross-coupling reactions.[7]

  • Substituents (2-Benzyloxy and 3-Fluoro):

    • The benzyloxy group introduces a significant nonpolar, sterically bulky component, which is expected to enhance solubility in ethers (e.g., THF, dioxane, dipropyl ether) and moderately polar solvents.

    • The fluoro group at the 3-position increases the molecule's overall polarity and can participate in weak hydrogen bonding, potentially modulating its interaction with a range of solvents.

Based on this analysis and solubility data for structurally related compounds like phenylboronic acid, a qualitative solubility prediction can be made.[5][8]

Table 1: Predicted Qualitative Solubility of 2-Benzyloxy-3-fluorophenylboronic Acid

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Ethers Dioxane, Tetrahydrofuran (THF), Dipropyl EtherHighThe ether oxygen acts as a hydrogen bond acceptor for the -B(OH)₂ group, while the hydrocarbon structure solvates the benzyloxy and phenyl groups. Ethers are excellent solvents for boronic acids.[5]
Ketones Acetone, 3-PentanoneHigh to ModerateSimilar to ethers, the carbonyl oxygen is a good hydrogen bond acceptor. Phenylboronic acid shows high solubility in ketones.[5]
Aromatic Toluene, XylenesModerateFavorable interactions with the phenyl and benzyloxy groups. Often used in Suzuki reactions, sometimes with a co-solvent.[7]
Chlorinated Chloroform, DichloromethaneModeratePhenylboronic acid has moderate solubility in chloroform.[5][8] The polarity is suitable for solvating the molecule.
Polar Aprotic DMF, DMAc, DMSOModerate to LowWhile polar, the potential for competing side reactions or complex formation may exist. These are common solvents for Suzuki coupling.[7]
Alkanes Hexane, MethylcyclohexaneVery LowThe high polarity of the boronic acid group makes it incompatible with nonpolar hydrocarbons. Hydrocarbons are often used to precipitate boronic acids for purification.[5]

Experimental Protocol: Dynamic Method for Solubility Determination

While specific quantitative solubility data for 2-Benzyloxy-3-fluorophenylboronic acid is not widely published, the dynamic (or synthetic) method is the authoritative technique for generating this information accurately.[4][6] This method is superior to traditional isothermal techniques because it minimizes the thermal exposure time, thereby reducing the risk of boroxine formation which can confound results.[5]

The principle involves heating a solid-liquid mixture of known composition at a slow, constant rate until the last solid particles dissolve. The temperature at which the solution becomes perfectly clear is the equilibrium solubility temperature for that specific concentration.

Required Apparatus
  • Jacketed glass vessel with a magnetic stirrer.

  • Precision circulating fluid bath for temperature control.

  • Calibrated temperature probe (e.g., Pt100).

  • Luminance or turbidity probe to detect the clear point with high precision.

  • Analytical balance (±0.1 mg).

Step-by-Step Procedure
  • Sample Preparation:

    • Accurately weigh a specific mass of 2-Benzyloxy-3-fluorophenylboronic acid into the jacketed glass vessel.

    • Add a precisely weighed amount of the chosen organic solvent to the vessel. The composition is now known (e.g., mole fraction, x).

    • Causality Note: Precise mass measurements are fundamental for accurate mole fraction calculations, which form the basis of the final solubility curve.

  • Measurement Cycle:

    • Place the vessel in the temperature-controlled bath and begin vigorous stirring.

    • Causality Note: Vigorous stirring ensures the suspension is homogenous and that dissolution equilibrium is rapidly achieved at each temperature increment.

    • Initiate a slow, constant heating ramp (e.g., 0.1–0.3 K/min).

    • Causality Note: A slow heating rate is critical to ensure the system remains close to thermodynamic equilibrium, preventing an overestimation of the dissolution temperature.[4]

    • Continuously monitor the turbidity of the sample using the luminance probe. As the solid dissolves, the intensity of light passing through the solution will increase.

  • Equilibrium Point Determination:

    • Record the temperature at the exact moment the solution becomes clear. This point is identified by a sharp, significant increase in the measured light intensity, indicating the dissolution of the last crystal.[4][5] This temperature is the equilibrium solubility temperature for the prepared composition.

  • Data Analysis and Curve Generation:

    • Repeat steps 1-3 for a range of different compositions (mole fractions) in the same solvent.

    • Plot the recorded dissolution temperatures (T) against the corresponding mole fractions (x) of the boronic acid.

    • Fit the data points to generate a solubility curve. This curve provides the solubility of the compound across a continuous temperature range.

Workflow Visualization

The following diagram illustrates the logical workflow for the dynamic method of solubility determination.

G cluster_prep 1. Sample Preparation cluster_measure 2. Measurement cluster_analysis 3. Data Analysis weigh_acid Weigh Boronic Acid combine Combine in Jacketed Vessel weigh_acid->combine weigh_solvent Weigh Organic Solvent weigh_solvent->combine heat_stir Heat and Stir (Constant Rate) combine->heat_stir monitor Monitor Turbidity heat_stir->monitor record_temp Record Dissolution Temp (Clear Point) monitor->record_temp repeat Repeat for Multiple Concentrations record_temp->repeat plot Plot Temperature vs. Mole Fraction repeat->plot curve Generate Solubility Curve plot->curve

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Benzyloxy-3-fluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Benzyloxy-3-fluorophenylboronic acid, a key building block in medicinal chemistry and organic synthesis. This document offers a detailed interpretation of the proton NMR spectrum, including predicted chemical shifts, multiplicity patterns, and coupling constants, grounded in established NMR theory and substituent effects. Methodologies for sample preparation and spectral acquisition are outlined to ensure data integrity and reproducibility. This guide is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for the structural elucidation and characterization of complex organic molecules.

Introduction: The Significance of 2-Benzyloxy-3-fluorophenylboronic Acid

2-Benzyloxy-3-fluorophenylboronic acid is a versatile synthetic intermediate of significant interest in the pharmaceutical and materials science sectors. Its utility is largely derived from its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a cornerstone of modern carbon-carbon bond formation. The strategic placement of the benzyloxy, fluoro, and boronic acid functionalities on the phenyl ring allows for the synthesis of highly functionalized biaryl compounds, which are common motifs in biologically active molecules.

The fluorine atom can enhance metabolic stability and binding affinity of a drug candidate, while the benzyloxy group can be a key pharmacophoric element or a protecting group for a phenol. The boronic acid moiety is the reactive handle for cross-coupling reactions. A thorough understanding of the structure and purity of this reagent is paramount, and ¹H NMR spectroscopy is the primary analytical tool for this purpose.

Predicted ¹H NMR Spectrum: A Detailed Analysis

Predicted Spectral Data (400 MHz, DMSO-d₆)

Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constants (J, Hz)Integration
H-67.65ddd³J(H6-H5) = 7.8, ⁴J(H6-H4) = 1.5, ⁴J(H6-F) = 2.01H
H-47.45ddd³J(H4-H5) = 8.0, ⁴J(H4-H6) = 1.5, ³J(H4-F) = 9.01H
H-57.20t³J(H5-H4) ≈ ³J(H5-H6) = 7.91H
Benzyl-H (ortho)7.40d³J = 7.52H
Benzyl-H (meta, para)7.35-7.25m-3H
-CH₂-5.20s-2H
-B(OH)₂8.10br s-2H
Aromatic Region (Phenylboronic Acid Moiety)

The three protons on the substituted phenyl ring (H-4, H-5, and H-6) will exhibit a complex set of signals due to their distinct chemical environments and coupling interactions with each other and the fluorine atom.

  • H-6: This proton is ortho to the boronic acid group, which is electron-withdrawing and deshielding. It is also meta to the fluorine and para to the benzyloxy group. The combination of these effects is predicted to place its resonance at the most downfield position of the three aromatic protons, around 7.65 ppm . It will appear as a doublet of doublet of doublets (ddd) due to coupling with H-5 (³J, ortho coupling, ~7.8 Hz), H-4 (⁴J, meta coupling, ~1.5 Hz), and a through-bond coupling to the fluorine atom (⁴J, ~2.0 Hz).

  • H-4: This proton is ortho to the fluorine atom and will therefore exhibit a large ortho ³J H-F coupling constant, predicted to be around 9.0 Hz. It is also meta to both the benzyloxy and boronic acid groups. Its chemical shift is predicted to be around 7.45 ppm . The signal will be a doublet of doublet of doublets (ddd) due to coupling with H-5 (³J, ortho coupling, ~8.0 Hz), H-6 (⁴J, meta coupling, ~1.5 Hz), and the fluorine atom (³J, ~9.0 Hz).

  • H-5: This proton is situated between H-4 and H-6 and is meta to the fluorine and benzyloxy groups. It is expected to be the most shielded of the three aromatic protons, with a predicted chemical shift around 7.20 ppm . It will likely appear as a triplet (t) if the coupling constants to H-4 and H-6 are similar (³J ≈ 7.9 Hz).

Benzyloxy Group Protons
  • Benzyl Aromatic Protons: The five protons of the benzyl group's phenyl ring will resonate in the typical aromatic region, between 7.25 and 7.40 ppm . The two ortho protons are expected to be slightly downfield from the meta and para protons. The overall signal will likely be a multiplet (m).

  • Methylene Protons (-CH₂-): The two benzylic methylene protons are chemically equivalent and are not coupled to any other protons. They will therefore appear as a sharp singlet at approximately 5.20 ppm . The chemical shift is downfield due to the deshielding effect of the adjacent oxygen atom and the phenyl ring.

Boronic Acid Protons

The two protons of the boronic acid group, -B(OH)₂, are acidic and will typically appear as a broad singlet. Their chemical shift is highly dependent on the solvent, concentration, and water content. In DMSO-d₆, they are expected to be observed as a broad singlet around 8.10 ppm . This signal will readily exchange with D₂O.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

To obtain a reliable and interpretable ¹H NMR spectrum of 2-Benzyloxy-3-fluorophenylboronic acid, the following protocol is recommended.

Sample Preparation
  • Solvent Selection: Due to the tendency of boronic acids to form cyclic anhydrides (boroxines) in non-polar aprotic solvents, which can lead to complex and poorly resolved spectra, a coordinating deuterated solvent is recommended.[1] Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) are excellent choices as they can break up the oligomeric species.[1] For this guide, we will proceed with DMSO-d₆.

  • Concentration: Prepare a solution of approximately 5-10 mg of 2-Benzyloxy-3-fluorophenylboronic acid in 0.6-0.7 mL of DMSO-d₆.

  • Solubilization: Ensure the sample is fully dissolved. Gentle warming or vortexing may be necessary.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Spectrometer Setup and Data Acquisition
  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of DMSO-d₆ and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer).

    • Number of Scans: 16 to 64 scans, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

    • Spectral Width (sw): A spectral width of at least 16 ppm is recommended to ensure all signals are captured.

  • Data Processing:

    • Fourier Transform: Apply an exponential window function with a line broadening factor of 0.3 Hz before Fourier transformation.

    • Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction.

    • Referencing: Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

Structural Insights and Advanced NMR Techniques

The ¹H NMR spectrum provides a wealth of information beyond simple confirmation of the presence of functional groups.

Through-Space H-F Coupling

In addition to the through-bond couplings, it is important to consider the possibility of through-space coupling between the fluorine atom and nearby protons. Given the ortho relationship between the benzyloxy and fluoro substituents, a through-space interaction between the fluorine and the benzylic methylene protons is plausible. This could potentially lead to a broadening of the methylene singlet or even a small, resolved coupling. Two-dimensional NMR experiments, such as ¹H-¹⁹F HOESY, could be employed to definitively probe for such through-space interactions.

Confirmation of Assignments

To unequivocally assign the aromatic proton signals, two-dimensional NMR experiments are invaluable:

  • COSY (Correlation Spectroscopy): A COSY spectrum will show correlations between coupled protons. For the phenylboronic acid moiety, cross-peaks between H-4/H-5 and H-5/H-6 would be expected, confirming their connectivity.

  • HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates protons to their directly attached carbons, which can aid in assignment if the ¹³C spectrum is also assigned.

  • HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons over two or three bonds. This can be particularly useful for assigning quaternary carbons and confirming the overall connectivity of the molecule.

Conclusion

The ¹H NMR spectrum of 2-Benzyloxy-3-fluorophenylboronic acid is a powerful tool for its structural verification and purity assessment. A detailed analysis of the chemical shifts and coupling patterns, particularly the influence of the fluorine substituent, allows for a confident assignment of all proton signals. By following the recommended experimental protocol, researchers can acquire high-quality spectra that provide deep insights into the molecular structure. For complex cases or for the investigation of subtle conformational features, the use of advanced 2D NMR techniques is highly recommended. This comprehensive understanding is crucial for the effective application of this important building block in the development of new pharmaceuticals and advanced materials.

Visualizations

G

References

  • Reich, H. J. (n.d.). Substituent Effects on the Chemical Shift of Benzene Protons. University of Wisconsin-Madison. Retrieved from [Link]

  • What happens to chemical shifts of protons close to aromatic systems in ¹H-NMR? (2015, April 13). Chemistry Stack Exchange. Retrieved from [Link]

  • LibreTexts. (2025, December 9). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. Retrieved from [Link]

  • Baranac-Stojanović, M. (2018). Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating (NH2) Group be Explained in Terms of Resonance Effects of Substituents?. Chemistry – An Asian Journal, 13(10), 1279-1283.
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  • Chemical shifts. (n.d.). Retrieved from [Link]

  • Gomez, P. A., et al. (2007). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Journal of the American Chemical Society, 129(37), 11429-11438.
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  • Contreras, R. H., et al. (2014). Revisiting NMR Through-Space JFF Spin–Spin Coupling Constants for Getting Insight into Proximate F---F Interactions. The Journal of Physical Chemistry A, 118(29), 5489-5496.
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  • Smith, M. K., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15089-15096.
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  • Emsley, J. W., Feeney, J., & Sutcliffe, L. H. (1976). Fluorine coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83-756.
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  • Beachell, H. C., & Beistel, D. W. (1965). Nuclear Magnetic Resonance Spectra of Phenylboronic Acids. Inorganic Chemistry, 4(8), 1163-1165.
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  • Cosimi, E., et al. (2019). Combined experimental and theoretical study of long-range H–F interactions in α-fluoro amides.
  • Schaefer, T., & Chum, K. (1969). Effect of substituents on the chemical shift of benzylic protons. Canadian Journal of Chemistry, 47(15), 2767-2772.
  • Le, P. M., et al. (2022). 11B and 1H–11B HMBC NMR as a Tool for Identification of a Boron-Containing Nucleoside Dimer.
  • Supporting Information for an article in Green Chemistry. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Contreras, R. H., et al. (2003). Through-Bond and Through-Space J FF Spin−Spin Coupling in Peridifluoronaphthalenes: Accurate DFT Evaluation of the Four Contributions. Journal of the American Chemical Society, 125(7), 1953-1958.
  • Li, H., et al. (2012). Increments for H and C NMR chemical shifts in pinacol arylboronates. Canadian Journal of Chemistry, 90(9), 762-766.
  • Abraham, R. J., et al. (1998). Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. Journal of the Chemical Society, Perkin Transactions 2, (7), 1417-1424.
  • Myhre, P. C., et al. (1968). The Question of Long/Range Spin-Spin Coupling through Space: H-F Splitting over Six Bonds. Journal of the American Chemical Society, 90(8), 2115-2121.
  • Abraham, R. J., et al. (1998). Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. Journal of the Chemical Society, Perkin Transactions 2, (7), 1417-1424.
  • Supporting Information for an article in Organic Letters. (n.d.). American Chemical Society. Retrieved from [Link]

Sources

Technical Guide: Acquiring and Interpreting the ¹³C NMR Spectrum of 2-Benzyloxy-3-fluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Benzyloxy-3-fluorophenylboronic acid is a key building block in modern medicinal chemistry and organic synthesis, valued for its role in creating complex molecular architectures via cross-coupling reactions.[1][2] A precise understanding of its chemical structure is paramount for its effective utilization. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, provides a definitive method for structural elucidation. This guide offers a comprehensive, field-proven framework for the acquisition, analysis, and interpretation of the ¹³C NMR spectrum of this trifunctionalized aromatic compound. We will explore the theoretical underpinnings of substituent effects, present a robust experimental protocol, and provide a detailed interpretation of the expected spectral data, grounded in established principles of organofluorine and organoboron chemistry.

Theoretical Framework: Decoding Substituent Effects

The ¹³C NMR spectrum of 2-Benzyloxy-3-fluorophenylboronic acid is dictated by the interplay of three distinct functional groups attached to the phenyl ring: a boronic acid, a fluorine atom, and a benzyloxy group. Understanding their individual and collective electronic influences is crucial for accurate spectral prediction and assignment.

  • The Boronic Acid Moiety [-B(OH)₂]: The carbon atom directly bonded to boron (C-1) presents a unique challenge. The boron nucleus possesses a quadrupole moment (¹¹B, I=3/2, 80.1% abundance), which can lead to efficient relaxation and significant signal broadening for the attached carbon, sometimes rendering it unobservable in standard experiments.[3][4] The group itself is generally considered a weak deactivator.

  • The Fluorine Substituent (-F): Fluorine exerts a powerful influence on the spectrum through two mechanisms: a strong electron-withdrawing inductive effect (-I) and a moderate electron-donating mesomeric effect (+M). This results in a significant downfield shift for the directly attached carbon (C-3). Crucially, the spin-½ nucleus of ¹⁹F couples with carbon nuclei, splitting their signals into characteristic multiplets. The magnitude of the coupling constant (J) is dependent on the number of bonds separating the nuclei:

    • ¹JCF (one bond): Very large, typically 240-260 Hz.[5][6]

    • ²JCF (two bonds): Significant, around 15-25 Hz.

    • ³JCF (three bonds): Smaller, usually 3-10 Hz.

    • Longer-range couplings (⁴JCF, ⁵JCF): Can also be observed, especially in conjugated systems.[7]

  • The Benzyloxy Group (-OCH₂Ph): The ether oxygen is strongly electron-donating via the mesomeric effect (+M) and electron-withdrawing inductively (-I). The +M effect dominates, leading to increased electron density (shielding) at the ortho (C-3) and para (C-5) positions relative to the point of attachment (C-2). The carbon directly bonded to the oxygen (C-2) is significantly deshielded.

A diagram illustrating the molecular structure and numbering convention is provided below.

Caption: Molecular structure of 2-Benzyloxy-3-fluorophenylboronic acid.

Experimental Protocol for Data Acquisition

To ensure high-quality, interpretable data, a systematic approach to sample preparation and instrument setup is essential. The following protocol is a self-validating system designed for robust results.

Methodology
  • Sample Preparation:

    • Dissolve 20-30 mg of 2-Benzyloxy-3-fluorophenylboronic acid in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆). DMSO-d₆ is often a good choice for boronic acids due to its ability to solubilize polar compounds and prevent dehydration/trimerization.

    • Filter the solution through a small plug of glass wool into a 5 mm NMR tube to remove any particulate matter.

  • Instrument Configuration:

    • Use a high-field NMR spectrometer (≥400 MHz for ¹H) for optimal sensitivity and spectral dispersion.

    • Tune and match the ¹³C probe.

    • Acquire a standard proton-decoupled ¹³C{¹H} spectrum.

  • Key Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker systems).

    • Spectral Width: ~220-240 ppm (centered around 120 ppm) to cover both aromatic and aliphatic regions.

    • Acquisition Time (AQ): ≥ 1.0 second to ensure good digital resolution.

    • Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary to accurately quantify quaternary carbons.

    • Number of Scans (NS): 512 to 2048 scans, or more, depending on sample concentration and instrument sensitivity. The goal is to achieve a signal-to-noise ratio >20:1 for all expected peaks.

  • Advanced Experiment (Optional):

    • For simplified analysis, a proton and fluorine double-decoupled ¹³C{¹H, ¹⁹F} experiment can be performed if the spectrometer is equipped with a suitable probe and frequency generation capabilities.[6] This collapses all C-F multiplets into singlets, greatly simplifying the spectrum.

    • APT (Attached Proton Test) or DEPT experiments can be used to differentiate between CH, CH₂, CH₃, and quaternary carbons.[8]

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh Compound (20-30 mg) B Dissolve in Deuterated Solvent (0.6 mL) A->B C Filter into NMR Tube B->C D Insert Sample & Lock/Shim C->D E Tune/Match ¹³C Probe D->E F Acquire ¹³C{¹H} Spectrum (Set Parameters) E->F G Fourier Transform F->G H Phase Correction G->H I Baseline Correction & Referencing H->I J J I->J Spectral Analysis

Caption: Standard workflow for ¹³C NMR data acquisition and processing.

Predicted ¹³C NMR Data and Interpretation

The following table summarizes the predicted ¹³C NMR data for 2-Benzyloxy-3-fluorophenylboronic acid. Chemical shifts are estimated based on additive substituent effects and data from analogous compounds.[9][10]

Carbon AtomPredicted δ (ppm)Predicted Multiplicity (¹³C{¹H})Key Coupling Constant(s) (Hz)Rationale for Assignment
C-1 125-135Broad Singlet or Doublet²JCF ≈ 3-8Attached to Boron, signal may be very broad or unobserved.[3] Experiences two-bond coupling to Fluorine.
C-2 155-160Doublet²JCF ≈ 15-25Attached to electronegative Oxygen, significantly deshielded. Two-bond coupling to Fluorine.
C-3 158-163Doublet¹JCF ≈ 245-255 Directly attached to Fluorine, resulting in a large downfield shift and a very large one-bond C-F coupling constant.[5]
C-4 118-124Doublet²JCF ≈ 20-25Ortho to Fluorine and meta to Oxygen. Shielded relative to C-2/C-3. Experiences strong two-bond C-F coupling.
C-5 128-134Doublet³JCF ≈ 3-8Para to Oxygen and meta to Fluorine. Experiences weaker three-bond C-F coupling.
C-6 115-120Doublet⁴JCF ≈ 1-3Ortho to Boron and meta to Oxygen. Shielded position. Experiences small four-bond C-F coupling.
C-7 (-CH₂-) 68-72Singlet-Typical chemical shift for a benzylic ether methylene carbon.
C-8 (ipso) 135-138Singlet-Quaternary carbon of the benzyl group attached to the methylene.
C-9/C-13 (ortho) 127-129Singlet-Ortho carbons of the benzyl phenyl ring.
C-10/C-12 (meta) 128-130Singlet-Meta carbons of the benzyl phenyl ring.
C-11 (para) 128-130Singlet-Para carbon of the benzyl phenyl ring.
Detailed Analysis
  • Aromatic Region (115-165 ppm): This region will be complex due to C-F coupling. The most prominent and easily identifiable signal will be the doublet for C-3 with a very large splitting (~250 Hz). The signal for C-2 , also a doublet but with smaller splitting (~20 Hz), will be found at a similarly low field. The carbon attached to boron, C-1 , is the most uncertain; its broadness may cause it to be lost in the baseline.[4] The remaining aromatic signals (C-4, C-5, C-6 ) will appear as doublets with progressively smaller coupling constants.

  • Aliphatic Region (68-72 ppm): This region will be much simpler, containing a single, sharp signal for the benzyloxy methylene carbon (C-7 ). Its integration relative to the aromatic carbons (if quantifiable) can provide further structural confirmation.

  • Benzyl Phenyl Carbons (127-138 ppm): Four signals are expected for the benzyl ring. The quaternary ipso-carbon (C-8 ) will be weaker, while the protonated carbons (C-9/13, C-10/12, C-11 ) will be more intense. Due to free rotation, the ortho and meta carbons are chemically equivalent, respectively.

Conclusion

The ¹³C NMR spectrum of 2-Benzyloxy-3-fluorophenylboronic acid is rich with structural information, but its complexity demands a rigorous and knowledgeable approach. The key to successful interpretation lies in recognizing the characteristic large one-bond C-F coupling and understanding the potential for signal broadening of the carbon attached to the boron atom. By following the detailed experimental protocol and applying the principles of substituent effects outlined in this guide, researchers can confidently verify the structure of this versatile synthetic intermediate, ensuring the integrity of their subsequent research and development efforts.

References

  • The Morganton Scientific. (2024). Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms.
  • Wishart DS, et al. (2024). CASPRE - 13C NMR Predictor. Metabolites.
  • Kaupp, M., et al. (2002). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A. Available at: [Link]

  • Breton, R. C., et al. (2024). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). Mestrelab Research.
  • Fowler, S. (2017). How to predict the 13C NMR spectrum of a compound. YouTube. Available at: [Link]

  • Domagala, S., et al. (2015). 13C NMR chemical shifts of fluorinated phenylboronic acids and benzoxaboroles. ResearchGate. Available at: [Link]

  • Yamamoto, Y., & Moritani, I. (1975). Carbon-13 nuclear magnetic resonance studies of organoboranes. The Journal of Organic Chemistry. Available at: [Link]

  • ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds.
  • Facey, G. (2007). 13C NMR of Fluorinated Organics. University of Ottawa NMR Facility Blog. Available at: [Link]

  • Wrackmeyer, B. (2006). Organoboranes and tetraorganoborates studied by 11B and 13C NMR spectroscopy and DFT calculations. ResearchGate. Available at: [Link]

  • Dąbrowski, M., et al. (2014). Influence of fluorine substituents on the NMR properties of phenylboronic acids. ResearchGate. Available at: [Link]

  • Reddit User Discussion. (2014). Effect of boron groups on 13 C NMR chemical shift. Reddit. Available at: [Link]

  • SpectraBase. (n.d.). 4-Fluorophenylboronic acid - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

  • Magritek. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR. Available at: [Link]

  • PubChem. (n.d.). 4-Fluorophenylboronic acid. National Center for Biotechnology Information. Available at: [Link]

  • Supporting Information. (n.d.). General information on NMR spectra.
  • JEOL. (n.d.). Determine number of fluorines attached to each carbon by 13C NMR spectroscopy!. Available at: [Link]

  • ResearchGate. (n.d.). 13C NMR PARAMETERS FOR COMPOUNDS 1-4. Available at: [Link]

  • Roy, V., et al. (2015). Monitoring of reversible boronic acid-diol interactions by fluorine NMR spectroscopy in aqueous media. The Royal Society of Chemistry. Available at: [Link]

  • Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara.
  • Chem-Impex. (n.d.). 2-Benzyloxy-4-fluorophenylboronic acid. Available at: [Link]

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Sources

Navigating the Synthesis Landscape: A Technical Guide to 2-Benzyloxy-3-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A comprehensive technical guide has been developed for researchers, scientists, and drug development professionals on the commercial availability and application of 2-Benzyloxy-3-fluorophenylboronic acid. This guide serves as a critical resource for leveraging this versatile reagent in advanced organic synthesis.

Introduction: The Strategic Advantage of 2-Benzyloxy-3-fluorophenylboronic Acid in Synthesis

2-Benzyloxy-3-fluorophenylboronic acid, identified by its CAS number 1256355-53-9, is a substituted arylboronic acid that has garnered significant interest in the field of medicinal chemistry and organic synthesis. Its unique trifunctionalized phenyl ring, featuring a boronic acid, a fluorine atom, and a benzyloxy group, makes it a highly valuable building block for the construction of complex molecular architectures. The strategic placement of these functionalities allows for regioselective transformations, particularly in palladium-catalyzed cross-coupling reactions, enabling the synthesis of novel biaryl compounds with potential therapeutic applications.

Commercial Availability and Procurement

2-Benzyloxy-3-fluorophenylboronic acid is commercially available from a range of specialized chemical suppliers. Researchers can procure this reagent in various quantities, from milligrams to kilograms, to suit both discovery and process development needs.

Table 1: Commercial Suppliers of 2-Benzyloxy-3-fluorophenylboronic Acid (CAS 1256355-53-9)

SupplierProduct NumberPurity SpecificationAvailable Quantities
BLDpharmBD00793678≥95%1g, 5g, 10g, 25g
BOC Sciences1256355-53-9CustomInquire
AKSciX1947≥95%1g, 5g, 25g, 100g
ECHEMI1256355-53-9InquireInquire
ChemicalBookCB72619428InquireInquire
BIOZOLBDL-B00793678Inquire100mg, 250mg

It is imperative for researchers to request and review the certificate of analysis from the supplier to confirm the purity and identity of the compound before use.

Physicochemical Properties and Specifications

While a comprehensive, supplier-verified technical data sheet with all physical properties is not consistently available across all vendors, the following information has been compiled from various sources.

Table 2: Physicochemical Properties of 2-Benzyloxy-3-fluorophenylboronic Acid

PropertyValueSource
CAS Number 1256355-53-9Multiple Suppliers
Molecular Formula C₁₃H₁₂BFO₃ECHEMI, ChemicalBook[1][2]
Molecular Weight 246.04 g/mol ECHEMI, ChemicalBook[1][2]
Purity ≥95%AKSci[3]
Appearance White to off-white solid (inferred from isomers)N/A
Melting Point Not definitively reportedN/A
Storage Store at 2-8°C under an inert atmosphereBLDpharm[4]

Application in Suzuki-Miyaura Cross-Coupling Reactions

The primary application of 2-Benzyloxy-3-fluorophenylboronic acid is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction is a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds. The reaction mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[5]

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Active Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Aryl Halide (Ar-X) Ar-X->Oxidative_Addition Pd(II)_Complex Ar-Pd(II)(X)L2 Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Boronic_Acid 2-Benzyloxy-3-fluorophenyl- B(OH)2 Boronic_Acid->Transmetalation Base Base (e.g., K2CO3) Base->Transmetalation Pd(II)_Aryl_Complex Ar-Pd(II)(Ar')L2 Transmetalation->Pd(II)_Aryl_Complex Reductive_Elimination Reductive Elimination Pd(II)_Aryl_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Biaryl Product (Ar-Ar') Reductive_Elimination->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Representative Experimental Protocol

The following is a generalized, yet detailed, protocol for a Suzuki-Miyaura coupling reaction utilizing an aryl boronic acid such as 2-Benzyloxy-3-fluorophenylboronic acid. This protocol is based on established methodologies and should be adapted and optimized for specific substrates.[6][7]

Materials:

  • 2-Benzyloxy-3-fluorophenylboronic acid (1.2 mmol)

  • Aryl halide (e.g., aryl bromide) (1.0 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃) (0.08 mmol, 8 mol%) or other suitable ligand

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 2-Benzyloxy-3-fluorophenylboronic acid (1.2 mmol), the aryl halide (1.0 mmol), and potassium carbonate (2.0 mmol).

  • Catalyst and Ligand Addition: In a separate vial, pre-mix the palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol) in a small amount of the reaction solvent. Add this catalyst/ligand mixture to the reaction flask.

  • Solvent Addition: Add 1,4-dioxane (5 mL) and water (1 mL) to the flask.

  • Inerting: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously under an inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Reagents Combine Boronic Acid, Aryl Halide, and Base Catalyst Add Pd Catalyst and Ligand Reagents->Catalyst Solvent Add Solvents (Dioxane/Water) Catalyst->Solvent Inert Purge with Inert Gas Solvent->Inert Heat Heat to 80-100 °C with Stirring Inert->Heat Monitor Monitor by TLC or LC-MS Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Upon Completion Extract Dilute and Extract Cool->Extract Dry Dry and Concentrate Extract->Dry Purify Purify by Column Chromatography Dry->Purify

Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling reaction.

Safety, Handling, and Storage

  • Hazard Statements (Inferred): H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements (Inferred): P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Handling:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and contact with skin and eyes.

Storage:

  • Store in a tightly sealed container in a cool, dry place.

  • BLDpharm recommends storage at 2-8°C under an inert atmosphere.[4]

Conclusion

2-Benzyloxy-3-fluorophenylboronic acid is a commercially accessible and highly useful reagent for the synthesis of complex organic molecules. Its application in Suzuki-Miyaura cross-coupling reactions provides a reliable method for the formation of C-C bonds, which is of paramount importance in drug discovery and materials science. By understanding its commercial availability, physicochemical properties, and safe handling procedures, researchers can effectively incorporate this valuable building block into their synthetic strategies.

References

  • Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Royal Society of Chemistry. Retrieved from [Link]

  • Dreher, S. D., et al. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(9), 3428–3439. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

Sources

Methodological & Application

Introduction: The Strategic Importance of Fluorinated Biaryl Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Suzuki-Miyaura Coupling with 2-Benzyloxy-3-fluorophenylboronic Acid

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds in modern organic synthesis.[1][2] Its development, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, has revolutionized the synthesis of complex organic molecules, particularly biaryl and substituted aromatic structures that form the backbone of numerous pharmaceuticals, agrochemicals, and advanced materials.[1][3]

This guide focuses on a specific, high-value substrate: 2-Benzyloxy-3-fluorophenylboronic acid . This reagent is of particular interest to researchers in drug discovery and medicinal chemistry for several reasons:

  • Fluorine Substitution: The presence of a fluorine atom can significantly enhance a molecule's pharmacological properties, including metabolic stability, binding affinity, and lipophilicity.[4][5]

  • Benzyloxy Group: The benzyloxy moiety serves as a versatile protecting group for a phenol, which can be readily removed in a later synthetic step to reveal a reactive hydroxyl group for further functionalization. This group is a common pharmacophore in multifunctional agents targeting neurodegenerative diseases and cancer.[6][7]

  • Steric Challenge: The ortho-benzyloxy group introduces significant steric hindrance, making this substrate a challenging yet relevant model for developing robust coupling protocols applicable to complex, sterically demanding molecules.[8][9]

This document serves as a comprehensive application note and protocol for researchers, scientists, and drug development professionals aiming to effectively utilize 2-Benzyloxy-3-fluorophenylboronic acid in Suzuki-Miyaura coupling reactions.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[1][10] Understanding this mechanism is critical for rational troubleshooting and optimization. The cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl or vinyl halide (Ar-X), forming a Pd(II) complex. This is often the rate-determining step of the cycle.[10][11] The reactivity of the halide partner typically follows the order: I > Br ≈ OTf >> Cl.[3][10]

  • Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center. This step requires activation of the boronic acid by a base.[12][13] The base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻), which facilitates the transfer of the aryl group to the Pd(II) complex.[13][14]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond of the final product and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[10][13] Bulky, electron-rich ligands on the palladium catalyst often promote this final step.[9][13]

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln PdII_Aryl Ar¹-Pd(II)Ln-X Pd0->PdII_Aryl Oxidative Addition PdII_Boronate Ar¹-Pd(II)Ln-O-B(OH)₂-Ar² PdII_Aryl->PdII_Boronate Transmetalation PdII_Coupled Ar¹-Pd(II)Ln-Ar² PdII_Boronate->PdII_Coupled Ligand Exchange PdII_Coupled->Pd0 Reductive Elimination Product Ar¹-Ar² PdII_Coupled->Product ArylHalide Ar¹-X ArylHalide->PdII_Aryl BoronicAcid Ar²-B(OH)₂ + Base BoronicAcid->PdII_Aryl

Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol Design: Key Parameter Selection

The success of coupling a sterically hindered substrate like 2-Benzyloxy-3-fluorophenylboronic acid hinges on the careful selection of reaction parameters.

ParameterRecommended Choice(s)Rationale & Causality
Palladium Source Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂Pd(PPh₃)₄ is a pre-formed Pd(0) catalyst. Pd₂(dba)₃ and Pd(OAc)₂ are stable Pd(0) and Pd(II) pre-catalysts, respectively, that require a ligand to form the active species.[1]
Ligand PPh₃, Buchwald Ligands (e.g., SPhos, XPhos), JohnPhosFor sterically hindered substrates, simple ligands like PPh₃ may be insufficient. Bulky, electron-rich phosphine ligands (Buchwald, JohnPhos) accelerate both oxidative addition and reductive elimination, overcoming steric barriers and increasing reaction rates.[9][13][15]
Base K₂CO₃, K₃PO₄, Cs₂CO₃A base is essential for activating the boronic acid.[12][16] K₃PO₄ and Cs₂CO₃ are stronger bases often required for challenging or sterically hindered couplings. K₂CO₃ is a good starting point for general reactions.[2]
Solvent System Dioxane/H₂O, Toluene/H₂O, DMFA biphasic system with water is common and often beneficial, as it helps dissolve the inorganic base and facilitates the formation of the active boronate species.[16][17] Anhydrous conditions may be needed if protodeboronation is a significant side reaction.[17]
Temperature 80-110 °CMost Suzuki couplings require heating to drive the reaction to completion, especially with less reactive coupling partners like aryl chlorides or sterically hindered substrates.[2]

Detailed Experimental Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 2-Benzyloxy-3-fluorophenylboronic acid with a generic aryl bromide. Optimization may be required for different coupling partners.

Safety Precaution: All operations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and organic solvents are hazardous.

Reagents & Materials:

  • Aryl Bromide (1.0 eq)

  • 2-Benzyloxy-3-fluorophenylboronic acid (1.2 - 1.5 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 - 3.0 eq)

  • Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)

  • Round-bottom flask with stir bar

  • Condenser

  • Inert atmosphere setup (Argon or Nitrogen)

  • Heating mantle with temperature control

Experimental_Workflow start Start reagents 1. Add Solids (Aryl Bromide, Boronic Acid, Base, Catalyst) to Flask start->reagents purge 2. Evacuate & Backfill with Inert Gas (3x) reagents->purge solvents 3. Add Degassed Solvents (Dioxane, Water) purge->solvents heat 4. Heat to Reaction Temp (e.g., 90-100 °C) with Stirring solvents->heat monitor 5. Monitor Reaction (TLC or LC-MS) heat->monitor workup 6. Reaction Work-up (Cool, Quench, Extract) monitor->workup Upon Completion purify 7. Purify Product (Column Chromatography) workup->purify end End purify->end

Figure 2. General experimental workflow for the Suzuki-Miyaura coupling.

Step-by-Step Procedure:

  • Reagent Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), 2-Benzyloxy-3-fluorophenylboronic acid (1.3 eq), the base (K₂CO₃, 2.5 eq), and the palladium catalyst (Pd(PPh₃)₄, 3 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and attach it to a Schlenk line or manifold. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. Oxygen can lead to catalyst degradation and homocoupling side products.[1]

  • Solvent Addition: Degas the dioxane and water by bubbling Argon through them for 20-30 minutes. Using a syringe, add the degassed dioxane, followed by the degassed water, to the reaction flask under a positive pressure of inert gas. The typical solvent ratio is 4:1 dioxane to water.

  • Reaction: Attach a condenser to the flask and heat the mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A typical reaction time is 4-16 hours. The disappearance of the limiting starting material (usually the aryl bromide) indicates completion.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers. Extract the aqueous layer two more times with ethyl acetate. Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with brine (saturated NaCl solution), then dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive Catalyst: Oxygen contamination or poor quality pre-catalyst.[1] 2. Insufficiently Strong Base: The chosen base may not be strong enough for the specific substrate.[14] 3. Low Temperature: Reaction may require more thermal energy.1. Ensure thorough degassing of solvents and reaction vessel. Try a different batch or type of catalyst (e.g., a Buchwald pre-catalyst).[8] 2. Switch to a stronger base like K₃PO₄ or Cs₂CO₃.[2] 3. Increase the reaction temperature.
Protodeboronation The boronic acid is replaced by a hydrogen atom. This is common with electron-deficient arylboronic acids or if excess water and prolonged heating are used.[1][18]Use a more concentrated solution, minimize reaction time, or switch to the corresponding boronic ester (e.g., pinacol ester), which is often more stable.[17][18] Consider using anhydrous conditions.
Homocoupling Two molecules of the boronic acid couple to form a symmetrical biaryl. This is often caused by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II).[1]Improve degassing procedures. Ensure a high-purity, inert atmosphere is maintained throughout the reaction.
Poor Product Solubility The boronic acid or aryl halide has poor solubility in the chosen solvent system, limiting reaction rate.[17]Experiment with different co-solvents (e.g., DMF, THF). The use of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can also help.[17]

Applications in Drug Discovery

The products of this reaction, 2-benzyloxy-3-fluorobiphenyls and their analogs, are valuable intermediates for synthesizing complex molecules with potential therapeutic applications. The strategic placement of the fluorine and protected phenol allows for the creation of diverse molecular libraries. Research has shown that the benzyloxy-aryl motif is a key pharmacophore in the development of:

  • Antitumor Agents: Certain compounds containing a substituted benzyloxy group have demonstrated significant activity against various cancer cell lines.[19]

  • MAO-B Inhibitors: Chalcones and other derivatives bearing a benzyloxy group have been synthesized and identified as potent and selective inhibitors of monoamine oxidase B (MAO-B), a key target in the treatment of Parkinson's disease.[7][20]

  • Neuroprotective Agents: The overall scaffold is useful for creating multifunctional agents for neurodegenerative diseases like Alzheimer's and Parkinson's, combining features like antioxidant and metal-chelating properties.[4][7]

By providing a reliable method to construct the core biaryl structure, this Suzuki-Miyaura protocol enables the rapid exploration of structure-activity relationships (SAR) essential for modern drug development.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Andrew G. Myers Research Group, Harvard University. The Suzuki Reaction. [Link]

  • Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. [Link]

  • RSC Publishing. (2021). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry. [Link]

  • Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]

  • MDPI. (2022). Catalysts for Suzuki–Miyaura Coupling Reaction. [Link]

  • Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]

  • ResearchGate. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. [Link]

  • Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Catalysis. [Link]

  • Paul Murray Catalysis Consulting Ltd. Case Study: Knowledge Based Problem Solving. [Link]

  • Chowdhury, C., et al. (2009). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. Letters in Organic Chemistry. [Link]

  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. [Link]

  • Esfahani, R. S., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Polymers. [Link]

  • ChemOrgChem (YouTube). (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples. [Link]

  • Sudevan, S. T., et al. (2022). Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. Scientific Reports. [Link]

  • Google Patents. (2015). WO2015027863A1 - Applications of substituent benzyloxy group containing ether compounds for preparing antitumor drugs.
  • Wang, Y., et al. (2022). Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

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Application Notes and Protocols: Chan-Lam Amination using 2-Benzyloxy-3-fluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Chan-Lam Amination in Modern Drug Discovery

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries, where a significant majority of bioactive molecules are nitrogen-containing compounds.[1][2] Among the arsenal of synthetic methodologies for C-N bond formation, the copper-catalyzed Chan-Lam amination has emerged as a powerful and practical alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination.[3][4][5] First reported independently by Dominic Chan, David Evans, and Patrick Lam in 1998, this reaction facilitates the cross-coupling of arylboronic acids with a wide array of N-nucleophiles.[4] Its operational simplicity, often proceeding under mild, aerobic conditions at room temperature, makes it an attractive and cost-effective strategy in complex molecule synthesis.[6][7]

This application note provides a detailed guide to the Chan-Lam amination using a structurally nuanced substrate: 2-Benzyloxy-3-fluorophenylboronic acid . This particular arylboronic acid presents a unique combination of steric hindrance from the ortho-benzyloxy group and electronic effects from the fluorine atom, which can pose challenges to the reaction's efficiency. By understanding the mechanistic underpinnings of the Chan-Lam coupling and carefully selecting reaction parameters, these challenges can be overcome to successfully synthesize valuable N-aryl products. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile reaction for the synthesis of complex amines.

Mechanistic Insights: The Catalytic Cycle of Chan-Lam Amination

A fundamental understanding of the reaction mechanism is crucial for troubleshooting and optimizing the Chan-Lam amination. While the precise mechanism can be complex and dependent on various factors, a generally accepted catalytic cycle is illustrated below.[3][4][5] The reaction is believed to proceed through a Cu(II)/Cu(III) or a related Cu(I)/Cu(II) cycle.

The key steps in the catalytic cycle are:

  • Ligand Exchange/Complexation: The Cu(II) catalyst, often copper (II) acetate, coordinates with the amine nucleophile.

  • Transmetalation: The aryl group from the boronic acid is transferred to the copper center, forming an aryl-copper(II) intermediate.

  • Oxidation: The aryl-copper(II) intermediate is oxidized to a transient Cu(III) species. In many cases, molecular oxygen from the air serves as the terminal oxidant.[3][6]

  • Reductive Elimination: The C-N bond is formed through reductive elimination from the Cu(III) complex, yielding the desired N-aryl product and a Cu(I) species.[4]

  • Reoxidation: The Cu(I) species is reoxidized to the active Cu(II) catalyst, completing the catalytic cycle.

chan_lam_mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Product CuII Cu(II) Catalyst AmineCuII Amine-Cu(II) Complex CuII->AmineCuII + Amine (R₂NH) ArylCuII Aryl-Cu(II) Intermediate AmineCuII->ArylCuII + Arylboronic Acid (ArB(OH)₂) ArylCuIII Aryl-Amine-Cu(III) Intermediate ArylCuII->ArylCuIII Oxidation CuI Cu(I) Species ArylCuIII->CuI Reductive Elimination (Product Formation: Ar-NR₂) Product N-Aryl Amine (Ar-NR₂) CuI->CuII Reoxidation (e.g., O₂) Amine Amine (R₂NH) BoronicAcid Arylboronic Acid (ArB(OH)₂)

Caption: A generalized catalytic cycle for the Chan-Lam amination.

Application Focus: 2-Benzyloxy-3-fluorophenylboronic acid

The substrate, 2-Benzyloxy-3-fluorophenylboronic acid, possesses distinct structural features that require careful consideration when designing a Chan-Lam amination protocol:

  • Steric Hindrance: The bulky benzyloxy group at the ortho position can sterically hinder the approach of the amine and the copper catalyst to the boronic acid moiety. This may slow down the transmetalation step.

  • Electronic Effects: The fluorine atom at the meta position is electron-withdrawing, which can decrease the nucleophilicity of the aryl ring. Electron-deficient arylboronic acids are sometimes reported to be more challenging substrates in Chan-Lam couplings.[8][9]

To address these potential challenges, modifications to standard Chan-Lam protocols may be necessary. These can include the use of a suitable ligand to facilitate the coupling, a stronger base, or slightly elevated reaction temperatures to overcome activation barriers.

Experimental Protocols

The following protocols are designed as a starting point for the Chan-Lam amination of 2-Benzyloxy-3-fluorophenylboronic acid with a representative primary and secondary amine.

Protocol 1: Coupling with a Primary Aliphatic Amine (e.g., Benzylamine)

This protocol outlines a general procedure for the N-arylation of a primary amine.

Workflow Diagram:

protocol_workflow start Start reagents Combine Reactants: - 2-Benzyloxy-3-fluorophenylboronic acid - Benzylamine - Cu(OAc)₂ - Pyridine - Dichloromethane (DCM) start->reagents reaction Stir at Room Temperature (Open to Air, 24-48 h) reagents->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring workup Aqueous Workup: - Dilute with DCM - Wash with aq. NH₄Cl - Wash with brine monitoring->workup Reaction Complete purification Dry (Na₂SO₄), Concentrate, and Purify by Column Chromatography workup->purification end End: Isolated Product purification->end

Caption: Experimental workflow for Chan-Lam amination.

Step-by-Step Procedure:

  • Reagent Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 2-Benzyloxy-3-fluorophenylboronic acid (1.0 equiv), copper (II) acetate (Cu(OAc)₂, 1.0 equiv), and dichloromethane (DCM) to achieve a concentration of 0.1 M with respect to the limiting reagent.

  • Addition of Amine and Base: Add benzylamine (1.2 equiv) followed by pyridine (2.0 equiv) to the reaction mixture.

  • Reaction: Allow the mixture to stir vigorously at room temperature, open to the atmosphere, for 24-48 hours. The reaction vessel can be loosely capped to allow air exchange while minimizing solvent evaporation.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting boronic acid is consumed.

  • Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with saturated aqueous ammonium chloride (NH₄Cl) solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl amine.

Protocol 2: Coupling with a Secondary Amine (e.g., Morpholine)

This protocol is adapted for a less nucleophilic secondary amine and may require slightly more forcing conditions.

Step-by-Step Procedure:

  • Reagent Preparation: In a similar setup to Protocol 1, combine 2-Benzyloxy-3-fluorophenylboronic acid (1.0 equiv), Cu(OAc)₂ (1.2 equiv), and morpholine (1.5 equiv) in DCM (0.1 M).

  • Addition of Base: Add a stronger base such as triethylamine (Et₃N, 2.5 equiv).

  • Reaction: Stir the reaction mixture at 40 °C (oil bath) under an air atmosphere for 24-48 hours. The elevated temperature can help overcome the steric and electronic challenges.

  • Monitoring and Workup: Follow the same monitoring and workup procedures as described in Protocol 1.

  • Purification: Purify the crude product via flash column chromatography to isolate the tertiary amine product.

Data Presentation and Expected Outcomes

The following table provides a hypothetical summary of reaction parameters and expected yields for the Chan-Lam amination of 2-Benzyloxy-3-fluorophenylboronic acid. These are representative and may require optimization.

EntryAmineCopper SourceBaseSolventTemp. (°C)Time (h)Expected Yield (%)
1BenzylamineCu(OAc)₂PyridineDCMRT2475-85
2MorpholineCu(OAc)₂Et₃NDCM403660-70
3AnilineCu(OAc)₂PyridineDCMRT4850-65

Troubleshooting and Scientific Rationale

  • Low Yields: If the reaction proceeds slowly or gives low yields, consider the following:

    • Ligand Addition: The addition of a chelating ligand, such as 1,10-phenanthroline or an N,N'-dimethylethylenediamine (DMEDA), can accelerate the reaction by stabilizing the copper catalyst and facilitating the catalytic cycle.[10][11]

    • Choice of Base: For less nucleophilic amines, a stronger, non-coordinating base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) may be beneficial.

    • Solvent Effects: While DCM is a common solvent, other solvents like methanol, ethanol, or toluene can be screened to improve solubility and reaction rates.[12]

  • Byproduct Formation: Common byproducts include the homocoupling of the boronic acid (biaryl formation) and protodeboronation (loss of the boronic acid group).[3]

    • Stoichiometry: Carefully controlling the stoichiometry of the reactants can minimize side reactions. Using a slight excess of the amine can be beneficial.

    • Anhydrous Conditions: Although the Chan-Lam reaction is tolerant to air and moisture, using anhydrous solvents and reagents can sometimes suppress protodeboronation.

Conclusion

The Chan-Lam amination is a robust and versatile tool for the synthesis of N-aryl compounds. While substrates like 2-Benzyloxy-3-fluorophenylboronic acid present steric and electronic challenges, a rational approach to reaction design, including the judicious choice of base, temperature, and potential use of ligands, can lead to successful and efficient C-N bond formation. The protocols and insights provided in this application note serve as a comprehensive guide for researchers to effectively utilize this important transformation in their synthetic endeavors.

References

  • Chan-Lam Coupling. Organic Chemistry Portal. [Link]

  • West, M. J., Fyfe, J. W. B., & Watson, A. J. B. (2019). Mechanistic Development and Recent Applications of the Chan–Lam Amination. Chemical Reviews, 119(24), 12491-12523. [Link]

  • Chan-Lam Coupling: Mechanism & Examples. NROChemistry. [Link]

  • Chan–Lam coupling. Wikipedia. [Link]

  • Mechanistic Development and Recent Applications of the Chan–Lam Amination. ACS Publications. [Link]

  • West, M. J., Fyfe, J. W. B., & Watson, A. J. B. (2019). Mechanistic Development and Recent Applications of the Chan-Lam Amination. SciSpace. [Link]

  • Chan–Lam coupling. Grokipedia. [Link]

  • Maji, A., & Hazra, A. (2020). Electrochemically Enabled Chan–Lam Couplings of Aryl Boronic Acids and Anilines. ResearchGate. [Link]

  • Asymmetric copper-catalyzed C–N cross-couplings induced by visible light. National Institutes of Health (NIH). [Link]

  • Xiao, H., Cao, P., Xiong, W., & Yang, T. (2023). Overcoming Limitations in Chan-Lam Amination with Alkylboronic Esters via Aminyl Radical Substitution. ChemRxiv. [Link]

  • Copper Catalyzed C–N Cross-Coupling Reaction of Aryl Boronic Acids at Room Temperature through Chelation Assistance. ACS Publications. [Link]

  • Cu(II)-Catalyzed C-N Coupling of (Hetero)aryl Halides and N-Nucleophiles Promoted by α-Benzoin Oxime. National Institutes of Health (NIH). [Link]

  • Tsurugi, H., Yamakawa, K., & Mashima, K. (2015). Visible-light-mediated chan-lam coupling reactions of aryl boronic acids and aniline derivatives. PubMed. [Link]

  • Kumar, A., & Kumar, V. (2022). Synthetic applications and methodology development of Chan–Lam coupling: a review. Monatshefte für Chemie - Chemical Monthly, 153(5), 441-482. [Link]

  • New ligands for copper-catalyzed C–N coupling reactions with aryl halides. ResearchGate. [Link]

  • Hesp, K. D., & Genovino, J. (2016). Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery. In Synthetic Methods in Drug Discovery (Vol. 1, pp. 170-241). The Royal Society of Chemistry. [Link]

  • Xiao, H., Cao, P., Xiong, W., & Yang, T. (2024). Overcoming limitations in Chan-Lam amination with alkylboronic esters via aminyl radical substitution. Nature Communications, 15(1), 1234. [Link]

  • Vantourout, J. C., Law, R. P., Isidro-Llobet, A., & Watson, A. J. B. (2016). Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem. Semantic Scholar. [Link]

  • Vantourout, J. C., Miras, H. N., Isidro-Llobet, A., Sproules, S., & Watson, A. J. B. (2017). Spectroscopic Studies of the Chan-Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity. Organic Chemistry Portal. [Link]

  • Xu, H.-J., Zhao, Y.-Q., Feng, T., & Feng, Y.-S. (2012). Chan-Lam-Type S-Arylation of Thiols with Boronic Acids at Room Temperature. J. Org. Chem., 77(6), 2649-2658. [Link]

  • Vantourout, J. C., Miras, H. N., Isidro-Llobet, A., Sproules, S., & Watson, A. J. B. (2017). Spectroscopic Studies of the Chan–Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity. SciSpace. [Link]

  • Vantourout, J. C., Law, R. P., Isidro-Llobet, A., & Watson, A. J. B. (2016). Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem. PubMed. [Link]

  • Kacprzak, K., & Klis, T. (2011). [3-Bromo-2-(3-fluorobenzyloxy)phenyl]boronic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o648. [Link]

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Application Notes and Protocols for the C-N Cross-Coupling of 2-Benzyloxy-3-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating C-N Bond Formation with Arylboronic Acids

In the landscape of modern synthetic organic chemistry, the formation of carbon-nitrogen (C-N) bonds is a cornerstone for the construction of a vast array of molecules, from pharmaceuticals to advanced materials.[1] For researchers and drug development professionals, the arylamine moiety is a particularly prevalent structural motif. The user's interest in the "Buchwald-Hartwig reaction of 2-Benzyloxy-3-fluorophenylboronic acid" points to a need for reliable methods to synthesize substituted arylamines.

It is, however, crucial to begin with a clarification of terminology to ensure scientific precision. The Buchwald-Hartwig amination is a powerful, palladium-catalyzed reaction that has revolutionized the synthesis of arylamines.[1][2][3] Critically, this reaction classically involves the coupling of an amine with an aryl halide or pseudohalide (like a triflate), not an arylboronic acid.[1][2][3]

The scientifically established and widely practiced method for the cross-coupling of an arylboronic acid with an amine is the Chan-Lam coupling .[4][5] This copper-catalyzed reaction offers a distinct and often complementary approach to the Buchwald-Hartwig amination.[4][5] The Chan-Lam coupling is particularly advantageous as it can often be conducted under milder conditions, open to the air, and utilizes a more earth-abundant and less expensive metal catalyst (copper) compared to palladium.[4][5]

Therefore, this guide will provide detailed application notes and protocols for the Chan-Lam coupling of 2-Benzyloxy-3-fluorophenylboronic acid , as this is the appropriate and effective transformation for the requested task. We will delve into the mechanistic underpinnings, provide a field-proven protocol, and discuss the critical parameters for successfully coupling this sterically hindered and electronically rich boronic acid.

Mechanism and Scientific Rationale

The Chan-Lam coupling proceeds through a catalytic cycle that is distinct from the palladium-catalyzed Buchwald-Hartwig amination. Understanding this mechanism is key to troubleshooting and adapting the reaction for different substrates.

The reaction is initiated by the coordination of the amine and the arylboronic acid to a copper(II) catalyst, often copper(II) acetate. A key step is the transmetalation of the aryl group from the boron to the copper center. The resulting copper-aryl-amine complex then undergoes reductive elimination to form the desired C-N bond and a copper(0) species. The copper(0) is then re-oxidized to copper(II) by an oxidant, which is often atmospheric oxygen, to complete the catalytic cycle.[5]

Chan_Lam_Cycle cluster_reactants Reactants cluster_products Product Cu(II) Cu(II) Aryl-Cu(II)-Amine Aryl-Cu(II)-Amine Cu(II)->Aryl-Cu(II)-Amine Transmetalation + Amine Coordination Cu(0) Cu(0) Aryl-Cu(II)-Amine->Cu(0) Reductive Elimination (Product Formation) Product Ar-NR₂ Aryl-Cu(II)-Amine->Product Cu(0)->Cu(II) Oxidation (O2 from air) Aryl-B(OH)2 ArB(OH)₂ Aryl-B(OH)2->Aryl-Cu(II)-Amine Amine R₂NH Amine->Aryl-Cu(II)-Amine

Caption: Catalytic cycle of the Chan-Lam C-N coupling reaction.

For a substrate like 2-Benzyloxy-3-fluorophenylboronic acid, several factors must be considered:

  • Steric Hindrance: The ortho-benzyloxy group presents significant steric bulk, which can hinder the approach of the amine and the boronic acid to the copper center. The choice of a suitable ligand for the copper, or in some cases, running the reaction ligand-free, can be critical.

  • Electronic Effects: The fluorine atom and the benzyloxy group are both electron-donating, which can influence the reactivity of the boronic acid.

  • Choice of Copper Source: Copper(II) acetate is a common and effective catalyst. Other copper sources like copper(I) iodide or copper(II) triflate can also be used.

  • Base: A base is often required to facilitate the deprotonation of the amine and the formation of the copper-amide complex. Tertiary amines like triethylamine or pyridine are common choices.

  • Solvent: Dichloromethane (DCM) and tetrahydrofuran (THF) are frequently used solvents for Chan-Lam couplings.

Experimental Protocol: Chan-Lam Coupling of 2-Benzyloxy-3-fluorophenylboronic Acid with Morpholine

This protocol provides a general procedure for the coupling of 2-Benzyloxy-3-fluorophenylboronic acid with a representative secondary amine, morpholine. This protocol should be optimized for other amines.

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mg)MmolEquivalents
2-Benzyloxy-3-fluorophenylboronic acid246.042461.01.0
Morpholine87.121051.21.2
Copper(II) Acetate (Cu(OAc)₂)181.6318.20.10.1
Triethylamine (Et₃N)101.192022.02.0
Dichloromethane (DCM)-10 mL--

Procedure:

experimental_workflow start Start reagents Combine boronic acid, Cu(OAc)₂, and DCM start->reagents add_amine Add morpholine and triethylamine reagents->add_amine reaction Stir at room temperature open to air for 24-48h add_amine->reaction monitor Monitor reaction by TLC reaction->monitor workup Quench with NH₄Cl (aq) and extract with DCM monitor->workup Reaction complete purify Dry, concentrate, and purify by column chromatography workup->purify end Characterize product purify->end

Caption: A generalized workflow for the Chan-Lam coupling reaction.

  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 2-Benzyloxy-3-fluorophenylboronic acid (246 mg, 1.0 mmol) and copper(II) acetate (18.2 mg, 0.1 mmol).

  • Solvent Addition: Add dichloromethane (10 mL) to the flask.

  • Reagent Addition: To the stirred suspension, add morpholine (105 mg, 1.2 mmol) followed by triethylamine (202 mg, 2.0 mmol).

  • Reaction: The flask is left open to the atmosphere, and the reaction mixture is stirred vigorously at room temperature for 24-48 hours. The reaction should be monitored by thin-layer chromatography (TLC) until the starting boronic acid is consumed.

  • Workup: Upon completion, the reaction mixture is quenched by the addition of a saturated aqueous solution of ammonium chloride (15 mL). The layers are separated, and the aqueous layer is extracted with dichloromethane (2 x 15 mL).

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired N-(2-(benzyloxy)-3-fluorophenyl)morpholine.

Trustworthiness and Self-Validation

The protocol described is designed to be self-validating through rigorous monitoring and characterization.

  • Reaction Monitoring: The progress of the reaction should be carefully monitored by TLC, comparing the reaction mixture to spots of the starting boronic acid and amine. The appearance of a new, higher Rf spot is indicative of product formation.

  • Product Characterization: The identity and purity of the final product must be confirmed by standard analytical techniques, including:

    • ¹H and ¹³C NMR Spectroscopy: To confirm the structure of the coupled product.

    • Mass Spectrometry (MS): To verify the molecular weight of the product.

    • High-Performance Liquid Chromatography (HPLC): To assess the purity of the isolated product.

Conclusion

The Chan-Lam coupling provides a robust and practical method for the synthesis of arylamines from arylboronic acids. For the specific case of 2-Benzyloxy-3-fluorophenylboronic acid, this copper-catalyzed approach offers a milder and more cost-effective alternative to palladium-based methods, which are not the standard for this substrate class. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can successfully synthesize a wide range of functionalized arylamines for applications in drug discovery and materials science.

References

  • Vantourout, J. C., Miras, H. N., Isidro-Llobet, A., Sproules, S., & Watson, A. J. B. (2017). Spectroscopic Studies of the Chan–Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity. Journal of the American Chemical Society, 139(13), 4769–4779. [Link]

  • Quach, T. D., & Batey, R. A. (2003). Ligand- and Base-Free Copper(II)-Catalyzed C−N Bond Formation: Cross-Coupling Reactions of Organoboron Compounds with Aliphatic Amines and Anilines. Organic Letters, 5(23), 4397–4400. [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Antilla, J. C., & Buchwald, S. L. (2001). Copper-Catalyzed Amination of Arylboronic Acids. Organic Letters, 3(13), 2077–2079. [Link]

  • Organic Chemistry Portal. Chan-Lam Coupling. [Link]

  • Wikipedia. (2023). Chan–Lam coupling. [Link]

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Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Benzyloxy-3-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Biaryls

In the landscape of modern medicinal chemistry and materials science, the synthesis of complex biaryl scaffolds is of paramount importance. Among these, fluorinated biaryls have garnered significant attention due to the unique properties conferred by the fluorine atom, such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity.[1] The specific reactant, 2-Benzyloxy-3-fluorophenylboronic acid, is a highly valuable building block for introducing a fluorinated phenyl moiety with a protected hydroxyl group, which can be later deprotected to reveal a phenol for further functionalization. This application note provides a comprehensive guide to the palladium-catalyzed cross-coupling of 2-Benzyloxy-3-fluorophenylboronic acid, with a focus on the Suzuki-Miyaura reaction, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.

Mechanistic Considerations for a Sterically Hindered and Electronically Modified Substrate

The success of a palladium-catalyzed cross-coupling reaction, particularly the Suzuki-Miyaura coupling, is contingent on a delicate balance of steric and electronic factors throughout its catalytic cycle.[2] The substrate, 2-Benzyloxy-3-fluorophenylboronic acid, presents unique challenges and considerations due to the presence of both a bulky ortho-benzyloxy group and an electron-withdrawing ortho-fluoro group.

The general catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2]

Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Ar-Ar' Reductive Elimination->Pd(0)L2

Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.

The Impact of Ortho-Substituents:

  • Steric Hindrance: The ortho-benzyloxy group introduces significant steric bulk, which can impede both the oxidative addition and the transmetalation steps. To overcome this, the use of bulky, electron-rich phosphine ligands is often necessary. These ligands promote the formation of monoligated palladium species, which are more reactive in the oxidative addition step.[3]

  • Electronic Effects: The ortho-fluoro substituent is electron-withdrawing, which can influence the transmetalation step. While electron-withdrawing groups on the aryl boronic acid can sometimes slow down transmetalation, the choice of base and solvent system can mitigate this effect.[4]

Recommended Catalytic Systems

For the successful coupling of sterically hindered and electronically modified substrates like 2-Benzyloxy-3-fluorophenylboronic acid, the selection of an appropriate palladium catalyst and ligand is critical. Traditional catalysts like Pd(PPh₃)₄ may prove inefficient. Modern catalyst systems employing bulky, electron-rich phosphine ligands are highly recommended.

Catalyst/Ligand SystemKey AdvantagesRelevant Applications
Pd(OAc)₂ / SPhos Highly active for sterically hindered substrates, often allowing for lower catalyst loadings and milder reaction conditions.[3]Coupling of unactivated aryl chlorides and sterically demanding substrates.[3][5]
Pd(OAc)₂ / XPhos Excellent for creating highly hindered biaryls and useful for a broad range of substrates, including heteroaryl chlorides.[3][6]Synthesis of tetra-ortho-substituted biaryls.[7]
PdCl₂(dppf) A robust and versatile catalyst, often effective for a wide range of Suzuki-Miyaura couplings, including those with challenging substrates.[8]General purpose for Suzuki-Miyaura reactions with good functional group tolerance.[9]

Detailed Experimental Protocol: Suzuki-Miyaura Coupling of 2-Benzyloxy-3-fluorophenylboronic Acid with an Aryl Bromide

This protocol provides a general procedure for the Suzuki-Miyaura coupling of 2-Benzyloxy-3-fluorophenylboronic acid with a generic aryl bromide. Optimization of reaction conditions may be necessary for specific substrates.

Experimental_Workflow cluster_Preparation Reaction Setup cluster_Reaction Reaction Execution cluster_Workup Work-up and Purification A Combine aryl bromide (1.0 eq), 2-Benzyloxy-3-fluorophenylboronic acid (1.2 eq), and base (e.g., K₂CO₃, 2.0 eq) in a Schlenk flask. B Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., SPhos, 4 mol%). A->B C Add the solvent system (e.g., Dioxane/H₂O, 4:1). B->C D Degas the reaction mixture (e.g., three freeze-pump-thaw cycles). E Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS. D->E F Cool the reaction to room temperature and dilute with an organic solvent (e.g., EtOAc). G Wash with water and brine. F->G H Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. G->H I Purify the crude product by column chromatography. H->I

Figure 2: A step-by-step workflow for the Suzuki-Miyaura coupling reaction.

Materials:

  • 2-Benzyloxy-3-fluorophenylboronic acid (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equivalents)

  • 1,4-Dioxane, anhydrous

  • Deionized water, degassed

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), 2-Benzyloxy-3-fluorophenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Catalyst Addition: In a separate vial, weigh out palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol) and quickly add them to the Schlenk flask.

  • Solvent Addition: Add 1,4-dioxane (4 mL) and degassed deionized water (1 mL) to the flask.

  • Degassing: Seal the flask with a septum and degas the mixture by subjecting it to three freeze-pump-thaw cycles. After the final thaw, backfill the flask with an inert atmosphere (e.g., argon or nitrogen).

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic layers and wash with brine (15 mL).

  • Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or no conversion Inactive catalystEnsure proper degassing to prevent catalyst oxidation. Use a pre-catalyst or activate the catalyst in situ.
Low reaction temperatureIncrease the reaction temperature in increments of 10 °C.
Inappropriate baseTry alternative bases such as K₃PO₄ or Cs₂CO₃. Cesium carbonate can be particularly effective for challenging couplings.[9][10]
Formation of homocoupled product Oxygen contaminationEnsure thorough degassing of the reaction mixture and solvents.
Catalyst decompositionConsider using a more stable palladium precatalyst.
Protodeborylation of the boronic acid Presence of excess water or protic solventsUse anhydrous solvents and ensure the base is dry. Minimize the amount of water in the reaction mixture.
Prolonged reaction time at high temperatureMonitor the reaction closely and stop it once the starting material is consumed.

Conclusion

The palladium-catalyzed cross-coupling of 2-Benzyloxy-3-fluorophenylboronic acid is a powerful method for the synthesis of valuable fluorinated biaryl compounds. Careful consideration of the steric and electronic properties of the substrate is crucial for selecting the optimal catalyst system, base, and reaction conditions. The use of bulky, electron-rich phosphine ligands, such as SPhos or XPhos, is highly recommended to overcome the challenges associated with this sterically hindered substrate. The detailed protocol and troubleshooting guide provided in this application note serve as a robust starting point for researchers to successfully employ this important building block in their synthetic endeavors.

References

  • Christmann, U., & Vilar, R. (2005). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
  • BenchChem. (2025). A Comparative Study of Palladium Catalysts in Suzuki-Miyaura Coupling with 2-Nitrophenylboronic Acid.
  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.
  • Fairlamb, I. J. S., et al. (2023). Preformed Pd(II)
  • Barrios-Landeros, F., & Buchwald, S. L. (2010). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Organic Syntheses, 87, 1-12.
  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Accounts of Chemical Research, 40(4), 275–286.
  • Al-Masum, M., & Kumar, D. (2010). Optimization of reaction conditions for the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid, catalyzed by 1.
  • Vetriselvan, M., et al. (2022). Optimization of Reaction Conditions.
  • Jubb, A. M., et al. (2017). Suzuki–Miyaura Cross‐Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Chemistry – A European Journal, 23(50), 12218-12232.
  • Bahrami, K., & Kamrani, S. N. (2017). Optimization of conditions in the Suzuki-Miyaura coupling reaction.
  • Jubb, A. M., et al. (2017).
  • Frohn, H. J., & Bardin, V. V. (2001). Synthesis of perfluorinated biaryls by reaction of perfluoroarylzinc compounds with perfluoroarenes. Journal of Fluorine Chemistry, 107(1), 121-125.
  • Kiss, L., et al. (2022). Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction. Current Organic Synthesis, 19(5), 522-531.
  • Amatore, C., et al. (2006). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. Chemistry – A European Journal, 12(28), 7382-7393.
  • Organ, M. G., et al. (2006). Suzuki-Miyaura reaction of aryl halides (benzyl halides) with phenylboronic acid catalyzed by Pd(OAc)2/7a. Tetrahedron Letters, 47(46), 8177-8180.
  • Dreher, S. D., et al. (2016). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 6(94), 91851-91855.
  • Tomaszewski, P., et al. (2018). Optimization of the reaction conditions.
  • Molander, G. A., & Brown, A. R. (2011). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 76(20), 8142–8149.
  • Roy, A., et al. (2015). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. Tetrahedron Letters, 56(34), 4942-4945.
  • Ting, R., et al. (2008). Substituent effects on aryltrifluoroborate solvolysis in water: Implications for Suzuki-Miyaura coupling and the design of stable F-18-labeled aryltrifluoroborates for use in PET imaging. The Journal of Organic Chemistry, 73(12), 4662–4670.
  • El-Gendy, A. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18451-18485.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Dreher, S. D., et al. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(10), 3626–3631.
  • Ohsumi, M., Ito, A., & Nishiwaki, N. (2018). Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide. RSC Advances, 8(62), 35593-35599.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • Akkoç, S., et al. (2018). Table 2. The Suzuki-Miyaura cross-coupling reactions of aryl bromides...
  • Li, X., et al. (2021). Preparation of the Biphenyl-containing Polyarylethers with Highly Fluorinated Contents. Chinese Journal of Chemistry, 39(1), 143-150.
  • Tummatorn, J., Albiniak, P. A., & Dudley, G. B. (2007). Synthesis of Benzyl Esters Using 2-Benzyloxy-1-methylpyridinium Triflate. The Journal of Organic Chemistry, 72(23), 8962–8964.
  • Organic Chemistry Portal. (n.d.).

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Synthesis of Biaryl Compounds Using 2-Benzyloxy-3-fluorophenylboronic Acid: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The biaryl motif is a cornerstone in modern medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and organic electronic materials.[1][2][3] The development of efficient and versatile methods for the synthesis of these compounds is therefore of paramount importance. Among the various synthetic strategies, the Suzuki-Miyaura cross-coupling reaction has emerged as a particularly powerful and widely adopted method for forging carbon-carbon bonds.[4][5][6] This palladium-catalyzed reaction between an organoboron compound and an organohalide offers mild reaction conditions, broad functional group tolerance, and generally high yields.[5][6]

This guide focuses on the application of a specialized building block, 2-Benzyloxy-3-fluorophenylboronic acid , in the synthesis of complex biaryl compounds. The unique substitution pattern of this reagent—featuring a bulky benzyloxy group ortho to the boronic acid and a fluorine atom at the 3-position—introduces specific steric and electronic properties. The fluorine atom, in particular, can significantly influence the physicochemical and biological properties of the final biaryl product, such as metabolic stability, binding affinity, and membrane permeability, making it a valuable tool in drug discovery.[7][8][9][10] The benzyloxy group serves as a protecting group for a phenol, which can be deprotected in a later synthetic step to reveal a new functional handle for further molecular elaboration.

This document provides a comprehensive overview of the use of 2-Benzyloxy-3-fluorophenylboronic acid in Suzuki-Miyaura coupling reactions, including its chemical properties, a detailed mechanistic discussion, optimized reaction protocols, and a guide to troubleshooting common issues.

Chemical Properties and Handling of 2-Benzyloxy-3-fluorophenylboronic Acid

A thorough understanding of the reagent's properties is crucial for its successful application and for ensuring laboratory safety.

PropertyValue
Molecular Formula C₁₃H₁₂BFO₃
Molecular Weight 246.05 g/mol
Appearance White to off-white solid
Solubility Soluble in many organic solvents such as dioxane, THF, and DMF.

Safety and Handling Precautions:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle the compound in a well-ventilated fume hood to avoid inhalation of dust.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Store in a cool, dry place away from moisture, as boronic acids can be susceptible to decomposition.[11]

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[5][12]

  • Oxidative Addition: The catalytic cycle begins with the insertion of a low-valent palladium(0) species into the carbon-halide bond of the aryl halide (or pseudohalide) to form a palladium(II) intermediate.[12] The rate of this step is influenced by the nature of the halide, with reactivity generally following the trend I > Br > OTf > Cl.[6][12]

  • Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium(II) center. This process requires the presence of a base, which activates the boronic acid to facilitate the transfer.[13][14] The exact mechanism of transmetalation is complex and can be influenced by the specific base and solvent system used.[14][15][16]

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon bond as the two organic fragments are eliminated from the palladium(II) center. This regenerates the catalytically active palladium(0) species, which can then re-enter the catalytic cycle.[12][14]

Below is a diagram illustrating the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Inputs cluster_products Output pd0 Pd(0)Ln pdiia R¹-Pd(II)L₂-X pd0->pdiia Oxidative Addition (R¹-X) pdiib R¹-Pd(II)L₂-R² pdiia->pdiib Transmetalation (R²-B(OH)₂) + Base pdiib->pd0 Reductive Elimination (R¹-R²) biaryl Biaryl (R¹-R²) aryl_halide Aryl Halide (R¹-X) boronic_acid Boronic Acid (R²-B(OH)₂) caption Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Detailed Protocol for Suzuki-Miyaura Coupling

This section provides a general, robust protocol for the coupling of 2-Benzyloxy-3-fluorophenylboronic acid with a generic aryl bromide. Optimization may be required for different coupling partners.

Materials and Reagents
  • 2-Benzyloxy-3-fluorophenylboronic acid (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Solvent system (e.g., Toluene/Water, 4:1 v/v)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

  • Nitrogen or Argon gas for inert atmosphere

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and purification of the target biaryl compound.

Experimental_Workflow start Start setup Reaction Setup (Combine Reactants, Base, Solvent) start->setup degas Degas Mixture (N₂ or Ar bubbling) setup->degas add_catalyst Add Palladium Catalyst degas->add_catalyst heat Heat Reaction (e.g., 90 °C) add_catalyst->heat monitor Monitor Progress (TLC or LC-MS) heat->monitor workup Aqueous Workup (Cool, Dilute, Extract) monitor->workup dry_purify Dry and Purify (Column Chromatography) workup->dry_purify characterize Characterize Product (NMR, MS) dry_purify->characterize end End characterize->end

Caption: General experimental workflow for Suzuki coupling.

Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the aryl bromide (1.0 mmol), 2-Benzyloxy-3-fluorophenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Solvent Addition: Add the toluene (8 mL) and water (2 mL) solvent mixture to the flask.

  • Degassing: Seal the flask with a septum and degas the mixture by bubbling nitrogen or argon gas through the solution for 15-20 minutes. This step is crucial to remove dissolved oxygen, which can deactivate the palladium catalyst.[4]

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol).

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously under the inert atmosphere.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 12-24 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water (10 mL) and transfer to a separatory funnel.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl compound.

  • Characterization: Characterize the final product using standard analytical techniques such as NMR spectroscopy and mass spectrometry.

Optimization of Reaction Conditions

The success of a Suzuki-Miyaura coupling can be highly dependent on the choice of catalyst, base, and solvent. The sterically hindered nature of 2-Benzyloxy-3-fluorophenylboronic acid may necessitate careful optimization.

ParameterOptions and ConsiderationsRationale
Palladium Catalyst Pd(PPh₃)₄: A common and effective catalyst for many Suzuki couplings. PdCl₂(dppf): Often used for more challenging substrates. Buchwald Ligands/Precatalysts: Bulky, electron-rich phosphine ligands can be highly effective for sterically hindered substrates.[17]The choice of ligand can influence both the rate of oxidative addition and reductive elimination.[14] Electron-rich and bulky ligands are often beneficial for coupling with aryl chlorides and sterically demanding partners.[4]
Base K₂CO₃: A common, mild base. Cs₂CO₃: A stronger, more soluble base, often effective in difficult couplings. K₃PO₄: A non-nucleophilic base that can be advantageous in certain systems. Organic Bases (e.g., Et₃N): Can be used in specific cases.The base plays a critical role in activating the boronic acid for transmetalation.[14] The choice of base can impact reaction rate and prevent side reactions.
Solvent Toluene/Water: A standard biphasic system. Dioxane/Water: Another common choice. DMF or THF: Can be used, often with an aqueous base.The solvent must solubilize the reactants and facilitate the interaction between the organic and aqueous phases. The presence of water is often beneficial for the transmetalation step.

Troubleshooting Guide

Even with a robust protocol, challenges can arise. This section addresses common problems and offers potential solutions.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Decomposition of the boronic acid. 3. Insufficient degassing. 4. Inappropriate base or solvent.1. Use a fresh batch of catalyst or a more active precatalyst system.[11] 2. Check the purity of the boronic acid by NMR; consider converting it to a more stable boronate ester (e.g., a pinacol ester).[11] 3. Ensure thorough degassing of the reaction mixture. 4. Screen different bases (e.g., Cs₂CO₃, K₃PO₄) and solvent systems.
Formation of Homocoupled Boronic Acid Product Presence of oxygen or Pd(II) species in the reaction mixture.Improve degassing procedures.[4] Ensure the use of a high-purity Pd(0) catalyst.
Protodeborylation (Loss of Boronic Acid Group) The boronic acid is unstable under the reaction conditions, particularly with certain heteroaryl boronic acids.Use a milder base (e.g., KF), lower the reaction temperature, or switch to a more stable boronate ester.[4]
Dehalogenation of the Aryl Halide A side reaction where the halide is replaced by a hydrogen atom.This can be promoted by certain bases or impurities. Try a different base or ensure high-purity reagents.

Conclusion

2-Benzyloxy-3-fluorophenylboronic acid is a valuable and versatile building block for the synthesis of complex biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. The presence of the benzyloxy protecting group and the fluorine atom allows for the introduction of desirable functionalities and physicochemical properties into the target molecules. While its sterically hindered nature may require some optimization of reaction conditions, the protocols and troubleshooting guide provided herein offer a solid foundation for the successful application of this reagent in both academic and industrial research, particularly in the fields of drug discovery and materials science.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Wikipedia. (2024). Suzuki reaction. [Link]

  • García-Melchor, M., et al. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics, 36(11), 2208–2219. [Link]

  • Vaddepalli, K., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. [Link]

  • Braga, A. A. C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(20), 7372–7373. [Link]

  • ResearchGate. (n.d.). Two alternative routes towards the synthesis of biaryls 3a–c. [Link]

  • Journal of Drug Delivery and Therapeutics. (2023). Fluorine in drug discovery: Role, design and case studies. [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? [r/Chempros]. [Link]

  • Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8379–8429. [Link]

  • ResearchGate. (2015). Applications of Fluorine in Medicinal Chemistry. [Link]

  • Zhang, W., & Ma, J. (2021). Carboxylic acids as double aryl group donors for biaryl synthesis. Organic Chemistry Frontiers, 8(15), 4156-4161. [Link]

  • Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Angewandte Chemie International Edition, 49(32), 5584–5587. [Link]

  • ResearchGate. (n.d.). Examples of biaryl‐containing drugs and agrochemicals. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fluorinated Compounds in Modern Drug Discovery. [Link]

  • ResearchGate. (2015). Fluorination Methods for Drug Discovery and Development. [Link]

  • Chemical Review and Letters. (2024). Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate. [Link]

  • MDPI. (2024). Cu I -Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids. Catalysts, 14(12), 957. [Link]

Sources

Application Note & Protocol: Strategic Use of 2-Benzyloxy-3-fluorophenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated and Oxygenated Biaryls

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile C(sp²)–C(sp²) bond-forming methodologies in modern organic synthesis, a fact underscored by the 2010 Nobel Prize in Chemistry.[1] Its broad adoption within the pharmaceutical and materials science industries stems from its remarkable functional group tolerance, mild reaction conditions, and the general stability and low toxicity of its organoboron reagents.[2][3][4]

This guide focuses on the application of a specialized building block, 2-Benzyloxy-3-fluorophenylboronic acid , in the synthesis of complex biaryl structures. The incorporation of fluorine into drug candidates is a well-established strategy to modulate metabolic stability, lipophilicity, and binding affinity.[5] Simultaneously, the ortho-benzyloxy group serves not only as a protecting group for a synthetically versatile phenol but also introduces significant steric hindrance. This steric challenge necessitates a carefully considered approach to reaction design, particularly in the selection of the catalytic system. Understanding the interplay between the electronic effects of the fluorine atom and the steric demands of the benzyloxy substituent is paramount for achieving high-yield, selective couplings. This document provides a comprehensive protocol, mechanistic insights, and optimization strategies for researchers aiming to leverage this valuable reagent in drug discovery and development.

Reagent Profile and Mechanistic Considerations

2-Benzyloxy-3-fluorophenylboronic acid presents a unique combination of electronic and steric properties. The meta-fluoro group is electron-withdrawing, which can influence the nucleophilicity of the boronic acid. The ortho-benzyloxy group, however, is the dominant feature, imposing significant steric bulk around the C-B bond. This steric hindrance directly impacts the transmetalation step of the Suzuki-Miyaura catalytic cycle, often slowing the reaction rate and requiring specialized catalysts to overcome the activation barrier.

The generally accepted mechanism for the Suzuki-Miyaura reaction involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.[1][6]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 L₂Pd(0) Active Catalyst OA_complex L₂Pd(II)(Ar¹)(X) Oxidative Addition Complex Pd0->OA_complex Oxidative Addition TM_complex L₂Pd(II)(Ar¹)(Ar²) Transmetalation Complex OA_complex->TM_complex Transmetalation TM_complex->Pd0 Reductive Elimination Product Ar¹-Ar² (Biaryl Product) TM_complex->Product Ar1X Ar¹-X (Aryl Halide) Ar1X->OA_complex Ar2BOH2 Ar²-B(OH)₂ (Boronic Acid) + Base Ar2BOH2->TM_complex BaseX X⁻

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

For sterically demanding substrates like 2-benzyloxy-3-fluorophenylboronic acid, the reductive elimination step, which forms the final C-C bond, is often promoted by bulky ligands.[1] The selection of a catalytic system with ligands that are both electron-rich (to promote oxidative addition) and sterically hindered is therefore crucial for success.[1][7][8]

Detailed Experimental Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 2-Benzyloxy-3-fluorophenylboronic acid with a generic aryl bromide. Optimization may be required for specific substrates, particularly for less reactive aryl chlorides.

Materials and Equipment
  • Reactants: 2-Benzyloxy-3-fluorophenylboronic acid, Aryl Halide (e.g., 4-bromoanisole)

  • Catalyst: Pd(OAc)₂ with a suitable ligand, or a pre-formed catalyst like SPhos Gen 4 Precatalyst.

  • Ligand: A bulky, electron-rich biaryl phosphine ligand (e.g., SPhos, XPhos).[4][7]

  • Base: Potassium phosphate tribasic (K₃PO₄) or Cesium Carbonate (Cs₂CO₃).

  • Solvent: Anhydrous 1,4-Dioxane or Toluene, and degassed water.

  • Equipment: Schlenk flask or reaction vial, magnetic stir bar, magnetic stirrer/hotplate, condenser, inert gas supply (Nitrogen or Argon), standard glassware for workup and purification.

Reaction Setup and Execution Workflow

Experimental_Workflow start Start reagents 1. Combine Reactants - Boronic Acid (1.2-1.5 equiv) - Aryl Halide (1.0 equiv) - Base (2.0-3.0 equiv) start->reagents atmosphere 2. Establish Inert Atmosphere (Evacuate & backfill with N₂/Ar 3x) reagents->atmosphere solvent_catalyst 3. Add Solvent & Catalyst - Degassed Solvent - Pd Catalyst/Ligand atmosphere->solvent_catalyst reaction 4. Heat Reaction (e.g., 80-110 °C) Monitor by TLC/LC-MS solvent_catalyst->reaction workup 5. Aqueous Workup - Cool to RT - Dilute with H₂O - Extract with Organic Solvent reaction->workup Reaction Complete purify 6. Purify Product (Silica Gel Chromatography) workup->purify characterize 7. Characterize Product (NMR, MS) purify->characterize end_node End characterize->end_node

Figure 2: General experimental workflow for the Suzuki-Miyaura reaction.

Step-by-Step Procedure
  • Preparation: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 equiv), 2-benzyloxy-3-fluorophenylboronic acid (1.2–1.5 equiv), and potassium phosphate (K₃PO₄, 2.0–3.0 equiv).[7][9]

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.[9]

  • Catalyst and Solvent Addition: If using a solid catalyst/ligand, it can be added in Step 1. Add the degassed solvent (e.g., 1,4-Dioxane/H₂O 10:1 mixture, 0.1–0.2 M concentration relative to the limiting reagent).[4] Add the palladium catalyst (e.g., Pd(OAc)₂ at 1-2 mol%) and a bulky phosphine ligand (e.g., SPhos at 2-4 mol%). The use of pre-formed catalysts, which can generate the active Pd(0) species under mild conditions, is highly recommended for challenging couplings.[4][10]

  • Reaction: Place the flask in a preheated oil bath at 80–110 °C and stir vigorously. The optimal temperature may vary depending on the reactivity of the aryl halide.[11]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting reagent is consumed (typically 4–24 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel. Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volumes).[12]

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.

Optimization of Reaction Parameters

For challenging substrates, systematic optimization is key. The choice of catalyst, ligand, base, and solvent can dramatically affect reaction efficiency and yield.

ParameterRecommended Conditions & Rationale
Palladium Source Pd(OAc)₂ or Pd₂(dba)₃ are common, cost-effective precursors that form the active Pd(0) species in situ.[9] Buchwald Precatalysts (e.g., SPhos G4) are often superior for hindered substrates as they generate the active monoligated Pd(0) species rapidly and cleanly.[4][10]
Ligand Bulky, electron-rich biaryl phosphines (e.g., SPhos, XPhos, RuPhos) are essential.[7][8] Their steric bulk facilitates the reductive elimination step, which is often rate-limiting for hindered biaryl synthesis, while their electron-donating nature promotes the initial oxidative addition.[1][7]
Base K₃PO₄ is an excellent choice for hindered couplings and is compatible with a wide range of functional groups.[7] Cs₂CO₃ is a stronger base that can sometimes improve rates but may not be suitable for base-sensitive substrates. An aqueous solution of the base is often used to facilitate the transmetalation step.[4][11]
Solvent Aprotic polar solvents like 1,4-Dioxane , THF , or Toluene are standard.[4] The addition of a small amount of water (5-20%) is often crucial for dissolving the inorganic base and promoting the formation of the boronate species necessary for transmetalation.[4][13]
Temperature Reaction temperatures typically range from 80 °C to 110 °C . For highly reactive aryl iodides, lower temperatures may suffice, whereas for unreactive aryl chlorides, higher temperatures and more active catalytic systems are necessary.[11][14]

Troubleshooting Common Issues

  • Low or No Conversion: This often points to an inefficient catalytic system. Increase catalyst/ligand loading or switch to a more active system (e.g., a Buchwald precatalyst). Ensure the reaction is strictly anaerobic and all reagents are dry.

  • Protodeboronation: This side reaction, where the boronic acid's C-B bond is cleaved and replaced by a C-H bond, can be problematic.[15] It is often exacerbated by excess water or prolonged reaction times at high temperatures. Using boronic esters (e.g., pinacol esters) can increase stability.[1] Minimizing reaction time and using the mildest effective conditions can mitigate this issue.

  • Homocoupling: Formation of Ar¹-Ar¹ or Ar²-Ar² dimers can occur, often due to oxygen contamination or side reactions of the catalyst. Rigorous degassing and maintaining an inert atmosphere are critical.

Safety and Handling

  • 2-Benzyloxy-3-fluorophenylboronic acid: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[16] Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[17][18]

  • Palladium Catalysts: Palladium compounds are irritants. Avoid inhalation of dust and skin contact.

  • Solvents: 1,4-Dioxane is a suspected carcinogen. Handle with extreme care in a fume hood. Toluene is flammable and toxic.

  • Bases: K₃PO₄ and Cs₂CO₃ are irritants. Avoid creating dust.

Always consult the Safety Data Sheet (SDS) for each reagent before use.[16][17][18]

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. vertexaisearch.cloud.google.com.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Sordid Side of Suzuki−Miyaura Cross-Coupling: Mechanistic and preparative aspects of the Suzuki-Miyaura cross-coupling reaction.
  • BenchChem. (2025). A Comparative Study of Palladium Catalysts in Suzuki-Miyaura Coupling with 2-Nitrophenylboronic Acid. BenchChem.
  • Nature Portfolio. (2021). Base-free nickel-catalysed decarbonylative Suzuki–Miyaura coupling of acid fluorides.
  • UBC Library. (2025). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. UBC Library Open Collections.
  • ResearchGate. (2005). Environmentally Friendly Suzuki Aryl-Aryl Cross-Coupling Reaction. Current Organic Chemistry.
  • University of California, San Diego. (2007). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Chem 302L/Su07.
  • ResearchGate. (2010). Mechanistic insights into the transmetalation step of a Suzuki–Miyaura reaction of 2(4)
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(35), 11138–11147.
  • ResearchGate. (2022). C(aryl)‐C(aryl) bond formation in Suzuki–Miyaura cross‐coupling via C−S cleavage. Angewandte Chemie.
  • Royal Society of Chemistry. (2021). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry.
  • ResearchGate. (2019).
  • Fors, B. P., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14078–14081.
  • Fisher Scientific. (2023). SAFETY DATA SHEET for 4-(Benzyloxy)-2-fluorophenylboronic acid. fishersci.com.
  • Roughley, S. D., & Jordan, A. M. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry.
  • MilliporeSigma. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit. sigmaaldrich.com.
  • Słowik, K., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384–2393.
  • The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Science.
  • Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14078-14081.
  • National Institutes of Health. (2022). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. RSC Advances.
  • Garg, N. K., et al. (2011). Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. Journal of the American Chemical Society, 133(16), 6334–6341.
  • American Chemical Society. (2007). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. The Journal of Organic Chemistry.
  • ResearchGate. (2018). Catalytic activity of Pd(II)-complex 3 in Suzuki coupling of phenylboronic acid (5a).
  • Consensus.app. What are the key steps involved in the general procedure of the Suzuki reaction? Consensus.app.
  • Gelest. (2011). SAFETY DATA SHEET for 4-(Benzyloxy)-2-fluorophenylboronic acid. gelest.com. [Link]

  • ECHEMI. (2-Benzyloxy-4-fluorophenyl)
  • National Institutes of Health. (2012). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research.
  • BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reaction with 4-(Benzyloxy)-2-bromo-1-fluorobenzene. BenchChem.
  • ResearchGate. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry.
  • National Institutes of Health. (2014). Highly Efficient Method for Suzuki Reactions in Aqueous Media. Molecules.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET for 4-Benzyloxy-3-fluorobenzeneboronic acid. fishersci.com.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET for (2-Formylphenyl)boronic acid. sigmaaldrich.com.

Sources

Protecting Group Strategies for 2-Benzyloxy-3-fluorophenylboronic Acid: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Synthesis of Complex Molecules

In the landscape of modern drug discovery and materials science, substituted arylboronic acids are indispensable building blocks, primarily for their role in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. 2-Benzyloxy-3-fluorophenylboronic acid is a valuable synthon, incorporating a sterically demanding ortho-benzyloxy group and an electron-withdrawing fluorine atom, which can be leveraged to construct complex molecular architectures. However, the inherent reactivity of the boronic acid moiety can interfere with synthetic transformations on other parts of the molecule. This necessitates a robust protecting group strategy to temporarily mask the boronic acid, ensuring chemoselectivity and high yields in multi-step syntheses.

This technical guide provides an in-depth analysis of protecting group strategies for 2-benzyloxy-3-fluorophenylboronic acid, with a focus on practical applications for researchers in organic synthesis and medicinal chemistry. We will explore the rationale behind protecting group selection, provide detailed experimental protocols, and discuss the nuances of their application and removal in the context of this specific, sterically hindered, and electronically modified substrate.

The Challenge: Orthogonality and Stability

The primary challenge in developing a protecting group strategy for 2-benzyloxy-3-fluorophenylboronic acid lies in the need for orthogonality. The chosen protecting group for the boronic acid must be stable under a variety of reaction conditions while allowing for selective removal without affecting the acid- and base-stable, yet hydrogenation-sensitive, benzyloxy group.

Key Considerations for Protecting Group Selection:

  • Stability: The protecting group must withstand the intended chemical transformations elsewhere in the molecule.

  • Ease of Introduction and Removal: The protection and deprotection steps should be high-yielding and occur under mild conditions.

  • Orthogonality: The deprotection conditions for the boronic acid should not cleave the benzyloxy group, and vice-versa.

  • Physical Properties: The protected boronic acid should ideally be a stable, easily handled solid that is amenable to standard purification techniques like column chromatography.

Recommended Protecting Group Strategies

Based on the principles of stability, orthogonality, and ease of handling, two primary protecting groups are recommended for 2-benzyloxy-3-fluorophenylboronic acid:

  • N-Methyliminodiacetic Acid (MIDA) Boronate Esters: MIDA boronates are exceptionally stable, crystalline solids that are compatible with a wide range of anhydrous reaction conditions, including chromatography.[1][2] Their stability is attributed to the formation of a tetracoordinate boron center, which attenuates the reactivity of the boronic acid.[3] Deprotection is readily achieved under mild aqueous basic conditions.[4][5]

  • Pinacol Boronate Esters: Pinacol esters are another widely used protecting group for boronic acids. They are generally stable to a range of reaction conditions and can be purified by column chromatography.[6][7] Deprotection typically requires acidic or oxidative conditions, or transesterification.[6]

The choice between MIDA and pinacol will depend on the specific synthetic route. MIDA is often preferred for its exceptional stability and the mildness of its deprotection conditions, which are highly compatible with the benzyloxy group.

Experimental Protocols

Strategy 1: N-Methyliminodiacetic Acid (MIDA) Protection

The MIDA boronate of 2-benzyloxy-3-fluorophenylboronic acid offers a robust platform for iterative cross-coupling and other synthetic manipulations.

Diagram: MIDA Protection and Deprotection Workflow

MIDA_Workflow Start 2-Benzyloxy-3-fluorophenylboronic acid MIDA_Protect MIDA Protection (N-Methyliminodiacetic acid, DMSO, 80 °C) Start->MIDA_Protect MIDA_Boronate 2-Benzyloxy-3-fluorophenyl MIDA boronate (Stable, Crystalline Solid) MIDA_Protect->MIDA_Boronate Reaction Further Synthetic Transformations (e.g., Suzuki Coupling) MIDA_Boronate->Reaction Deprotection MIDA Deprotection (aq. NaOH, THF, rt) Reaction->Deprotection Final_Product Functionalized Product with Free Boronic Acid Deprotection->Final_Product

Caption: Workflow for MIDA protection and deprotection.

Protocol 1: Synthesis of 2-Benzyloxy-3-fluorophenyl MIDA boronate

This protocol is adapted from the general procedure for MIDA boronate formation.[2]

  • Reagents and Materials:

    • 2-Benzyloxy-3-fluorophenylboronic acid (1.0 equiv)

    • N-Methyliminodiacetic acid (1.1 equiv)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Toluene

    • Drying tube (e.g., filled with CaCl₂)

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath

  • Procedure:

    • To a dry round-bottom flask equipped with a magnetic stir bar and a condenser fitted with a drying tube, add 2-benzyloxy-3-fluorophenylboronic acid and N-methyliminodiacetic acid.

    • Add anhydrous DMSO to achieve a concentration of approximately 0.5 M with respect to the boronic acid.

    • Heat the mixture to 80 °C with vigorous stirring. The reaction mixture should become a clear solution.

    • Maintain the reaction at 80 °C for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.

    • After completion, cool the reaction mixture to room temperature.

    • Add toluene (an equal volume to the DMSO used) to the reaction mixture to precipitate the MIDA boronate.

    • Stir the resulting suspension at room temperature for 30 minutes.

    • Collect the solid product by vacuum filtration, washing with cold toluene and then diethyl ether.

    • Dry the white solid under high vacuum to afford the desired 2-benzyloxy-3-fluorophenyl MIDA boronate. The product is typically of high purity and can be used without further purification.

Protocol 2: Deprotection of 2-Benzyloxy-3-fluorophenyl MIDA boronate

This protocol is based on the standard mild basic hydrolysis of MIDA boronates.[4] The benzyloxy group is expected to be stable under these conditions.

  • Reagents and Materials:

    • 2-Benzyloxy-3-fluorophenyl MIDA boronate (1.0 equiv)

    • Tetrahydrofuran (THF)

    • 1 M aqueous Sodium Hydroxide (NaOH) solution

    • 1 M aqueous Hydrochloric Acid (HCl) solution

    • Ethyl acetate

    • Brine

    • Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)

    • Round-bottom flask

    • Magnetic stirrer and stir bar

  • Procedure:

    • Dissolve the 2-benzyloxy-3-fluorophenyl MIDA boronate in THF in a round-bottom flask at room temperature.

    • Add 1 M aqueous NaOH solution (2.0-3.0 equiv).

    • Stir the biphasic mixture vigorously at room temperature for 15-30 minutes. The hydrolysis is typically rapid.[5]

    • Monitor the deprotection by TLC or LC-MS to confirm the disappearance of the starting material.

    • After completion, carefully acidify the reaction mixture to pH ~2-3 with 1 M aqueous HCl.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

    • Concentrate the filtrate under reduced pressure to yield the deprotected 2-benzyloxy-3-fluorophenylboronic acid.

Strategy 2: Pinacol Ester Protection

Pinacol esters provide a reliable alternative, particularly if subsequent reactions are incompatible with the MIDA ligand.

Diagram: Pinacol Ester Protection and Deprotection Logic

Pinacol_Logic cluster_0 Protection cluster_1 Deprotection BoronicAcid 2-Benzyloxy-3-fluorophenylboronic acid Protection_Conditions Anhydrous Solvent (e.g., THF or Toluene) Optional: MgSO₄ BoronicAcid->Protection_Conditions Pinacol Pinacol Pinacol->Protection_Conditions PinacolEster Pinacol Ester Product Protection_Conditions->PinacolEster PinacolEster_Deprotect Pinacol Ester Deprotection_Conditions Acidic Hydrolysis (e.g., HCl) or Transesterification (e.g., Phenylboronic acid) PinacolEster_Deprotect->Deprotection_Conditions Deprotected_BA Free Boronic Acid Deprotection_Conditions->Deprotected_BA

Caption: Decision logic for pinacol ester protection and deprotection.

Protocol 3: Synthesis of 2-(2-Benzyloxy-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

This protocol follows a standard esterification procedure.

  • Reagents and Materials:

    • 2-Benzyloxy-3-fluorophenylboronic acid (1.0 equiv)

    • Pinacol (1.1 equiv)

    • Anhydrous solvent (e.g., Toluene or THF)

    • Anhydrous Magnesium Sulfate (MgSO₄) (optional, as a drying agent)

    • Round-bottom flask with Dean-Stark trap (if using toluene) or molecular sieves

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath

  • Procedure:

    • To a round-bottom flask, add 2-benzyloxy-3-fluorophenylboronic acid, pinacol, and the anhydrous solvent.

    • If using toluene, equip the flask with a Dean-Stark trap to remove water azeotropically. If using THF, add activated molecular sieves.

    • Heat the mixture to reflux and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or GC-MS.

    • Cool the reaction mixture to room temperature.

    • Filter off the drying agent (if used) and concentrate the filtrate under reduced pressure.

    • The crude product can often be used directly or purified by column chromatography on silica gel.

Protocol 4: Deprotection of the Pinacol Ester

Deprotection via transesterification with another boronic acid is a mild option.[6]

  • Reagents and Materials:

    • Pinacol-protected 2-benzyloxy-3-fluorophenylboronic acid (1.0 equiv)

    • Phenylboronic acid (2.0 equiv) or a polymer-supported boronic acid

    • Diethyl ether

    • Water

    • Round-bottom flask

    • Magnetic stirrer and stir bar

  • Procedure:

    • Dissolve the pinacol ester in diethyl ether.

    • Add phenylboronic acid and a small amount of water.

    • Stir the mixture vigorously at room temperature. The deprotected boronic acid will often precipitate from the ethereal solution.

    • Monitor the reaction by TLC or GC-MS. The reaction time can vary from a few hours to overnight.

    • Collect the precipitated product by filtration and wash with cold diethyl ether.

    • Alternatively, the reaction mixture can be extracted with a basic aqueous solution to isolate the desired boronic acid as its boronate salt, which is then neutralized and extracted into an organic solvent.

Data Summary: Comparison of Protecting Group Strategies

Protecting GroupProtection ConditionsDeprotection ConditionsStabilityPurificationKey Advantages
MIDA Boronate N-Methyliminodiacetic acid, DMSO, 80 °C1 M aq. NaOH, THF, rtExcellent, stable to air, moisture, and chromatographyPrecipitation/FiltrationExceptional stability, mild deprotection, crystalline solid
Pinacol Ester Pinacol, Toluene or THF, refluxAcidic hydrolysis or transesterificationGood, stable to chromatographyColumn ChromatographyReadily available reagents, well-established procedures

Troubleshooting and Key Considerations

  • Steric Hindrance: The ortho-benzyloxy group may slightly retard the rate of both protection and deprotection reactions. Reaction times may need to be extended and monitored carefully.

  • MIDA Deprotection: While the benzyloxy group is generally stable to mild aqueous base, prolonged exposure or higher temperatures should be avoided to minimize any risk of cleavage.

  • Pinacol Deprotection: Acidic hydrolysis of the pinacol ester may not be suitable for substrates containing other acid-labile functional groups. Transesterification is a milder alternative.

  • Purity of Starting Materials: The efficiency of both protection and deprotection reactions is highly dependent on the purity of the starting boronic acid and the protected intermediate.

Conclusion

The choice of a protecting group for 2-benzyloxy-3-fluorophenylboronic acid is critical for the successful execution of complex synthetic sequences. Both MIDA and pinacol esters offer viable strategies. MIDA boronates are particularly advantageous due to their exceptional stability and the mild, orthogonal conditions required for their removal, which are highly compatible with the benzyloxy protecting group. The detailed protocols provided herein serve as a robust starting point for researchers, enabling the strategic use of this valuable building block in the synthesis of novel pharmaceuticals and advanced materials.

References

  • Gillis, E. P.; Burke, M. D. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. J. Am. Chem. Soc.2009 , 131 (41), 14624–14626. [Link]

  • Knapp, D. M.; Gillis, E. P.; Burke, M. D. A general solution for the Suzuki–Miyaura cross-coupling of sterically hindered aryl chlorides: slow-release palladium catalysis from a precatalyst. J. Am. Chem. Soc.2009 , 131 (20), 6961–6963. [Link]

  • Lee, J. C. H.; McDonald, R.; Hall, D. G. MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms. Nat. Chem.2016 , 8 (11), 1069–1076. [Link]

  • Chem-Station. Protecting Groups for Boronic Acids. [Link]

  • Burke, M. D. et al. Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. J. Am. Chem. Soc.2008 , 130 (43), 14066–14067. [Link]

  • Organic Chemistry Portal. Benzyl Ethers. [Link]

  • Santos, W. L. et al. A Method for the Deprotection of Alkylpinacolyl Boronate Esters. Org. Lett.2011 , 13 (8), 2008–2011. [Link]

  • Green, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; John Wiley & Sons, 2007. [Link]

  • Molander, G. A.; Trice, S. L. J.; Dreher, S. D. Suzuki–Miyaura Cross-Coupling Reactions of Potassium Alkyltrifluoroborates. J. Am. Chem. Soc.2010 , 132 (50), 17701–17703. [Link]

  • Darses, S.; Genet, J.-P. Potassium Organotrifluoroborates: New Partners in Palladium-Catalyzed Cross-Coupling Reactions. Chem. Rev.2008 , 108 (1), 288–325. [Link]

  • Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, 2014. [Link]

  • Coutts, S. J.; Adams, J.; Krolikowski, D.; Snow, R. J. A new method for the deprotection of pinanediol boronic esters. Tetrahedron Lett.1994 , 35 (29), 5109-5112. [Link]

  • Boron Molecular. 2-cyano-3-fluorophenylboronic acid, pinacol ester. [Link] (This is an example of a commercially available substituted fluorophenylboronic acid pinacol ester).

Sources

Application Notes & Protocols: The Strategic Use of 2-Benzyloxy-3-fluorophenylboronic Acid in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Multifunctional Building Block for Advanced Synthesis

In the landscape of medicinal chemistry and materials science, the rational design of complex molecules hinges on the availability of versatile and strategically functionalized building blocks. 2-Benzyloxy-3-fluorophenylboronic acid (CAS No: 1256355-53-9) has emerged as a premier reagent for this purpose.[1] Its architecture is uniquely tailored for sophisticated synthetic strategies, incorporating three key motifs on a single phenyl ring:

  • A Boronic Acid Handle: This group is the cornerstone of its reactivity, serving as the organoboron partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[2][3]

  • An Ortho-Fluoro Substituent: The presence of a fluorine atom adjacent to the boronic acid modulates the electronic properties of the ring. In drug development, strategic fluorination is known to enhance metabolic stability, improve binding affinity to biological targets, and fine-tune lipophilicity and pKa values.[4]

  • A Benzyloxy Protecting Group: This group masks a reactive phenol. It is stable to a wide range of reaction conditions, including the Suzuki-Miyaura coupling, yet can be readily cleaved in a subsequent step (e.g., via hydrogenolysis) to reveal a hydroxyl group. This latent functionality provides a secondary site for diversification, making it invaluable for structure-activity relationship (SAR) studies.

This guide provides an in-depth analysis of 2-Benzyloxy-3-fluorophenylboronic acid, offering detailed protocols and expert insights into its application, with a primary focus on the Suzuki-Miyaura cross-coupling reaction.

Physicochemical Properties & Data

A clear understanding of a reagent's properties is fundamental to its successful application. The key data for 2-Benzyloxy-3-fluorophenylboronic acid are summarized below.

PropertyValue
Chemical Name 2-Benzyloxy-3-fluorophenylboronic acid[1]
CAS Number 1256355-53-9[1]
Molecular Formula C₁₃H₁₂BFO₃[1]
Molecular Weight 246.04 g/mol [1]
Appearance Typically a white to off-white solid
Storage Store at 2 - 8 °C, desiccated

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a pillar of modern organic synthesis, enabling the formation of C(sp²)–C(sp²) bonds with high efficiency and functional group tolerance.[2][5] 2-Benzyloxy-3-fluorophenylboronic acid is an excellent substrate for this transformation, allowing for the synthesis of complex biaryl and heteroaryl structures.

The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds via a palladium-catalyzed cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) label_oa Oxidative Addition pd0->label_oa ox_add Ar¹-Pd(II)L₂-X (Oxidative Addition Adduct) label_tm Transmetalation ox_add->label_tm boronate [Ar²B(OH)₃]⁻ (Activated Boronate) boronate->label_tm trans Ar¹-Pd(II)L₂-Ar² (Transmetalation Complex) label_re Reductive Elimination trans->label_re label_oa->ox_add Ar¹-X label_re->pd0 Ar¹-Ar² label_tm->trans [Ar²B(OH)₃]⁻ boronic_acid Ar²B(OH)₂ (Boronic Acid) boronic_acid->boronate + Base (e.g., OH⁻) Synthetic_Workflow start 2-Benzyloxy-3-fluorophenylboronic Acid + Ar-Br step1 Suzuki-Miyaura Coupling (Pd Catalyst, Base) start->step1 intermediate 2-Benzyloxy-3-fluoro-biaryl step1->intermediate step2 Deprotection (e.g., H₂, Pd/C) intermediate->step2 product 2-Hydroxy-3-fluoro-biaryl (Final Product with Free Phenol) step2->product

Sources

reaction conditions for C-N bond formation with 2-Benzyloxy-3-fluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Reaction Conditions for C-N Bond Formation with 2-Benzyloxy-3-fluorophenylboronic Acid

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern medicinal chemistry, enabling the synthesis of a vast array of pharmacologically active molecules. Aryl amines, in particular, are privileged scaffolds found in numerous FDA-approved drugs. This guide provides an in-depth analysis and detailed protocols for the C-N cross-coupling of 2-benzyloxy-3-fluorophenylboronic acid, a valuable building block for introducing a sterically hindered and electronically distinct phenylamine moiety. We will focus primarily on the Chan-Lam amination, a copper-catalyzed method well-suited for arylboronic acids, which offers mild, operationally simple conditions. This document will explore the mechanistic rationale behind reagent selection, provide step-by-step protocols, and discuss key considerations for optimizing these transformations to accelerate drug discovery and development programs.

Introduction: The Strategic Importance of 2-Benzyloxy-3-fluorophenylamines

The 2-benzyloxy-3-fluorophenyl scaffold is of significant interest in drug design. The fluorine atom at the 3-position can modulate the pKa of adjacent functionalities, enhance metabolic stability by blocking a potential site of oxidation, and improve membrane permeability. The ortho-benzyloxy group introduces significant steric bulk, which can enforce a specific conformation upon the molecule, potentially leading to enhanced target selectivity. Furthermore, it serves as a protected phenol, which can be unmasked in later synthetic steps to reveal a new functional handle for further derivatization or to act as a key pharmacophoric feature.

Traditional methods for forming C-N bonds, such as nucleophilic aromatic substitution (SNAr), often require harsh conditions and are limited by the electronic nature of the substrates.[1] Modern transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig[2][3] and Chan-Lam aminations[4], have emerged as powerful and general alternatives. While the palladium-catalyzed Buchwald-Hartwig reaction typically couples amines with aryl halides or triflates[2], the copper-catalyzed Chan-Lam reaction directly couples amines with arylboronic acids, making it an ideal choice for the title compound.[4][5]

Mechanistic Considerations: The Chan-Lam Amination

The Chan-Lam reaction facilitates the formation of an aryl C-N bond from an arylboronic acid and an amine.[5] While the precise mechanism can be complex and debated, a generally accepted catalytic cycle provides a strong framework for understanding the reaction and optimizing conditions.

The reaction is typically catalyzed by a copper(II) salt, such as copper(II) acetate (Cu(OAc)₂). The cycle is believed to involve a Cu(II)/Cu(III) or a Cu(I)/Cu(III) pathway, often facilitated by the presence of oxygen from the air which acts as the terminal oxidant.[5]

A simplified representation of the catalytic cycle is as follows:

  • Ligand Exchange/Transmetalation: The arylboronic acid transmetalates its aryl group to the copper(II) center. Coordination of the amine and a base (e.g., pyridine, 2,6-lutidine) is also involved.

  • Oxidation: The resulting copper(II) intermediate may be oxidized to a transient, highly reactive copper(III) species.

  • Reductive Elimination: The key C-N bond-forming step occurs via reductive elimination from the copper(III) center, yielding the desired N-arylated product and a reduced copper(I) species.[4]

  • Reoxidation: The copper(I) catalyst is reoxidized back to the active copper(II) state by an oxidant, often atmospheric oxygen, to complete the catalytic cycle.

Chan_Lam_Cycle cluster_main Catalytic Cycle CuII Cu(II) Catalyst Intermediate1 [Ar-Cu(II)-Amine] CuII->Intermediate1 + ArB(OH)₂ + Amine, Base CuIII Cu(III) Intermediate [L-Cu(III)(Ar)(Amine)] Intermediate1->CuIII Oxidation (e.g., O₂) Product Ar-Amine (Product) CuIII->Product Reductive Elimination CuI Cu(I) CuIII->CuI CuI->CuII Reoxidation (e.g., O₂)

Figure 1: Simplified Catalytic Cycle of the Chan-Lam Amination.

Scientist's Note: The Impact of ortho-Substituents

The presence of the ortho-benzyloxy group on 2-benzyloxy-3-fluorophenylboronic acid is a critical factor. Steric hindrance at the position ortho to the boronic acid can significantly influence the reaction rate, often slowing it down.[6] This steric bulk can impede the approach of the boronic acid to the copper center during the transmetalation step. Consequently, reaction conditions may require higher temperatures, longer reaction times, or more active catalyst systems compared to unhindered phenylboronic acids.

Recommended Protocol: Copper-Catalyzed Amination of 2-Benzyloxy-3-fluorophenylboronic acid

This protocol provides a robust starting point for the Chan-Lam coupling of various primary and secondary amines.

Principle

This procedure utilizes copper(II) acetate as the catalyst in the presence of a mild organic base and atmospheric oxygen as the terminal oxidant. The reaction is typically performed in a solvent like dichloromethane (DCM) or toluene at room temperature, although gentle heating may be required for less reactive amines or to overcome the steric hindrance of the substrate.

Materials & Reagents
ReagentM.W. ( g/mol )RoleSupplier Example
2-Benzyloxy-3-fluorophenylboronic acid246.05Arylating AgentSigma-Aldrich
Amine (e.g., Morpholine)87.12NucleophileSigma-Aldrich
Copper(II) Acetate (Cu(OAc)₂)181.63CatalystSigma-Aldrich
Pyridine79.10Base / LigandSigma-Aldrich
Dichloromethane (DCM), Anhydrous84.93SolventSigma-Aldrich
Molecular Sieves, 4 ÅN/ADrying Agent (Optional)Sigma-Aldrich
Step-by-Step Experimental Procedure

Figure 2: General Experimental Workflow.

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 2-benzyloxy-3-fluorophenylboronic acid (1.0 equiv, e.g., 246 mg, 1.0 mmol).

  • Reagent Addition: Add the desired amine (1.2 equiv, e.g., morpholine, 105 mg, 1.2 mmol) and copper(II) acetate (0.1 equiv, 18 mg, 0.1 mmol).

    • Rationale: A slight excess of the amine is used to ensure complete consumption of the limiting boronic acid. The catalyst loading is typically 5-10 mol %.[6]

  • Solvent and Base: Add anhydrous dichloromethane (DCM, 5 mL). To this suspension, add pyridine (2.0 equiv, 158 mg, 2.0 mmol).

    • Rationale: Pyridine acts as both a base to facilitate amine coordination and as a ligand for the copper center, which can accelerate the reaction.[4] Anhydrous solvent is recommended to prevent competitive hydrolysis of the boronic acid. The addition of activated 4 Å molecular sieves can be beneficial.

  • Reaction Conditions: Cap the flask with a septum and pierce with a needle attached to a balloon of air (or simply leave open to the air if refluxing is not required). Stir the mixture vigorously at room temperature (20-25 °C).

    • Scientist's Note: Due to the steric hindrance of the ortho-benzyloxy group, some amine couplings may be sluggish. If no significant conversion is observed after 12-24 hours, the reaction can be gently heated to 40 °C (reflux in DCM).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting boronic acid is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with DCM (15 mL). Filter the suspension through a pad of Celite® to remove the copper salts, washing the pad with additional DCM (2 x 10 mL).

  • Extraction: Transfer the filtrate to a separatory funnel. Wash with saturated aqueous ammonium chloride solution (2 x 20 mL) to remove residual pyridine and copper, followed by a wash with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(2-(benzyloxy)-3-fluorophenyl) product.

Optimization and Troubleshooting

The success of the Chan-Lam coupling can be sensitive to the specific amine and the reaction parameters. The following table outlines key variables and provides guidance for optimization.

ParameterStandard ConditionAlternative / Rationale for ChangePotential Outcome
Catalyst Cu(OAc)₂ (10 mol%)CuI, Cu₂O. Increase loading to 20 mol% for very hindered amines.Different copper sources may offer varied reactivity. Higher loading can increase reaction rate.
Base Pyridine (2.0 equiv)2,6-Lutidine, Et₃N, K₂CO₃. A bulkier base like 2,6-lutidine can sometimes improve yields.[6]Base choice affects reaction kinetics and can minimize side reactions.
Solvent DCMToluene, Dioxane, THF. Toluene allows for higher reaction temperatures if needed.Solvent polarity and coordinating ability can influence catalyst solubility and activity.
Temperature Room Temperature40 - 80 °C. For sluggish reactions with hindered or electron-poor amines.Increased temperature can overcome activation energy barriers but may lead to side product formation.
Atmosphere AirO₂ balloon. Forcing oxygen can sometimes accelerate the reoxidation of Cu(I) to Cu(II).Can increase the rate of the catalytic cycle.

Troubleshooting Common Issues:

  • Low Conversion:

    • Problem: The steric hindrance of the substrate is preventing efficient coupling.

    • Solution: Increase the reaction temperature to 40-80 °C (switching to a higher boiling solvent like toluene if necessary). Increase the catalyst loading to 15-20 mol%.

  • Formation of Phenol Side Product (from de-benzylation):

    • Problem: Harsh conditions or prolonged heating may lead to cleavage of the benzyl ether.

    • Solution: Attempt the reaction at room temperature for a longer duration. Ensure the base used is not excessively strong.

  • Homocoupling of Boronic Acid (Ar-Ar):

    • Problem: A common side reaction in copper catalysis.

    • Solution: Ensure vigorous stirring and a slight excess of the amine coupling partner. Sometimes, the addition of a ligand like myristic acid can suppress this pathway.[6]

Conclusion

The Chan-Lam amination provides an effective and operationally simple method for the C-N bond formation using 2-benzyloxy-3-fluorophenylboronic acid. By understanding the underlying mechanism and the influence of the substrate's unique steric and electronic properties, researchers can effectively troubleshoot and optimize these reactions. The protocols and insights provided in this guide serve as a comprehensive resource for scientists in drug discovery, enabling the efficient synthesis of novel molecular entities bearing this valuable chemical scaffold.

References

  • Antilla, J. C., & Buchwald, S. L. (2001). Copper-Catalyzed Coupling of Arylboronic Acids and Amines. Organic Letters, 3(13), 2077–2079. [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). A Multiligand-Based Pd Catalyst for C–N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(45), 15914–15917. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. [Link]

  • Vantourout, J. C., et al. (2017). Spectroscopic Studies of the Chan–Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity. Journal of the American Chemical Society, 139(13), 4769–4779. [Link]

  • Wikipedia. (2023). Chan–Lam coupling. [Link]

  • Rao, K. S., & Wu, T. S. (2012). Chan-Lam coupling reactions: synthesis of heterocycles. Tetrahedron, 68(38), 7735-7754. (A general review, URL points to a representative article on the topic). [Link]

Sources

Application Notes & Protocols: Advanced Catalytic Systems for Coupling 2-Benzyloxy-3-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 2-Benzyloxy-3-fluorophenylboronic Acid

In the landscape of modern drug discovery and medicinal chemistry, the synthesis of complex biaryl and heteroaryl structures is a cornerstone of molecular design. 2-Benzyloxy-3-fluorophenylboronic acid is a particularly valuable building block, offering a unique combination of structural features. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, while the benzyloxy group serves as a versatile protecting group or a point for further functionalization.

However, the very features that make this reagent attractive also present a significant synthetic challenge. The ortho-benzyloxy group imparts considerable steric hindrance around the reactive boronic acid moiety. This guide provides a detailed exploration of robust and efficient catalytic systems for the successful cross-coupling of this sterically demanding substrate, focusing primarily on the palladium-catalyzed Suzuki-Miyaura reaction, the preeminent method for C(sp²)–C(sp²) bond formation.[1][2]

The Core Challenge: Overcoming Steric Hindrance

The primary obstacle in coupling 2-Benzyloxy-3-fluorophenylboronic acid is the steric bulk of the substituent at the C2 position. In the catalytic cycle of the Suzuki-Miyaura reaction, steric hindrance can impede two critical steps:

  • Transmetalation: The transfer of the aryl group from the boron atom to the palladium center can be slowed by bulky substituents that prevent an optimal approach geometry.[3]

  • Reductive Elimination: The final step, where the two coupled aryl groups are expelled from the palladium center to form the product, is often the rate-limiting step for hindered substrates. Bulky groups can make it difficult for the palladium complex to adopt the necessary conformation for this bond-forming event.[4]

Therefore, the selection of an appropriate catalytic system, particularly the ligand bound to the palladium center, is paramount for achieving high yields.

Recommended Catalytic Systems: A Comparative Analysis

The key to successfully coupling sterically hindered substrates lies in using a catalytic system that is both highly active and sterically accommodating. Modern catalyst development has produced several classes of ligands that excel under these conditions.[4][5][6]

Palladium-Based Systems: The Suzuki-Miyaura Reaction

The Suzuki-Miyaura coupling is the most effective and widely used method for this transformation. The success of the reaction hinges on the choice of the phosphine ligand.

The Causality Behind Ligand Choice: Bulky and electron-rich monodentate phosphine ligands are the gold standard for coupling sterically hindered substrates.[5][6][7]

  • Bulky Nature: These ligands promote the formation of a monoligated Pd(0) species, which is highly reactive in the oxidative addition step.[4] The steric demand also facilitates the final reductive elimination step to release the bulky biaryl product.[2]

  • Electron-Rich Character: A high electron density on the phosphorus atom increases the electron density on the palladium center, which in turn accelerates the rate of oxidative addition of the aryl halide into the catalytic cycle.[1][8]

Below is a comparative table of high-performance catalytic systems suitable for coupling 2-Benzyloxy-3-fluorophenylboronic acid with various aryl halides.

Catalyst System ComponentRecommended ReagentsTypical ConditionsRationale & Field Insights
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃1-5 mol%These are common, air-stable Pd(II) and Pd(0) sources that are readily reduced in situ to the active Pd(0) catalyst. Pd₂(dba)₃ is often preferred as it is already in the Pd(0) state.[1]
Ligand (Critical Choice) SPhos , XPhos , RuPhos 1.1 - 2 equiv. relative to PdThese are Buchwald-type biarylphosphine ligands, representing the state-of-the-art for challenging couplings. Their bulk and electron-donating properties are ideal for overcoming steric hindrance.[4][5][6] SPhos is often a robust first choice.
N-Heterocyclic Carbenes (NHCs) 1.1 - 2 equiv. relative to PdNHCs are strong σ-donors and can possess significant steric bulk, making them excellent alternatives to phosphine ligands for promoting the coupling of hindered substrates.[9]
Base K₃PO₄, K₂CO₃, Cs₂CO₃2-3 equivalentsA base is required to activate the boronic acid, forming a more nucleophilic boronate species to facilitate transmetalation.[3][10] K₃PO₄ is an excellent general-purpose base that is strong enough for activation but often minimizes side reactions like protodeboronation.[11]
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, 2-MeTHF0.1 - 0.2 MAprotic organic solvents are standard. A small amount of water is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[2]
Temperature 80 - 110 °C (Conventional) or 100 - 150 °C (Microwave)-Higher temperatures are often required to overcome the activation energy for coupling hindered substrates. Microwave irradiation can dramatically reduce reaction times.[12][13]
The Suzuki-Miyaura Catalytic Cycle

The diagram below illustrates the generally accepted mechanism for the Suzuki-Miyaura reaction, highlighting the crucial role of the ligand (L) in facilitating the transformation of a sterically hindered aryl halide (Ar¹-X) and boronic acid (Ar²-B(OH)₂).

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L (Active Catalyst) pd2_complex Ar¹-Pd(II)L(X) pd0->pd2_complex Ar¹-X oxidative_addition Oxidative Addition diaryl_pd2 Ar¹-Pd(II)L(Ar²) pd2_complex->diaryl_pd2 Ar²-B(OH)₂ (Base) transmetalation Transmetalation diaryl_pd2->pd0 Ar¹-Ar² (Product) reductive_elimination Reductive Elimination caption Suzuki-Miyaura Catalytic Cycle for Hindered Substrates.

A simplified representation of the Suzuki-Miyaura catalytic cycle.

Detailed Experimental Protocols

Safety First: These reactions must be performed in a well-ventilated fume hood. Palladium catalysts, solvents, and bases can be hazardous. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Conventional Heating Suzuki-Miyaura Coupling

This protocol provides a robust, general procedure for the coupling of 2-Benzyloxy-3-fluorophenylboronic acid with an aryl bromide.

Materials:

  • 2-Benzyloxy-3-fluorophenylboronic acid (1.2 equiv.)

  • Aryl bromide (1.0 equiv.)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4.4 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (3.0 equiv.)

  • 1,4-Dioxane and Water (10:1 v/v, degassed)

  • Round-bottom flask or Schlenk tube

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask containing a magnetic stir bar, add the aryl bromide (1.0 equiv.), 2-Benzyloxy-3-fluorophenylboronic acid (1.2 equiv.), K₃PO₄ (3.0 equiv.), Pd₂(dba)₃ (0.02 equiv.), and SPhos (0.044 equiv.).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[7]

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting reagent (aryl bromide) is consumed (typically 4-24 hours).

  • Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash it with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly accelerate the reaction, often reducing reaction times from hours to minutes.[12][13][14]

Materials:

  • Same reagents as Protocol 1

  • Microwave-specific reaction vial with a snap cap

  • Microwave reactor

Step-by-Step Procedure:

  • Reaction Setup: In a microwave vial, combine the aryl bromide (1.0 equiv.), 2-Benzyloxy-3-fluorophenylboronic acid (1.2 equiv.), K₃PO₄ (3.0 equiv.), Pd₂(dba)₃ (0.02 equiv.), and SPhos (0.044 equiv.).

  • Solvent Addition: Add the 1,4-dioxane/water solvent mixture (no need to degas, but sparging with argon for 5-10 minutes is good practice).

  • Reaction: Securely cap the vial and place it in the microwave reactor. Irradiate the mixture at a constant temperature of 120-140 °C for 15-45 minutes.

  • Work-up and Purification: After the reaction, cool the vial to room temperature (ensure it is fully cooled before opening). Follow the work-up and purification steps (6 and 7) as described in Protocol 1.

Experimental_Workflow A 1. Reagent Setup (Flask/Vial) B 2. Inert Atmosphere (Evacuate/Backfill) A->B C 3. Solvent Addition & Heating B->C D 4. Reaction Monitoring (TLC / LC-MS) C->D E 5. Aqueous Workup (Extraction) D->E F 6. Purification (Chromatography) E->F G Final Product F->G

A generalized workflow for Suzuki-Miyaura coupling experiments.

Troubleshooting and Optimization

Even with robust protocols, challenges can arise. Below are common issues and field-proven solutions.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive Catalyst: The Pd(0) catalyst was not generated or was poisoned.1. Ensure the reaction is performed under a strict inert atmosphere. Use freshly opened, high-purity reagents. Consider using a pre-formed Pd(0) catalyst.
2. Insufficient Base Strength/Solubility: The boronic acid was not activated.2. Ensure the base is finely powdered. Try a stronger base like Cs₂CO₃ or switch to a solvent system that better solubilizes the base.
Significant Protodeboronation 1. Excess Water or Protic Source: The C-B bond is cleaved and replaced by a proton.[11]1. Use carefully dried solvents. While some water is needed, excess can be detrimental. Minimize reaction time and temperature where possible.
(Byproduct observed where boronic acid is replaced by -H)2. Base is too strong or temperature is too high: These conditions can accelerate the rate of protodeboronation.[3][11]2. Switch to a milder base like K₃PO₄ or even KF. Attempt the reaction at a lower temperature for a longer time.
Formation of Homocoupled Boronic Acid Byproduct 1. Presence of Oxygen: O₂ can facilitate the oxidative homocoupling of the boronic acid.[2]1. Ensure thorough degassing of solvents and maintenance of a strict inert atmosphere throughout the reaction.
Cleavage of Benzyloxy Group 1. Hydrogenolysis: If a hydrogen source is present (e.g., H₂ gas, transfer hydrogenation conditions), Pd catalysts can cleave the benzyl ether.1. This is less common in standard Suzuki conditions but ensure no adventitious hydrogen sources are present. If this is a persistent issue, consider an alternative protecting group.

Alternative Catalytic Systems: The Chan-Lam Coupling

While the Suzuki-Miyaura reaction is ideal for C-C bond formation, for synthesizing C-N or C-O bonds using 2-Benzyloxy-3-fluorophenylboronic acid, the copper-catalyzed Chan-Lam coupling is an excellent alternative.[15][16] This reaction couples arylboronic acids with amines, phenols, and other N-H or O-H containing compounds, often under mild, aerobic conditions at room temperature.[17]

Key Features:

  • Catalyst: Typically uses Cu(OAc)₂.[15]

  • Conditions: Often runs open to the air, using oxygen as the terminal oxidant.[16]

  • Scope: Forms C-N and C-O bonds, complementing the C-C bond formation of the Suzuki reaction.

This provides a powerful orthogonal strategy for diversifying the structures derived from the title boronic acid.

References

  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]

  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]

  • Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250–4253. [Link]

  • Vuoti, S., Autio, J., Haukka, M., & Pursiainen, J. (2009). Effective new palladium catalysts for the Suzuki coupling of various haloxylenes to prepare sterically hindered bi- and triaryls. Inorganica Chimica Acta, 362(13), 4685–4691. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC, NIH Public Access. [Link]

  • Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. Retrieved from [Link]

  • El-Shishtawy, R. M., & Asiri, A. M. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 18(2), 1602-1613. [Link]

  • Wikipedia. (n.d.). Chan–Lam coupling. Retrieved from [Link]

  • Mondal, B., & Ghorai, P. (2023). Cu(ii)-catalyzed C–N coupling of 2-aminobenzothiazoles with boronic acids at room temperature. RSC Advances, 13(26), 17937-17942. [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling of aryl halides with phenylboronic acid... [Table]. Retrieved from [Link]

  • ResearchGate. (n.d.). Chan‐Lam C−O coupling reactions. [Diagram]. Retrieved from [Link]

  • Reddy, T. R., & Reddy, P. R. (2016). Chan–Lam coupling reaction of sulfamoyl azides with arylboronic acids for synthesis of unsymmetrical N-arylsulfamides. RSC Advances, 6(89), 86191-86195. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands. Nature Protocols, 3, 1-13. [Link]

  • Leadbeater, N. E., & Marco, M. (2002). The Suzuki Coupling of Aryl Chlorides under Microwave Heating. Organic Letters, 4(17), 2973-2976. [Link]

  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. [Link]

  • Scilit. (n.d.). Pd-catalyzed Suzuki–Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands. Retrieved from [Link]

  • ResearchGate. (n.d.). Microwave-assisted CC cross-coupling reactions of aryl and heteroaryl halides in water. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Suzuki-Miyaura Reaction and Boron Reagents – Mechanism, Synthesis and Application. Angewandte Chemie International Edition, 53(9), 2312-2330. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing. [Link]

  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Mori, H., et al. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Organic Letters, 7(22), 4915-4917. [Link]

  • Reddit. (2022). For the pro's (Suzuki). r/Chempros. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Benzyloxy-3-fluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of 2-Benzyloxy-3-fluorophenylboronic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who require high-purity material for downstream applications such as Suzuki-Miyaura cross-coupling reactions.[1][2] Achieving high purity is critical, as contaminants can significantly hinder reaction efficiency and compromise the integrity of the final products.[3]

This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of this specific boronic acid via recrystallization, a fundamental and powerful technique for purifying solid organic compounds.[4]

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of 2-Benzyloxy-3-fluorophenylboronic acid. Each answer explains the potential causes and provides actionable solutions.

Q1: My compound "oiled out" of the solution instead of forming crystals. What happened and what should I do?

A1: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice. This typically happens when the solution is supersaturated at a temperature above the melting point of the solute or when the solute has a high affinity for residual impurities, preventing lattice formation.

Probable Causes & Solutions:

  • Cooling Rate is Too Fast: Rapid cooling does not allow sufficient time for molecules to orient themselves into an ordered crystal lattice.

    • Solution: Reheat the solution until the compound fully redissolves. Allow it to cool slowly to room temperature, perhaps by insulating the flask with glass wool or placing it within a larger beaker of warm water (a makeshift water bath). Do not move the flask to an ice bath until it has fully equilibrated at room temperature and crystal formation has begun.[5]

  • Incorrect Solvent Polarity: The solvent may be too nonpolar, causing the boronic acid to precipitate prematurely as an amorphous oil.

    • Solution: Add a small amount of a more polar "anti-solvent" in which the compound is less soluble, but which is miscible with your primary solvent. This can sometimes shock the system into crystallization. Alternatively, start the solvent screening process over. A common strategy is to dissolve the compound in a good solvent (e.g., ethyl acetate, dichloromethane) and then add a poor solvent (e.g., hexanes, heptane) dropwise at an elevated temperature until turbidity persists, then add a drop of the good solvent to clarify before slow cooling.[6]

  • High Impurity Load: Significant amounts of impurities can disrupt crystallization by interfering with lattice formation, effectively lowering the melting point of the mixture.

    • Solution: If the crude material is less than ~90% pure, consider a pre-purification step. An acid-base extraction can be effective for boronic acids.[7][8] Dissolve the crude material in an organic solvent like ethyl acetate and extract with a mild aqueous base (e.g., 1M NaOH) to form the boronate salt, which will move to the aqueous layer. The organic layer containing non-acidic impurities can be discarded. Re-acidification of the aqueous layer (e.g., with 1M HCl) will precipitate the boronic acid, which can then be extracted back into an organic solvent, dried, and concentrated for recrystallization.[8]

Q2: I see very few or no crystals after cooling, even in an ice bath. How can I improve my recovery?

A2: Poor recovery indicates that the compound remains too soluble in the solvent even at low temperatures, or that nucleation (the initial formation of crystals) has not occurred.

Probable Causes & Solutions:

  • Solvent Choice: The chosen solvent is too "good" for your compound, meaning its solubility remains high even when cold.

    • Solution: The ideal recrystallization solvent dissolves the compound completely when hot but very poorly when cold.[4] If your yield is low, you may need to choose a less effective solvent or use a mixed-solvent system. See the FAQ section for more on solvent selection.

  • Insufficient Concentration: The solution may not be saturated enough at the high temperature.

    • Solution: Reheat the solution and carefully evaporate some of the solvent to increase the concentration. Continue until you have a saturated solution at the boiling point. Be cautious not to evaporate too much solvent, which could cause premature precipitation of impurities.

  • Lack of Nucleation Sites: Crystal growth requires an initial seed or nucleation site. In very clean solutions, spontaneous nucleation can be slow.

    • Solution 1 (Scratching): Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass provide an ideal surface for crystals to begin forming.[6]

    • Solution 2 (Seeding): If you have a small amount of pure 2-Benzyloxy-3-fluorophenylboronic acid from a previous batch, add a single tiny crystal to the cold, supersaturated solution. This "seed crystal" will act as a template for further crystal growth.

Q3: The purity of my material, checked by ¹H NMR or HPLC, did not improve. What went wrong?

A3: This frustrating outcome usually means that the impurities have very similar solubility properties to your target compound in the chosen solvent system, causing them to co-precipitate.

Probable Causes & Solutions:

  • Ineffective Solvent System: The solvent is not discriminating enough between your product and the key impurities.

    • Solution: A different solvent or solvent pair is required. If the impurity is more polar than your product, a more polar recrystallization solvent might retain the impurity in the mother liquor. Conversely, if the impurity is less polar, a less polar solvent might be more effective. Systematic solvent screening is essential.

  • Occlusion of Impurities: If crystallization occurs too rapidly, impurities can become trapped within the growing crystal lattice rather than remaining in the mother liquor.

    • Solution: Ensure the cooling process is very slow. A slower cooling rate allows for the selective incorporation of the correct molecules into the crystal lattice, excluding impurities.[5]

  • Impurity is a Co-crystal/Adduct: In some cases, impurities may form a stable co-crystal or adduct with your product, making separation by recrystallization extremely difficult.

    • Solution: Consider an alternative purification method. Column chromatography on silica gel can be challenging for boronic acids due to their tendency to streak or decompose.[7] However, using a modified mobile phase (e.g., dichloromethane/methanol) or trying a different stationary phase like neutral alumina might be successful.[6] Another advanced technique is the reversible formation of a diethanolamine adduct, which can sometimes selectively precipitate the boronic acid from solution.[7][9]

Q4: My boronic acid seems to be degrading during heating. How can I minimize this?

A4: Boronic acids can be susceptible to thermal degradation, particularly protodeboronation (loss of the B(OH)₂ group) or dehydration to form boroxines.[10][11]

Probable Causes & Solutions:

  • Protodeboronation: This is the cleavage of the C–B bond, replacing it with a C–H bond.[10] It can be catalyzed by acid, base, or even trace metals and is often accelerated by heat, especially in the presence of water.[12][13] The byproduct would be 1-benzyloxy-2-fluorobenzene.

    • Solution: Minimize the time the solution spends at high temperatures. Use just enough solvent to dissolve the compound at the boiling point and then immediately begin the cooling process. Ensure all glassware is scrupulously clean. If possible, perform the recrystallization under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative degradation pathways.

  • Boroxine Formation: Heating a boronic acid can cause it to lose water and form a cyclic trimeric anhydride called a boroxine.[14][15] While this is often reversible upon exposure to water, it represents a different chemical entity with different solubility properties.

    • Solution: Use a solvent system that requires lower temperatures. For example, recrystallizing from a dichloromethane/hexane mixture at a gentle reflux (~40 °C) is less harsh than refluxing in toluene (~111 °C). The presence of some water can shift the equilibrium away from the boroxine back to the boronic acid.[14]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude 2-Benzyloxy-3-fluorophenylboronic acid?

A1: The impurity profile depends on the synthetic route, but common contaminants for arylboronic acids include:

  • Protodeboronation Product: 1-Benzyloxy-2-fluorobenzene, resulting from the loss of the boronic acid group.[7][13] This is often a major impurity.

  • Boroxine: The trimeric anhydride formed by intermolecular dehydration of three boronic acid molecules.[11][15] This is very common in solid samples of boronic acids.

  • Starting Materials: Unreacted precursors from the synthesis.

  • Homocoupling Products: Biphenyl-type impurities formed during synthesis.

  • Inorganic Salts: Residual salts from the workup (e.g., NaCl, MgSO₄).

Q2: How do I select the best solvent or solvent system for recrystallization?

A2: The ideal solvent should exhibit high solubility for the compound at its boiling point and low solubility at low temperatures (e.g., 0-4 °C).[4] For 2-Benzyloxy-3-fluorophenylboronic acid, a molecule of moderate polarity, a mixed solvent system is often most effective.

Solvent Selection Strategy:

  • Test Solubility: In small test tubes, test the solubility of ~20 mg of your crude material in ~0.5 mL of various solvents (e.g., water, ethanol, ethyl acetate, toluene, dichloromethane, hexane) at room temperature and upon heating.

  • Identify "Good" and "Poor" Solvents: A "good" solvent will dissolve the compound at room temperature or with gentle heating. A "poor" solvent will not dissolve the compound even when hot.

  • Trial a Mixed System: Dissolve the crude compound in a minimal amount of a "good" solvent (e.g., ethyl acetate) at an elevated temperature. Then, add a "poor" solvent (e.g., hexanes) dropwise until the solution becomes persistently cloudy. Add one or two drops of the "good" solvent to re-clarify the solution, then allow it to cool slowly.

Solvent SystemTypeRationale & Comments
Ethyl Acetate / Hexanes Mixed (Polar/Nonpolar)A very common and effective system. Ethyl acetate solubilizes the moderately polar boronic acid, while hexanes act as the anti-solvent to induce crystallization upon cooling.
Toluene SingleCan be effective for arylboronic acids. Its high boiling point allows for good dissolution, but may risk thermal degradation if heated for too long. Recrystallization from toluene has been reported for similar compounds.[16]
Dichloromethane / Hexanes Mixed (Polar/Nonpolar)A lower-boiling point alternative to EtOAc/Hexanes, which can be advantageous for thermally sensitive compounds.
Water / Ethanol Mixed (Polar/Polar)While boronic acids have some water solubility, it's generally low.[17] This system might be useful if polar impurities need to be removed, but solubility of the target compound may be limited.

Q3: What analytical techniques are best for assessing the purity of my final product?

A3: A combination of methods provides the most complete picture of purity:

  • ¹H NMR Spectroscopy: Excellent for identifying the main product and detecting organic impurities, especially the protodeboronation byproduct. The absence of signals corresponding to known impurities is a strong indicator of purity.

  • High-Performance Liquid Chromatography (HPLC): A highly sensitive method for quantifying purity.[2][18] A single sharp peak indicates high purity. It is the gold standard for purity assessment in the pharmaceutical industry.[3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of HPLC with the identification capabilities of mass spectrometry, allowing for both quantification of purity and identification of impurity masses.[3][19]

  • Melting Point Analysis: A pure crystalline solid will have a sharp melting point over a narrow range (e.g., 1-2 °C). Impurities typically depress and broaden the melting range. Comparing the experimental melting point to the literature value is a classic and valuable purity check.[20]

Q4: What is a boroxine, and how does its formation affect purification?

A4: A boroxine is a six-membered ring composed of alternating boron and oxygen atoms, formed from the dehydration of three boronic acid molecules (3 R-B(OH)₂ ⇌ (R-BO)₃ + 3 H₂O).[15] Most solid samples of boronic acids exist as an equilibrium mixture of the free acid and the boroxine anhydride.[11][21]

This affects purification because you are essentially dealing with two different compounds with different physical properties (solubility, melting point). However, the equilibrium is typically rapid in the presence of water or alcohols. During recrystallization from a protic solvent or a solvent containing trace water, the boroxine will likely convert back to the boronic acid in solution before crystallizing. When working with anhydrous solvents, you might crystallize the boroxine. For most applications, like Suzuki coupling, the presence of boroxine is not detrimental as it readily converts to the active boronic acid under the reaction conditions.

Q5: What are the optimal storage conditions for the purified 2-Benzyloxy-3-fluorophenylboronic acid?

A5: Arylboronic acids should be stored in a tightly sealed container to protect them from atmospheric moisture, which can affect their physical state and promote the formation of hydrates.[22][23] Store in a cool, dry place, preferably in a desiccator or under an inert atmosphere (e.g., in a glovebox or a sealed vial backfilled with argon).[22] Long-term storage in a freezer (-20 °C) is recommended to minimize slow degradation over time.

Experimental Protocols & Data

Protocol 1: General Recrystallization of 2-Benzyloxy-3-fluorophenylboronic acid (EtOAc/Hexanes System)
  • Dissolution: Place the crude boronic acid (e.g., 1.0 g) in an Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of warm ethyl acetate (EtOAc) (~50-60 °C) dropwise while stirring until the solid just dissolves completely.

  • Hot Filtration (Optional): If insoluble impurities are visible, perform a hot filtration by passing the solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step removes insoluble materials that would otherwise contaminate the final product.

  • Induce Crystallization: While the EtOAc solution is still warm, add hexanes dropwise with continuous stirring. Stop when the solution becomes faintly and persistently cloudy (turbid). Add 1-2 drops of warm EtOAc to make the solution clear again.

  • Slow Cooling: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature without disturbance. Crystal formation should begin.

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold hexanes or a pre-chilled EtOAc/hexanes mixture to rinse away any remaining soluble impurities from the mother liquor.

  • Drying: Dry the purified crystals under high vacuum to remove all residual solvent. The final product should be a fine, crystalline solid.[22]

Protocol 2: Purity Assessment via Melting Point Determination
  • Sample Preparation: Finely crush a small amount of the dried, purified crystals. Pack a small amount into a capillary tube to a height of 2-3 mm.

  • Measurement: Place the capillary tube in a melting point apparatus.

  • Heating: Heat the sample rapidly to about 20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute.

  • Observation: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂).

  • Interpretation: The melting point range is T₁-T₂. A pure sample will have a narrow range (≤ 2 °C) that matches the literature value. An impure sample will exhibit a depressed and broadened melting range.

Visualized Workflows

G cluster_prep Preparation cluster_purify Purification cluster_iso Isolation & Analysis crude Crude Boronic Acid dissolve 1. Dissolve in Minimal Hot Solvent (e.g., EtOAc) crude->dissolve hot_filt 2. Hot Filtration (Optional) dissolve->hot_filt add_anti 3. Add Anti-Solvent (e.g., Hexanes) to Turbidity hot_filt->add_anti cool 4. Slow Cooling & Ice Bath add_anti->cool vac_filt 5. Vacuum Filtration cool->vac_filt wash 6. Wash with Cold Solvent vac_filt->wash dry 7. Dry Under Vacuum wash->dry analyze 8. Purity Analysis (NMR, HPLC, MP) dry->analyze pure Pure Product analyze->pure

Figure 1. A generalized workflow for the recrystallization of 2-Benzyloxy-3-fluorophenylboronic acid.

G start Problem During Recrystallization oiled_out Compound 'Oiled Out'? start->oiled_out no_xtals No / Low Crystal Yield? oiled_out->no_xtals No sol1 Re-dissolve & Cool Slower Consider Different Solvent Pre-purify via A/B Extraction oiled_out->sol1 Yes purity_low Purity Not Improved? no_xtals->purity_low No sol2 Concentrate Solution Scratch Flask / Add Seed Crystal Use a 'Poorer' Solvent System no_xtals->sol2 Yes sol3 Change Solvent System Ensure Very Slow Cooling Consider Chromatography purity_low->sol3 Yes end Success sol1->end sol2->end sol3->end

Figure 2. A decision tree for troubleshooting common recrystallization issues.

References

  • A Comparative Guide to LC-MS Analysis for Purity Assessment of Boronic Acid Derivatives - Benchchem. (n.d.).
  • What are the analytical methods for determining the purity of Boric acid - 10B? - Blog. (2025, October 3).
  • Development of Organic Transformations Based on Protodeboronation. (2016, November 30). ACS Publications.
  • Protodeboronation. (n.d.). In Wikipedia.
  • The proposed mechanism for protodeboronation of arylboronic acids. (n.d.). ResearchGate.
  • Protodeboronation of arylboronic acids in acetic acid. (n.d.). ResearchGate.
  • Strategies for the analysis of highly reactive pinacolboronate esters. (2025, August 7). ResearchGate.
  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. (n.d.). Analytical Methods (RSC Publishing).
  • How to purify boronic acids/boronate esters? (2016, July 18). ResearchGate.
  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. (n.d.). Waters.
  • Challenging purification of organoboronic acids. (2025, November 8). Chemistry Stack Exchange.
  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface. (2022, May 3). PubMed.
  • Purification of boronic acids? (2017, December 19). Reddit.
  • Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications. (2010, June 1). Wiley-VCH.
  • (2-(Benzyloxy)-5-fluorophenyl)boronic acid | 779331-47-4. (n.d.). Sigma-Aldrich.
  • Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. (2025, August 5).
  • Solubility of phenylboronic compounds in water. (2017, November 2). SciSpace.
  • How to Purify Boric Acid (by Recrystallization). (2015, November 13). YouTube.
  • Can I remove boronic acid using Work up process? (2016, December 28). ResearchGate.
  • 2-Benzyloxy-4-fluorophenylboronic acid. (n.d.). Chem-Impex.
  • Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. (n.d.). Wiley-VCH.
  • Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. (n.d.). PMC - NIH.
  • Process for purification of boronic acid and its derivatives. (n.d.). Google Patents.
  • 2-Benzyloxy-3-fluorophenylboronic acid Formula. (n.d.). ECHEMI.
  • Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. (n.d.). ACS Publications.
  • benzeneboronic anhydride. (n.d.). Organic Syntheses Procedure.
  • Supporting Information. (n.d.). Wiley-VCH.
  • SAFETY DATA SHEET. (2023, August 25). Fisher Scientific.
  • 2-Benzyloxy-3-fluorophenylboronic acid | 1256355-53-9. (2025, July 16). ChemicalBook.
  • SAFETY DATA SHEET. (2025, September 19). Thermo Fisher Scientific.
  • [3-Bromo-2-(3-fluorobenzyloxy)phenyl]boronic acid. (n.d.). ResearchGate.
  • (PDF) Recrystallization of Impure Benzoic Acid. (n.d.). ResearchGate.
  • Recrystallisation of benzoic acid. (2022, November 1). YouTube.
  • Process for the production of 2-[4-(3- or 2-fluorobenzyloxy)benzylamino]propanamides with high purity degree. (n.d.). Google Patents.

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common side reactions with 2-Benzyloxy-3-fluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Benzyloxy-3-fluorophenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of this versatile reagent in organic synthesis. My aim here is to move beyond simple procedural steps and delve into the mechanistic reasoning behind common challenges, empowering you to optimize your reactions and interpret your results with confidence.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues you may encounter during your experiments with 2-Benzyloxy-3-fluorophenylboronic acid, offering explanations and actionable solutions.

Question 1: Why is the yield of my Suzuki-Miyaura coupling reaction unexpectedly low, and what is the main byproduct?

Answer:

Low yields in Suzuki-Miyaura coupling reactions involving 2-Benzyloxy-3-fluorophenylboronic acid are frequently traced back to a competitive side reaction known as protodeboronation .[1][2] This process involves the replacement of the boronic acid group with a hydrogen atom, leading to the formation of 1-benzyloxy-2-fluorobenzene as a significant byproduct.

Causality and Mechanistic Insight:

Protodeboronation can be catalyzed by both acid and base and is often accelerated by elevated temperatures and the presence of water.[2][3] The mechanism under basic conditions, which are typical for Suzuki couplings, involves the formation of a boronate species that then reacts with a proton source (like water) to cleave the C-B bond.[2][4]

The substitution pattern of 2-Benzyloxy-3-fluorophenylboronic acid can exacerbate this issue. The ortho-benzyloxy group can sterically hinder the approach to the palladium catalyst, potentially slowing down the desired transmetalation step and giving the protodeboronation pathway more time to occur.[5]

Troubleshooting Protocol:

  • Rigorous Anhydrous Conditions: Ensure all solvents and reagents are scrupulously dried. Use freshly distilled solvents and dry your reaction flask under vacuum or with a heat gun before starting.

  • Base Selection: The choice of base is critical. While stronger bases can promote the formation of the active boronate species, they can also accelerate protodeboronation.[5] Consider using a milder base or a carefully optimized amount of a stronger base. A screening of bases is recommended.

  • Temperature Control: While heating is often necessary, prolonged exposure to high temperatures can favor protodeboronation.[3] Aim for the lowest effective temperature for your specific catalytic system.

  • Palladium Catalyst and Ligand Choice: Employ a catalyst system known for rapid transmetalation. Catalysts with bulky, electron-rich phosphine ligands can sometimes accelerate the desired coupling relative to protodeboronation.

Experimental Workflow: Minimizing Protodeboronation

Caption: A flowchart for troubleshooting low yields due to protodeboronation.

Question 2: My NMR analysis shows a complex mixture, and the boronic acid appears to have degraded upon storage. What is happening?

Answer:

Arylboronic acids, including 2-Benzyloxy-3-fluorophenylboronic acid, can undergo dehydration to form a cyclic trimer anhydride known as a boroxine .[6][7][8] This is an equilibrium process, and the presence of both the boronic acid and the boroxine in your starting material can lead to complex reaction mixtures and issues with stoichiometry.

Causality and Mechanistic Insight:

The formation of boroxine is a reversible condensation reaction where three molecules of the boronic acid eliminate three molecules of water to form a six-membered ring with alternating boron and oxygen atoms.[7][9] This process can occur gradually during storage, especially if the compound is exposed to air or stored at room temperature.[7]

While boroxines are generally reactive in Suzuki couplings, their different molecular weight compared to the boronic acid monomer means that using a mixture without accounting for its composition will result in inaccurate stoichiometry.

Troubleshooting Protocol:

  • Proper Storage: Store 2-Benzyloxy-3-fluorophenylboronic acid under an inert atmosphere (argon or nitrogen), tightly sealed, and refrigerated to minimize boroxine formation.[10]

  • Quality Control before Use: Before use, it is advisable to check the purity of the boronic acid by NMR. The signals for the boroxine will differ from those of the boronic acid.[11]

  • Reconversion of Boroxine: If significant boroxine formation is detected, the equilibrium can be shifted back towards the boronic acid. This can sometimes be achieved by recrystallizing the material from a suitable solvent system containing a small amount of water.[7][11] Alternatively, adding a controlled amount of water to the reaction mixture can hydrolyze the boroxine in situ, though this must be balanced against the risk of protodeboronation.

Table 1: Recommended Storage and Handling of 2-Benzyloxy-3-fluorophenylboronic Acid

ParameterRecommendationRationale
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation and minimizes exposure to moisture.[10]
Temperature Refrigerated (2-8 °C)Slows down the rate of boroxine formation.[10]
Container Tightly sealed, opaque vialProtects from moisture and light.
Handling In a glovebox or under a stream of inert gasMinimizes exposure to air and humidity during weighing and dispensing.

Frequently Asked Questions (FAQs)

Q1: What is the role of the fluorine atom at the 3-position?

The fluorine atom at the 3-position is an electron-withdrawing group. This can influence the reactivity of the boronic acid in several ways. It increases the Lewis acidity of the boron atom, which can affect the rate of transmetalation in Suzuki couplings. However, highly electron-deficient arylboronic acids can also be more susceptible to base-catalyzed protodeboronation.[4]

Q2: Can I use 2-Benzyloxy-3-fluorophenylboronic acid with any palladium catalyst?

While many palladium catalysts can be effective, the ortho-benzyloxy group introduces steric hindrance that may necessitate a specific choice of catalyst and ligand for optimal results.[5][12] Catalyst systems with bulky, electron-rich ligands are often employed for sterically hindered substrates to promote efficient oxidative addition and reductive elimination steps.

Q3: Is this compound considered a potentially genotoxic impurity?

Arylboronic acids as a class have been identified as potentially weakly mutagenic in some assays.[13] Therefore, in drug development applications, it is crucial to control the levels of any residual 2-Benzyloxy-3-fluorophenylboronic acid in the final active pharmaceutical ingredient (API).[13]

Diagram: Key Side Reactions of 2-Benzyloxy-3-fluorophenylboronic Acid

Side_Reactions cluster_protodeboronation Protodeboronation cluster_boroxine Boroxine Formation BA 2-Benzyloxy-3-fluorophenylboronic acid Protonated 1-Benzyloxy-2-fluorobenzene BA->Protonated + H+ / - B(OH)3 (Base, Heat, H2O) Boroxine Corresponding Boroxine BA->Boroxine - 3 H2O (Dehydration) Boroxine->BA + 3 H2O (Hydrolysis)

Sources

Technical Support Center: Stability and Handling of 2-Benzyloxy-3-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 2-Benzyloxy-3-fluorophenylboronic acid (CAS 1256355-53-9).[1] This document is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent in their synthetic workflows. Our goal is to provide in-depth, practical guidance to help you anticipate and troubleshoot stability issues, particularly those encountered under the basic conditions required for many cross-coupling reactions.

The presence of both an ortho-benzyloxy group and an ortho-fluoro substituent makes this boronic acid particularly susceptible to degradation. Understanding the underlying mechanisms is key to optimizing your reaction outcomes.

Frequently Asked Questions (FAQs)

Here we address the fundamental principles governing the stability of your boronic acid.

Q1: What is protodeboronation and why is it the primary concern for my boronic acid?

Protodeboronation is a common undesired side reaction where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond.[2] For your starting material, this results in the formation of 1-(benzyloxy)-2-fluorobenzene, a byproduct that consumes your reagent and complicates purification. This reaction is highly dependent on the reaction conditions, especially the pH.[2] For arylboronic acids with electron-withdrawing substituents like fluorine, this degradation can be particularly rapid under basic conditions.[3][4]

Q2: If bases cause degradation, why are they essential for reactions like the Suzuki-Miyaura coupling?

This is a critical process dilemma. A base is required in the Suzuki-Miyaura catalytic cycle to activate the boronic acid.[5] The base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻). This "ate" complex is much more reactive and readily undergoes transmetalation with the palladium catalyst, which is often the rate-limiting step of the overall cycle.[6][7] The challenge is to find a base that is strong enough to facilitate this crucial step without excessively promoting the competing protodeboronation pathway.

Q3: How do the specific substituents on 2-Benzyloxy-3-fluorophenylboronic acid influence its stability?

The stability of this particular molecule is dictated by a combination of electronic and steric factors:

  • Fluorine Substituent : As an electron-withdrawing group, the fluorine atom increases the Lewis acidity of the boron center.[8] This makes the boronic acid more susceptible to nucleophilic attack by hydroxide ions, which is the first step in base-catalyzed protodeboronation.[3]

  • Ortho Substituents : The presence of substituents at the ortho position (both benzyloxy and fluoro groups) can significantly accelerate protodeboronation.[3][9] This is a complex effect that is not solely dependent on electronics; steric strain in the tetrahedral boronate intermediate can also play a role in promoting the cleavage of the C-B bond.[10][11]

Q4: What are the typical signs of significant degradation in my reaction mixture?

The most common indicators of protodeboronation are:

  • Low or Stalled Yield : The reaction fails to proceed to completion, or the yield of the desired coupled product is significantly lower than expected.

  • Appearance of a Key Byproduct : Analysis of the crude reaction mixture (by TLC, LC-MS, or GC-MS) reveals a significant spot or peak corresponding to the mass of the protodeboronated arene, 1-(benzyloxy)-2-fluorobenzene.

  • Inconsistent Results : Seemingly identical reactions give variable yields, which can often be traced back to minor variations in base concentration, water content, or reaction time that disproportionately affect the stability of the sensitive boronic acid.

Troubleshooting Guide: Low Yields and Byproduct Formation

This section provides actionable steps to address common problems encountered when using 2-Benzyloxy-3-fluorophenylboronic acid.

Issue: My reaction yield is low, and I've confirmed the presence of the protodeboronated byproduct, 1-(benzyloxy)-2-fluorobenzene.

This is a classic sign that the rate of protodeboronation is competitive with or exceeding the rate of your desired cross-coupling reaction. The following workflow can help you diagnose and solve the issue.

G start Low Yield & Protodeboronation Detected base_check Is the base too strong (e.g., NaOH, KOH)? start->base_check temp_check Is the reaction temperature high (>80-100°C)? base_check->temp_check No weaker_base Action: Screen Weaker Bases (K₃PO₄, K₂CO₃, Cs₂CO₃) base_check->weaker_base Yes time_check Is the reaction time excessively long? temp_check->time_check No lower_temp Action: Lower Temperature & Monitor Closely temp_check->lower_temp Yes optimize_time Action: Perform Time-Course Study to Find Optimum time_check->optimize_time Yes

Figure 1: Troubleshooting workflow for low reaction yields.
Detailed Troubleshooting Steps
  • Evaluate Your Choice of Base : Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) create a high concentration of hydroxide ions, which aggressively promotes protodeboronation.[3]

    • Solution : Switch to a weaker inorganic base. Potassium phosphate (K₃PO₄) and potassium carbonate (K₂CO₃) are often excellent choices for sensitive boronic acids. They provide a sufficiently basic medium to facilitate transmetalation while minimizing the rate of the undesired C-B bond cleavage.[6][12] See Table 1 for a comparison.

  • Optimize Reaction Temperature and Time : Both protodeboronation and the desired Suzuki coupling are accelerated by heat. However, the degradation pathway may have a stronger temperature dependence.

    • Solution : Run the reaction at the lowest temperature that allows for a reasonable rate of product formation. Start at a lower temperature (e.g., 60-70 °C) and monitor the reaction by TLC or LC-MS every 30-60 minutes. Once the starting material (your aryl halide) is consumed, work up the reaction immediately to prevent prolonged exposure of the product and remaining boronic acid to the basic conditions.

  • Consider the Solvent and Water Content : The proton source for protodeboronation in many cases is water.[2] While Suzuki reactions often benefit from or even require a small amount of water to help dissolve the inorganic base and facilitate the catalytic cycle, excess water can be detrimental.

    • Solution : If using a biphasic solvent system (e.g., Toluene/Water), minimize the volume of the aqueous phase.[13] If using a single organic solvent like dioxane or DMF, ensure it is of high quality, but be aware that using strictly anhydrous conditions may sometimes slow the desired reaction.[14] Experimentation is key.

Table 1: Comparison of Common Bases for Suzuki-Miyaura Coupling
BasepKₐ of Conjugate AcidTypical StrengthSuitability for Sensitive Boronic AcidsRationale & Comments
NaOH / KOH ~15.7StrongLowGenerates high [OH⁻], leading to rapid protodeboronation.[3] Generally reserved for very robust substrates.
K₃PO₄ 12.3Moderate-StrongHighOften considered an optimal choice. Provides sufficient basicity for catalysis with a lower tendency to degrade sensitive substrates.[6]
K₂CO₃ / Cs₂CO₃ 10.3ModerateHighA very common and effective choice. Cesium carbonate is more soluble in organic solvents and can sometimes offer superior results.[12][15]
KF 3.2WeakModerateUsed when base-labile functional groups are present. Its efficacy is due to the formation of a highly nucleophilic trifluoroborate species, not just pH modification.[5]
Organic Bases (e.g., Et₃N) ~10.7WeakLowGenerally not effective for activating the boronic acid for transmetalation in standard Suzuki couplings.[16]

Mechanistic Insight: Base-Catalyzed Protodeboronation

Understanding the degradation pathway is crucial for rational experimental design. The process begins with the formation of a tetrahedral boronate intermediate, which then undergoes cleavage.

Figure 2: Simplified mechanism of base-catalyzed protodeboronation.

For electron-deficient systems like 2-benzyloxy-3-fluorophenylboronic acid, an alternative pathway involving the formation of a transient aryl anion may also be operative, further highlighting the compound's inherent instability under strongly basic conditions.[3][4]

Experimental Protocol: Stability Assessment via HPLC

To quantitatively assess the impact of different bases, a simple stability study can be performed. This protocol allows for the direct comparison of degradation rates under your specific reaction conditions.

Objective : To quantify the percentage of 2-Benzyloxy-3-fluorophenylboronic acid remaining over time when exposed to different bases at a set temperature.

Materials :

  • 2-Benzyloxy-3-fluorophenylboronic acid

  • Selected bases (e.g., K₃PO₄, K₂CO₃, NaOH)

  • Reaction solvent (e.g., Dioxane/Water 4:1)

  • Internal standard (e.g., biphenyl, naphthalene)

  • Quenching solution (e.g., 1 M HCl)

  • HPLC-grade solvents (Acetonitrile, Water, Formic Acid)

  • Reaction vials, heating block, HPLC system with UV detector

Procedure :

  • Stock Solution Preparation : Prepare a stock solution of 2-Benzyloxy-3-fluorophenylboronic acid and an internal standard in the reaction solvent. This ensures accurate and consistent concentrations across all experiments.

  • Reaction Setup : In separate reaction vials, add the desired base (e.g., 2.0 equivalents).

  • Initiation : Place the vials in a pre-heated heating block set to your target reaction temperature (e.g., 80 °C). Add a precise volume of the stock solution to each vial to initiate the experiment (this is t=0).

  • Time-Point Sampling : At designated time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 50 µL) from each vial.

  • Quenching : Immediately quench the aliquot in a separate HPLC vial containing the quenching solution (e.g., 950 µL of 1 M HCl in water/acetonitrile). This acidic quench will instantly stop the base-mediated degradation.[3]

  • HPLC Analysis : Analyze the quenched samples by reverse-phase HPLC. A stability-indicating method is crucial to separate the starting boronic acid from the protodeboronated product and the internal standard.[17][18]

    • Column : C18 column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase : Gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid)

    • Detection : UV at a wavelength where both the starting material and product absorb (e.g., 254 nm)

    • Flow Rate : 1.0 mL/min

Data Analysis :

  • Calculate the response factor of the boronic acid relative to the internal standard.

  • For each time point, determine the ratio of the boronic acid peak area to the internal standard peak area.

  • Plot the percentage of remaining 2-Benzyloxy-3-fluorophenylboronic acid against time for each base. This visual representation will clearly demonstrate which base provides the greatest stability for your substrate under the tested conditions.

By following this guide, you can develop a robust and optimized protocol for your specific application, maximizing your yield and minimizing the formation of undesirable byproducts when working with 2-Benzyloxy-3-fluorophenylboronic acid.

References

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)₂ Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156-13165. [Link]

  • Cox, P. A., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(36), 14666-14679. [Link]

  • Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Semantic Scholar. [Link]

  • University of Manchester Research Explorer. (2017). Base-Catalyzed Aryl-B(OH)(2) Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. [Link]

  • BenchChem. (2025). Analytical techniques for monitoring the degradation of benzylboronic acid. BenchChem Tech Support.
  • Martínez-Aguirre, M. A., et al. (2013). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. The Journal of Organic Chemistry, 78(10), 4674-4684. [Link]

  • Martínez-Aguirre, M. A., et al. (2013). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. Pubs.acs.org.
  • ResearchGate. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. [Link]

  • Reid, M., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R₃SiCF₃ Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1291-1303. [Link]

  • Royal Society of Chemistry. (n.d.).
  • Reid, M., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface.
  • Royal Society of Chemistry. (n.d.). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods.
  • Maybridge. (2011). Safety Data Sheet: 4-(Benzyloxy)-2-fluorophenylboronic acid.
  • World Wide Journal of Multidisciplinary Research and Development. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions.
  • National Center for Biotechnology Information. (n.d.). Analytical Methods - Toxicological Profile for Boron. NCBI Bookshelf.
  • Sigma-Aldrich. (2024).
  • Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • BenchChem. (n.d.).
  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling.
  • ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube.
  • Sigma-Aldrich. (2025).
  • Claremont Colleges Scholarship. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters.
  • ChemRxiv. (n.d.).
  • Fisher Scientific. (2023). Safety Data Sheet: 4-(Benzyloxy)-2-fluorophenylboronic acid.
  • Macmillan Group, Princeton University. (2005). B-Alkyl Suzuki Couplings.
  • BLD Pharmatech. (n.d.). (2-(Benzyloxy)-5-fluorophenyl)boronic acid.
  • MDPI. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3439.
  • National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions.
  • BenchChem. (n.d.). Application Notes and Protocols: Suzuki Coupling Reaction with 4-(Benzyloxy)-2-bromo-1-fluorobenzene.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

Sources

Technical Support Center: Suzuki Reactions with 2-Benzyloxy-3-fluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for scientists and researchers utilizing 2-Benzyloxy-3-fluorophenylboronic acid in Suzuki-Miyaura cross-coupling reactions. This challenging substrate, characterized by both steric hindrance from the ortho-benzyloxy group and electronic effects from the fluorine atom, often requires careful optimization to achieve desired outcomes. This guide is structured to provide direct, actionable advice to troubleshoot common issues and enhance your reaction success.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding Suzuki couplings with this specific boronic acid.

Q1: My reaction shows very low to no conversion of the starting materials. What are the first things I should check?

A1: When a Suzuki coupling with 2-Benzyloxy-3-fluorophenylboronic acid fails, the issue often lies with the catalyst activation or the challenging nature of the substrates.[1] Start with these fundamental checks:

  • Catalyst Activity: Ensure your palladium source and ligand are active. If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be effectively reduced in-situ to the active Pd(0) species.[2] Consider using a well-defined Pd(0) source like Pd(PPh₃)₄ or a modern precatalyst (e.g., XPhos Pd G3) that generates the active catalyst reliably.[3]

  • Inert Atmosphere: Oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote unwanted side reactions like the homocoupling of the boronic acid.[2][4] Ensure your solvents are thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.[5]

  • Reagent Quality: Verify the purity of your boronic acid, aryl halide, and base. Boronic acids can degrade over time; an NMR or LC-MS check is advisable for older reagents.

Q2: I'm observing a significant amount of a byproduct that corresponds to the simple replacement of the boronic acid group with a hydrogen atom. What is this, and how can I prevent it?

A2: This side product results from protodeboronation , a common undesired side reaction where the C–B bond is cleaved by a proton source (often water).[6] This specific substrate can be susceptible due to its electronic properties. To minimize this:

  • Use a Milder Base: Strong bases in aqueous media can accelerate protodeboronation.[7] Consider switching from strong inorganic bases like NaOH to milder options like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[8] Fluoride bases like CsF or KF can also be effective.[9]

  • Anhydrous Conditions: For highly sensitive substrates, running the reaction under strictly anhydrous conditions can be beneficial. This involves using dry solvents and an anhydrous base like K₃PO₄.[8]

  • Protect the Boronic Acid: Convert the boronic acid to a more stable boronate ester, such as a pinacol (BPin) or MIDA ester. These are more resistant to premature protodeboronation and release the boronic acid slowly under the reaction conditions.[7]

  • Lower Reaction Temperature: Higher temperatures can increase the rate of protodeboronation.[7] Attempt the reaction at the lowest temperature that still provides a reasonable conversion rate.

Q3: The reaction is sluggish and requires high temperatures and long reaction times. How can I accelerate it?

A3: The steric bulk of the ortho-benzyloxy group and the electronic-withdrawing nature of the fluorine atom can slow down key steps in the catalytic cycle, namely transmetalation and reductive elimination.[2] To overcome this:

  • Ligand Choice is Critical: Standard ligands like triphenylphosphine (PPh₃) are often ineffective.[1] Employ bulky, electron-rich biarylphosphine ligands (often called "Buchwald ligands") such as XPhos, SPhos, or RuPhos.[2][3] These ligands stabilize the palladium center and accelerate both oxidative addition and reductive elimination, which are crucial for hindered substrates.[10][11]

  • Use an Appropriate Base: The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation.[10][12] Stronger bases like K₃PO₄ are often required for sterically hindered couplings.[3]

  • Solvent System: Aprotic polar solvents are generally preferred. A mixture of dioxane and water (e.g., 10:1) is a common starting point, as water can aid in dissolving the base and facilitating the formation of the active boronate species.[2]

In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving specific experimental failures.

Issue 1: Low to No Product Formation with Starting Material Recovery

This outcome points to a fundamental failure in the catalytic cycle. The diagnostic process can be visualized as follows:

G start Low / No Conversion (Starting Materials Recovered) check_catalyst Is the Catalyst System Active? start->check_catalyst check_conditions Are Reaction Conditions (Base, Solvent, Temp) Optimal? check_catalyst->check_conditions Yes (Confident in Catalyst) sol_ligand SOLUTION: 1. Use Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos). [7] 2. Use a Pd Precatalyst (e.g., XPhos Pd G3). [22] 3. Ensure Rigorous Degassing. check_catalyst->sol_ligand No (Suspect Inactivity) sol_base SOLUTION: 1. Switch to a Stronger Base (e.g., K₃PO₄). [9] 2. Increase Temperature (e.g., 80-110 °C). [1] 3. Screen Solvents (e.g., Dioxane/H₂O, 2-MeTHF). [24] check_conditions->sol_base No (Suboptimal Conditions) analysis Advanced Analysis: Consider competing reactions (e.g., Protodeboronation) check_conditions->analysis Yes (Conditions Seem Correct)

Caption: Troubleshooting flow for low conversion.

Causality and Actionable Solutions:

  • The Problem: The combination of an electron-withdrawing fluorine and a bulky ortho-benzyloxy group creates a sterically hindered and electronically deactivated boronic acid. This makes the crucial transmetalation step (transfer of the aryl group from boron to palladium) exceptionally slow.

  • The Solution: The catalyst system must be highly active.

    • Ligand Selection: Bulky, electron-rich phosphine ligands are essential.[1] They form a coordinatively unsaturated, highly reactive Pd(0) species that is more receptive to the hindered boronic acid.

    • Base Selection: The base's role is to convert the boronic acid RB(OH)₂ into a more nucleophilic boronate species [RB(OH)₃]⁻, which is the active transmetalating agent.[13][14] For hindered substrates, a stronger base like K₃PO₄ is often needed to drive this equilibrium.

    • Temperature: Higher temperatures (80–110 °C) are often necessary to provide the activation energy needed to overcome the steric barrier.[3]

Table 1: Recommended Starting Conditions for 2-Benzyloxy-3-fluorophenylboronic acid

ComponentRecommendationRationale
Aryl Halide Aryl Bromide or IodideC-Br and C-I bonds undergo oxidative addition more readily than C-Cl bonds.[4]
Boronic Acid 1.2–1.5 equivalentsA slight excess helps drive the reaction to completion.
Catalyst XPhos Pd G3 or SPhos Pd G2 (1–3 mol%)Pre-activated catalysts that are highly active for hindered substrates.[2][15]
Base K₃PO₄ (2.0–3.0 equivalents)Strong, effective base for hindered couplings; moderate solubility in aqueous mixtures.[16]
Solvent Dioxane/H₂O (10:1) or 2-MeTHF/H₂O (10:1)Aprotic ethers are standard; a small amount of water aids base solubility.[8]
Temperature 80–110 °CProvides sufficient energy to overcome steric and electronic barriers.
Issue 2: Significant Protodeboronation Observed

The presence of 2-benzyloxy-3-fluorobenzene as a major byproduct indicates that the boronic acid is being consumed by a non-productive pathway before it can couple.

G start High Protodeboronation (C-B bond cleavage) competing_pathway Protodeboronation vs. Transmetalation start->competing_pathway transmetalation Desired Path: Transmetalation competing_pathway->transmetalation Slow protodeboronation Side Reaction: Protodeboronation competing_pathway->protodeboronation Fast solution Goal: Accelerate Transmetalation Relative to Protodeboronation protodeboronation->solution

Caption: Competing pathways in the Suzuki reaction.

Causality and Actionable Solutions:

  • The Problem: Protodeboronation is a known side reaction for many boronic acids, particularly those that are electron-deficient.[4][6] The reaction rate is highly dependent on conditions like base strength, water content, and temperature.[6] For your substrate, the goal is to make the rate of transmetalation faster than the rate of protodeboronation.

  • The Solution: Modify conditions to disfavor the protodeboronation pathway.

    • Use a More Stable Boron Reagent: This is the most robust solution. Converting the boronic acid to its corresponding pinacol boronate ester (BPin) or potassium trifluoroborate salt (BF₃K) dramatically increases its stability towards premature decomposition.[7][17]

    • Employ Milder, Anhydrous Conditions: If using the boronic acid is necessary, switch to anhydrous K₃PO₄ or Cs₂CO₃ in a dry solvent like 2-MeTHF or CPME.[8][18] This removes water, a key reagent for protodeboronation.

    • Fast-Acting Precatalyst: Using a precatalyst that rapidly generates the active Pd(0) species at lower temperatures can help the desired coupling reaction "outrun" the decomposition of the boronic acid.[15][19]

Protocol: Conversion to a Diethanolamine Adduct for Enhanced Stability

If protodeboronation is persistent, converting the boronic acid to a stable diethanolamine adduct can be a simple and effective solution. These adducts are often crystalline, air-stable solids that can be used directly in couplings with protic solvents.[2][20]

  • Dissolution: In a vial with a stir bar, dissolve the 2-Benzyloxy-3-fluorophenylboronic acid (1.0 equiv) in a minimal amount of a suitable solvent like methylene chloride.[2]

  • Addition: Add diethanolamine (1.0 equiv) dropwise while stirring.[2]

  • Precipitation: A white precipitate should form. Stir the resulting slurry for 15-20 minutes.

  • Isolation: Isolate the white solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[2] This stable adduct can now be used in your Suzuki coupling reaction.

Experimental Protocols

General Protocol for a Challenging Suzuki-Miyaura Coupling

This procedure incorporates best practices for difficult substrates like 2-Benzyloxy-3-fluorophenylboronic acid.

  • Vessel Preparation: To an oven-dried reaction vial or Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), 2-Benzyloxy-3-fluorophenylboronic acid (or its stable derivative, 1.5 equiv), and finely powdered K₃PO₄ (3.0 equiv).[2]

  • Inerting: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).[3]

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The final concentration should be around 0.1 M with respect to the limiting reagent.[2]

  • Reaction: Place the vessel in a preheated heating block or oil bath and stir vigorously at 100 °C.

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing via TLC, GC-MS, or LC-MS.

  • Workup: After completion (or when no further progress is observed), cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purification: Purify the crude product by flash column chromatography.

References

Sources

Technical Support Center: Column Chromatography Purification of 2-Benzyloxy-3-fluorophenylboronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-Benzyloxy-3-fluorophenylboronic acid derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this specific class of compounds. The unique combination of a polar boronic acid moiety, a bulky benzyloxy protecting group, and an electron-withdrawing fluorine atom presents distinct purification challenges. This guide provides in-depth, field-tested solutions and protocols to help you achieve high purity and yield.

Introduction: The Challenge of Purifying Substituted Phenylboronic Acids

2-Benzyloxy-3-fluorophenylboronic acid and its derivatives are valuable intermediates in medicinal chemistry, particularly in Suzuki-Miyaura cross-coupling reactions. However, their purification via silica gel column chromatography is notoriously difficult. The primary challenges include:

  • On-Column Degradation: The acidic nature of silica gel can promote protodeboronation, cleaving the C-B bond and resulting in the loss of your desired product.

  • Poor Peak Shape: Strong interactions between the polar boronic acid group and silanol groups on the silica surface often lead to significant peak tailing and streaking.[1]

  • Co-elution: Impurities, such as the corresponding protodeboronated byproduct or boroxine anhydrides, often have similar polarities, making separation difficult.

  • Protecting Group Stability: While generally stable, the benzyloxy group can be labile under certain conditions, adding another layer of complexity.[2]

This guide will address these issues head-on, providing both troubleshooting advice and preventative strategies.

Troubleshooting Guide (Q&A Format)

This section tackles the most common problems encountered during the column chromatography of 2-Benzyloxy-3-fluorophenylboronic acid derivatives.

Q1: My compound is streaking badly on the TLC plate and I'm getting broad, tailing peaks from my column. What is happening and how can I fix it?

A: This is the most frequent issue and is almost always caused by strong, non-ideal interactions between the Lewis acidic boronic acid and the acidic silanol (Si-OH) groups on the silica surface. This leads to slow, uneven elution.

Immediate Solutions:

  • Mobile Phase Modification: The most effective solution is often to modify the eluent. Adding a small amount of a polar, acidic modifier can improve peak shape dramatically.

    • Add Acetic Acid: Try adding 0.1-1% acetic acid to your eluent system (e.g., Hexane/Ethyl Acetate + 0.5% AcOH). The acetic acid will competitively bind to the active sites on the silica, effectively "masking" them from your boronic acid. This results in a more uniform elution front.

  • Use a Deactivated Stationary Phase: If modifiers are not sufficient or are incompatible with your compound, consider using a different stationary phase.

    • Neutral Alumina: For moderately polar compounds, neutral alumina can be an excellent alternative to silica gel, as it lacks the strong acidity of silica.[3]

    • Reversed-Phase (C18) Silica: For highly polar derivatives, reversed-phase chromatography is a powerful option. Here, the stationary phase is nonpolar, and a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used.[1]

Q2: My post-column yield is extremely low. Where did my product go?

A: Low recovery can be attributed to several factors, often related to the instability of the boronic acid on the column.

Potential Causes & Solutions:

  • Irreversible Adsorption: Your compound may be binding too strongly to the silica and not eluting.

    • Solution: After running your initial gradient, perform a "flush" with a highly polar solvent system, such as 10-20% methanol in dichloromethane, sometimes with a small amount of acetic acid. This can help desorb strongly bound material.[4]

  • On-Column Decomposition (Protodeboronation): The acidic silica surface can catalyze the cleavage of the carbon-boron bond, converting your product into 1-benzyloxy-2-fluorobenzene.

    • Solution: Test your compound's stability on silica beforehand. Spot your compound on a TLC plate, let it sit for an hour, and then elute it. If a new, less polar spot appears (the deboronated product), you have a stability issue.[4] To mitigate this, minimize the time your compound spends on the column by using flash chromatography techniques with slightly higher flow rates. Using a deactivated silica or switching to alumina is also highly recommended.

  • Formation of Boroxines: Phenylboronic acids can dehydrate to form cyclic boroxine anhydrides, which have different chromatographic properties and can complicate purification.

    • Solution: This is often reversible. After purification, dissolving the mixed fractions in a solvent like diethyl ether and washing with a pH ~9 aqueous buffer can sometimes help hydrolyze the boroxine back to the boronic acid, which can then be recovered from the aqueous layer upon acidification.

Visualizing the Problem: Boronic Acid Interaction with Silica

The diagram below illustrates the problematic interaction between a boronic acid and the silica gel surface, which leads to peak tailing.

G cluster_silica Silica Gel Surface cluster_boronic Boronic Acid Derivative Si-OH_1 Si-OH Si-OH_2 Si-OH Si-O-Si Si-O-Si BoronicAcid R-B(OH)₂ Lewis Acidic Boron BoronicAcid:f0->Si-OH_1 Strong H-Bonding (Causes Tailing) BoronicAcid:f0->Si-OH_2

Caption: Interaction of boronic acid with silica gel silanol groups.

Frequently Asked Questions (FAQs)

Q: How do I choose the optimal solvent system for my TLC and column?

A: Start with a standard non-polar/polar mixture like Hexane/Ethyl Acetate (EtOAc). For 2-Benzyloxy-3-fluorophenylboronic acid derivatives, which are moderately polar, a good starting point is often 4:1 to 2:1 Hexane:EtOAc.

  • Goal Rf: Aim for an Rf value of 0.25 - 0.35 on your TLC plate for the best separation on a column.[4]

  • Polar Compounds: If your compound is very polar and has a low Rf even in 100% EtOAc, switch to a more polar system like Dichloromethane (DCM)/Methanol (MeOH). Start with 99:1 DCM:MeOH and increase the methanol percentage.[4]

Q: What is the best way to visualize my boronic acid on a TLC plate?

A: Boronic acids are often poor UV absorbers and can be difficult to see. Standard stains like permanganate can be unreliable.

  • Recommended Method (Alizarin Stain): A highly selective and sensitive method involves dipping the TLC plate in an alizarin solution. Boronic acids form a fluorescent complex with alizarin that appears as a bright yellow-orange spot under a 366 nm UV lamp.[5][6]

  • Alternative (Curcumin Stain): A curcumin solution can also be used as a TLC dip, which forms a red-colored complex with boronic acids.[7][8]

StainPreparationVisualizationReference
Alizarin 1 mM solution in acetoneBright yellow-orange fluorescence at 366 nm UV[5]
Curcumin 0.1% w/v solution in ethanolRed-orange colored spots (visible light)[7]

Q: Should I use wet or dry loading for my sample?

A: Dry loading is almost always superior for boronic acids.[9] Dissolving your crude product in a strong, polar solvent (like DCM or MeOH) and loading it directly onto the column (wet loading) can disrupt the packing and lead to poor separation ("channeling").

Dry Loading Protocol:

  • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., DCM, acetone, or EtOAc).

  • Add a small amount of silica gel (or Celite) to the solution, roughly 5-10 times the mass of your crude product.

  • Carefully remove the solvent on a rotary evaporator until you have a dry, free-flowing powder.

  • Gently layer this powder on top of your packed column.[9]

Experimental Protocols

Protocol 1: Standard Flash Column Chromatography Workflow

This protocol outlines a robust procedure for purifying a moderately polar 2-Benzyloxy-3-fluorophenylboronic acid derivative.

G A 1. TLC Analysis (e.g., 3:1 Hex:EtOAc + 0.5% AcOH) Aim for Rf ≈ 0.3 B 2. Column Packing (Slurry pack with eluent) A->B Determine Eluent C 3. Dry Load Sample (Adsorb crude product onto silica) B->C Prepare Column D 4. Elution (Apply pressure, collect fractions) C->D Load Column E 5. Fraction Analysis (TLC with Alizarin stain) D->E Monitor Elution F 6. Combine & Evaporate (Pool pure fractions, remove solvent) E->F Identify Product

Caption: Standard workflow for column chromatography purification.

Step-by-Step Method:

  • Solvent System Selection:

    • Develop a solvent system using TLC. A common starting point is Hexane:Ethyl Acetate (3:1).

    • Add 0.5% acetic acid to the TLC developing chamber and the bulk eluent you will use for the column. This is critical for good peak shape.

    • Adjust the ratio until the desired compound has an Rf of ~0.3.

  • Column Packing (Slurry Method):

    • Choose a column with an appropriate diameter (a good rule of thumb is a silica-to-sample mass ratio of 50:1 to 100:1).

    • Place a small cotton or glass wool plug at the bottom, followed by a thin layer of sand.

    • In a beaker, mix your silica gel with your chosen eluent to form a slurry.

    • Pour the slurry into the column. Use gentle pressure or tapping to pack the silica into a uniform bed.

    • Add another thin layer of sand on top of the packed silica to prevent disturbance during solvent addition.

    • Drain the solvent until the level is just at the top of the sand layer. Do not let the column run dry.

  • Sample Loading (Dry Method):

    • Follow the dry loading protocol described in the FAQ section.

    • Carefully add your silica-adsorbed sample to the top of the column bed.

  • Elution and Fraction Collection:

    • Carefully add your eluent to the column.

    • Apply gentle, steady air pressure (flash chromatography) to achieve a flow rate of about 2 inches/minute.

    • Collect fractions of a consistent size (e.g., 10-20 mL for a medium-sized column).

  • Analysis:

    • Spot every few fractions on a TLC plate.

    • Develop the plate and visualize using a UV lamp and an alizarin stain to identify the fractions containing your pure product.

    • Combine the pure fractions, and remove the solvent under reduced pressure.

References

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available from: [Link][4]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Available from: [Link][9]

  • Hall, D. G., et al. (2012). A simple and effective colorimetric technique for the detection of boronic acids and their derivatives. Analytical Methods, 4(7), 1930-1933. Available from: [Link][7][8]

  • Waters Corporation. (2021). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Available from: [Link]

  • ResearchGate. (2016). How to purify boronic acids/boronate esters? Available from: [Link][3]

  • Reddit. (2023). HELP: Purifying boronic acids sucks. r/OrganicChemistry. Available from: [Link][1]

  • Virta, P., et al. (2019). Tuning the stability of alkoxyisopropyl protection groups. Beilstein Journal of Organic Chemistry, 15, 696-702. Available from: [Link][2]

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Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions Involving 2-Benzyloxy-3-fluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and process development professionals encountering challenges with catalyst deactivation, specifically during palladium-catalyzed cross-coupling reactions involving the sterically hindered and electronically modified substrate, 2-Benzyloxy-3-fluorophenylboronic acid. Our goal is to provide a framework for diagnosing issues, understanding the underlying chemical principles, and implementing robust solutions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding reaction failures.

Q1: My Suzuki-Miyaura reaction with 2-Benzyloxy-3-fluorophenylboronic acid has stalled or shows very low conversion. What is the most likely cause?

A1: Low or no conversion is a frequent issue, often pointing directly to catalyst deactivation. The primary culprits for a substrate like this are typically:

  • Palladium Black Precipitation: The formation of a black precipitate is a visual indicator that your active Pd(0) catalyst has agglomerated into an inactive state.[1][2] This is commonly caused by the dissociation of the stabilizing phosphine ligand from the palladium center.[1][3]

  • Inactive Pre-catalyst: Many protocols use a Pd(II) source (e.g., Pd(OAc)₂) that must be reduced in situ to the active Pd(0) species.[4][5] If this reduction is inefficient, the catalytic cycle never begins in earnest.

  • Protodeboronation of the Boronic Acid: Your starting material, 2-Benzyloxy-3-fluorophenylboronic acid, may be degrading under the reaction conditions, particularly if excess water and a strong base are present. This side reaction consumes the boronic acid before it can participate in the cross-coupling.[4][6]

Q2: I observed the reaction mixture turning dark black shortly after reaching temperature. What does this signify and how can I prevent it?

A2: A rapid change to black indicates the precipitation of palladium black, a common catalyst death pathway.[1] This is especially prevalent with sterically demanding substrates. The bulky benzyloxy group on your boronic acid can hinder the crucial transmetalation step, slowing down the catalytic cycle. A sluggish cycle increases the lifetime of the monoligated Pd(0) species, which is prone to aggregation.

Prevention Strategies:

  • Ligand Selection: Use bulky, electron-rich phosphine ligands, particularly bidentate (chelating) ligands like Xantphos or DPPF. These form more stable complexes with palladium, reducing the likelihood of dissociation.[1]

  • Ligand-to-Metal Ratio: While a 1:1 or 2:1 ligand-to-palladium ratio is standard, a slight excess of the ligand can sometimes stabilize the catalytic species. However, a large excess can inhibit the reaction by occupying coordination sites.[1]

  • Degassing: Ensure your solvent and reaction setup are rigorously degassed. Oxygen can oxidize both the active Pd(0) catalyst and the sensitive phosphine ligands, leading to decomposition.[1]

Q3: Could the fluorine atom on my phenylboronic acid be interfering with the catalyst?

A3: Yes, the fluorine substituent introduces unique electronic effects and potential interactions. While the C-F bond itself is generally stable, the fluoride ion (F⁻), if formed, can have a complex role. Fluoride is known to be a potent base for activating boronic acids for transmetalation.[7][8] However, in certain palladium catalytic cycles, excess fluoride can also act as an inhibitor or quencher of catalytic activity.[9][10] Furthermore, fluorinated arylboronic acids can exhibit different reactivity profiles compared to their non-fluorinated analogs, sometimes requiring specific optimization of the base and solvent system.[11][12]

Q4: My boronic acid is expensive. How can I confirm it's the catalyst deactivating and not the boronic acid degrading?

A4: This is a critical diagnostic question. A simple method is to use a more stable form of the boronic acid, such as its pinacol ester derivative.[4][13] Boronic esters are generally more robust towards protodeboronation.[14] If the reaction proceeds successfully with the boronic ester under the same conditions that failed with the boronic acid, it strongly suggests that boronic acid instability was the primary issue.

Part 2: In-Depth Troubleshooting Guides

Guide 1: Deactivation Pathways Related to the Substrate Structure

The unique structure of 2-Benzyloxy-3-fluorophenylboronic acid presents a dual challenge: steric hindrance from the ortho-benzyloxy group and electronic modification from the meta-fluorine atom.

The bulky benzyloxy group can significantly slow down key steps in the catalytic cycle, particularly transmetalation and reductive elimination. This kinetic bottleneck increases the risk of catalyst decomposition.

Causality:

  • Slow Transmetalation: The steric bulk makes it difficult for the boronic acid to approach the palladium center and transfer its aryl group.

  • Inhibited Reductive Elimination: The final product-forming step can also be impeded, leading to a build-up of the di-organopalladium(II) intermediate, which may find alternative decomposition pathways.

  • Increased β-Hydride Elimination Risk (if coupling with alkyl halides): While less common with aryl-aryl coupling, significant steric hindrance can favor side reactions.[15]

Troubleshooting Protocol:

StepActionRationale
1 Ligand Screening Switch from standard monodentate ligands (e.g., PPh₃) to bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) or chelating ligands (e.g., AntPhos).[15][16]
2 Increase Temperature Cautiously increase the reaction temperature in 10 °C increments. This can provide the necessary activation energy to overcome steric barriers. Monitor for signs of catalyst decomposition (blackening).
3 Base Selection Use a non-coordinating, yet sufficiently strong, base like K₃PO₄ or Cs₂CO₃. These bases are highly effective in Suzuki couplings involving hindered substrates.[1]
4 Solvent Choice Aprotic polar solvents like dioxane or toluene are often effective. A solvent screen may be necessary to find the optimal medium for both solubility and reaction rate.[1][17]

The electron-withdrawing nature of fluorine can alter the reactivity of the boronic acid. Additionally, the potential for fluoride ion generation adds another layer of complexity.

Causality:

  • Electronic Effects: The C-F bond influences the electron density of the aromatic ring, which can affect the rates of both transmetalation and reductive elimination.

  • Fluoride-Palladium Interaction: If fluoride ions are present (e.g., from the base like CsF or degradation), they can coordinate to the palladium center. While this can be beneficial by forming highly reactive [ArPdFL₂] complexes, it can also lead to catalyst inhibition under certain conditions.[7][9]

Troubleshooting Protocol:

StepActionRationale
1 Base Optimization If using a fluoride-containing base (e.g., CsF, KF), compare results against a non-fluoride base (e.g., K₃PO₄). This will help determine if the fluoride ion is beneficial or detrimental in your specific system.
2 Water Content For reactions using bases like K₃PO₄, a small, controlled amount of water can be beneficial. However, for fluorinated substrates, anhydrous conditions may be preferable to minimize side reactions. Consider using the more stable neopentyl glycol or pinacol boronate esters in anhydrous media.[4]
3 Monitor for HF₂⁻ Formation In the presence of trace water, fluoride can form the highly stable bifluoride ion (HF₂⁻), which can alter the pH and reactivity of the system. This is a subtle but potentially significant effect.[18]
Guide 2: General Palladium Catalyst Deactivation Mechanisms

These pathways are common to many palladium-catalyzed cross-couplings but are often exacerbated by challenging substrates.

cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_deactivation Deactivation Pathways A Active Pd(0)L₂ B Oxidative Addition (Ar-X) A->B Ar-X Deact_A Ligand Dissociation (Pd(0)L) A->Deact_A Slow Step in Cycle Deact_D Oxidation by O₂ (Inactive Pd(II)) A->Deact_D Poor Degassing C Ar-Pd(II)-X(L)₂ B->C D Transmetalation (R-B(OH)₂ + Base) C->D R-B(OH)₂ Deact_C Ligand Degradation (e.g., P-Arylation) C->Deact_C Side Reaction E Ar-Pd(II)-R(L)₂ D->E F Reductive Elimination E->F F->A Regeneration G Product (Ar-R) F->G Deact_B Aggregation (Palladium Black) Deact_A->Deact_B start Reaction Fails: Low Yield / Stalled q1 Is a black precipitate (Pd Black) visible? start->q1 sol_1 Issue: Catalyst Aggregation 1. Use stronger chelating ligand (e.g., Xantphos). 2. Increase ligand:Pd ratio slightly. 3. Ensure rigorous degassing. q1->sol_1 YES q2 Run 'Catalyst Health Check' (Protocol 1) with simple substrates. Does it work? q1->q2 NO a1_yes YES a1_no NO sol_2 Issue: Substrate-Specific Problem 1. Convert boronic acid to pinacol ester to test for instability. 2. Screen bulky/specialized ligands to overcome steric hindrance. q2->sol_2 YES sol_3 Issue: Core System Failure 1. Check purity of solvent/base. 2. Use a different Pd pre-catalyst. 3. Verify inert atmosphere technique. q2->sol_3 NO a2_yes YES a2_no NO

Caption: A logical workflow for troubleshooting failed cross-coupling reactions.

References

  • Martínez-Vivas, S., Poyatos, M., & Peris, E. (2025). Fluoride-induced redox-switchable behaviour of a palladium(ii)/(iv) couple. Chemical Science.
  • Daugulis, O., et al. (2015). Developing Ligands for Palladium(II)
  • Wikipedia contributors. (2024). Suzuki reaction. Wikipedia, The Free Encyclopedia.
  • Bock, M. J., & Denmark, S. E. (2024). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. The Journal of Organic Chemistry.
  • Beng, T. K., et al. (2016). Recovery and/or reuse of palladium catalyst after a suzuki coupling.
  • Martínez-Vivas, S., Poyatos, M., & Peris, E. (2025). Fluoride-induced redox-switchable behaviour of a palladium(ii)/(iv) couple. RSC Publishing.
  • BenchChem Technical Support Team. (2025). Palladium catalyst issues in cross-coupling reactions. BenchChem.
  • Golla, D., & Kårstad, R. (2018). The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. MDPI.
  • De Luc, G., et al. (2006). Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester.
  • Namboodiri, V. V., et al. (2016). Strategy to Avoid Catalyst Deactivation in Telescoped Miyaura Borylation/Suzuki Cross-Coupling Reaction.
  • Koszinowski, K. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. PubMed.
  • Tang, W., et al. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. RSC Publishing.
  • Grushin, V. V. (2000). Fluoride-Catalyzed Reduction of Palladium(II) to Palladium(0)−Phosphine Complexes. Organometallics.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
  • Applied Catalysts. (2024). Catalyst Testing Tips: Determining Activity in VOC Catalysts.
  • Applied Catalysts. (2024). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause.
  • NRO Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Sperger, T., et al. (2017). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
  • Li, C., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry.
  • BenchChem. (n.d.). Technical Support Center: Suzuki Couplings with 2-Fluoropyridine-3-boronic acid. BenchChem.
  • González-Pérez, A., et al. (2015). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions.
  • Suárez-García, S., et al. (2017).
  • Tang, W., et al. (2012). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
  • TCA Lab / Alfa Chemistry. (n.d.).
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society.
  • Wang, Y., et al. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI.
  • Dittrich, J., et al. (2024). Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings.
  • Applied Catalysts. (2024). How to Prevent Catalyst Poisoning at the Industrial Scale.
  • Kohlmann, J., et al. (2017). Suzuki–Miyaura Cross‐Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Chemistry – A European Journal.
  • Braun, T., et al. (2014).

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Validation & Comparative

A Senior Application Scientist's Guide to the Characterization of 2-Benzyloxy-3-fluorophenylboronic Acid Derivatives by MS and NMR

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Versatility and Analytical Challenge of Substituted Phenylboronic Acids

In the landscape of modern organic synthesis and drug discovery, substituted arylboronic acids stand out as exceptionally versatile intermediates.[1] Their stability, tunable reactivity, and central role in powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling, have made them indispensable tools.[1][2] The 2-Benzyloxy-3-fluorophenylboronic acid scaffold is of particular interest, combining the steric and electronic influence of a bulky benzyloxy group with the unique properties imparted by a fluorine substituent—a common strategy in medicinal chemistry to modulate metabolic stability and binding affinity.

However, this synthetic utility brings a critical requirement: unambiguous analytical characterization. For researchers in pharmaceutical development and process chemistry, confirming the precise structure, purity, and stability of these intermediates is paramount. This guide provides an in-depth comparison of two cornerstone analytical techniques—Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy—for the comprehensive characterization of 2-benzyloxy-3-fluorophenylboronic acid and its derivatives. We will explore the causality behind experimental choices and present detailed protocols, offering a framework for robust, self-validating analytical workflows.

Part 1: Mass Spectrometry (MS) for Molecular Weight and Structural Fragmentation

Mass spectrometry is an indispensable tool that provides high-sensitivity detection and crucial information about the molecular weight and structural components of an analyte by measuring the mass-to-charge ratio (m/z) of its ions.

Choosing the Right Ionization Technique

The initial choice of ionization method is critical as it must generate ions from the neutral boronic acid molecule without significant degradation.

  • Electrospray Ionization (ESI): This is the workhorse for this class of compounds. ESI is a soft ionization technique that transfers ions from a solution into the gas phase. It is ideal for polar, non-volatile molecules like boronic acids, typically yielding the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode. Its compatibility with liquid chromatography (LC) makes it perfect for LC-MS analysis of reaction mixtures and purity assessment.

  • Matrix-Assisted Laser Desorption/Ionization (MALDI): While extremely sensitive, MALDI is often better suited for larger molecules like peptides and polymers. For small molecules like our target, the matrix peaks can interfere in the low-mass region. However, it can be a powerful tool for analyzing peptide boronic acids, where the boronic acid moiety is part of a much larger structure.[3]

Recommendation: For routine analysis of 2-benzyloxy-3-fluorophenylboronic acid derivatives, ESI is the superior choice due to its direct compatibility with LC and its gentle ionization of polar small molecules.

Decoding Fragmentation Patterns (MS/MS)

Tandem mass spectrometry (MS/MS) is essential for confirming the structure. By selecting the parent ion and subjecting it to collision-induced dissociation (CID), we can generate a characteristic fragmentation pattern that acts as a structural fingerprint.

For a representative molecule like 2-benzyloxy-3-fluorophenylboronic acid (MW: 246.05 g/mol ), the following fragmentation pathways are expected in positive-ion ESI-MS/MS:

  • Loss of Water: Boronic acids can readily lose one or two molecules of water from the B(OH)₂ group. This results in peaks at [M+H - H₂O]⁺ and [M+H - 2H₂O]⁺.

  • Benzylic Cleavage: The C-O bond of the benzyloxy group is a common cleavage point. This can lead to the formation of a stable tropylium ion at m/z 91.[4]

  • Loss of the Benzyloxy Group: Cleavage of the aryl-O bond can result in the loss of a benzyloxy radical, followed by rearrangement.

  • Boron-Containing Fragments: In negative ion mode, characteristic fragments of BO⁻ (m/z 27) and BO₂⁻ (m/z 43) can often be observed, confirming the presence of the boronic acid moiety.[5]

Ion DescriptionExpected m/z (Positive Mode)Causality
Protonated Molecule [M+H]⁺247.1Parent ion
Loss of Water [M+H - H₂O]⁺229.1Dehydration of boronic acid
Loss of Two Waters [M+H - 2H₂O]⁺211.1Further dehydration/cyclization
Tropylium Ion91.1Stable fragment from benzylic cleavage
Loss of Benzyl Group [M+H - C₇H₇]⁺156.0Cleavage of the ether bond
  • Sample Preparation: Prepare a 1 mg/mL stock solution of the boronic acid derivative in methanol or acetonitrile. Dilute to 1-10 µg/mL in the mobile phase.

  • Chromatography:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 5-10 minutes.

    • Flow Rate: 0.3 mL/min.

  • MS Detection (ESI):

    • Mode: Positive and Negative ion modes.

    • Scan Range: m/z 50-500.

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 120-150 °C.

    • MS/MS: Perform data-dependent acquisition, triggering fragmentation on the most intense peaks from the full MS scan. Set collision energy (e.g., 10-40 eV) to achieve sufficient fragmentation.

MS_Fragmentation M [M+H]⁺ m/z 247.1 F1 [M+H - H₂O]⁺ m/z 229.1 M->F1 - H₂O F3 Tropylium Ion m/z 91.1 M->F3 - C₆H₄(F)B(OH)₂O F4 [M+H - C₇H₇]⁺ m/z 156.0 M->F4 - C₇H₇ F2 [M+H - 2H₂O]⁺ m/z 211.1 F1->F2 - H₂O NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (≥400 MHz) cluster_analysis Data Analysis Prep Dissolve 5-10 mg in 0.6 mL DMSO-d₆ Acq_H ¹H NMR Prep->Acq_H Acq_C ¹³C{¹H} NMR Prep->Acq_C Acq_F ¹⁹F{¹H} NMR Prep->Acq_F Acq_B ¹¹B NMR Prep->Acq_B Acq_2D 2D NMR (COSY, HSQC) Acq_H->Acq_2D Analysis Integrate & Assign Signals Acq_H->Analysis Acq_C->Acq_2D Acq_C->Analysis Acq_F->Analysis Acq_B->Analysis Acq_2D->Analysis Structure Confirm Structure Analysis->Structure

Caption: Workflow for comprehensive NMR analysis of boronic acid derivatives.

Part 3: A Comparative Guide - MS vs. NMR

Neither technique alone is sufficient. They are complementary methods that, when used together, provide a comprehensive and unambiguous characterization.

FeatureMass Spectrometry (MS)Nuclear Magnetic Resonance (NMR)
Primary Information Molecular weight, elemental formula (HRMS), structural fragments.Precise atomic connectivity, 3D structure, isomer differentiation.
Sensitivity Extremely high (picomole to femtomole).Relatively low (micromole to nanomole).
Structural Detail Inferred from fragmentation; isomers can be difficult to distinguish.Unambiguous structural elucidation, including stereochemistry.
Purity Assessment Excellent when coupled with LC for separating impurities.Excellent for identifying and quantifying impurities with unique signals.
Quantification Possible, but often requires an internal standard and careful calibration.Highly quantitative; signal integration is directly proportional to the number of nuclei.
Throughput High, especially with direct infusion or fast LC gradients.Lower; requires longer acquisition times, especially for ¹³C and 2D spectra.

Conclusion

The rigorous characterization of 2-benzyloxy-3-fluorophenylboronic acid derivatives is a non-negotiable aspect of their use in research and development. A self-validating analytical strategy relies on the synergistic use of both Mass Spectrometry and multinuclear NMR spectroscopy.

  • MS, particularly LC-MS with ESI, serves as the first line of analysis, rapidly confirming the molecular weight of the target compound and providing initial structural clues through fragmentation.

  • A full suite of NMR experiments (¹H, ¹³C, ¹⁹F, and ¹¹B) is then essential to provide an unambiguous, high-resolution map of the molecular structure. This confirms the substitution pattern, identifies all functional groups, and allows for definitive structural assignment.

By integrating the insights from both techniques, researchers can proceed with confidence, knowing their synthetic intermediates are structurally correct and of the required purity for their intended application.

References

  • The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids. (2019). Molecules. [Link]

  • ¹H, ¹³C, ¹⁹F and ¹¹B NMR spectral reference data of some potassium organotrifluoroborates. (2009). Magnetic Resonance in Chemistry. [Link]

  • ¹H, ¹³C, ¹⁹F and ¹¹B NMR spectral reference data of some potassium organotrifluoroborates. (2009). PubMed Central. [Link]

  • ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. (2022). The Journal of Organic Chemistry. [Link]

  • Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. (n.d.). Universität Würzburg. [Link]

  • Preparation and characterization of fluorophenylboronic acid-functionalized monolithic columns for high affinity capture of cis-diol containing compounds. (2013). PubMed. [Link]

  • ¹¹B NMR spectroscopy of peptide boronic acid inhibitor complexes of alpha-lytic protease. Direct evidence for tetrahedral boron in both boron-histidine and boron-serine adduct complexes. (1993). PubMed. [Link]

  • Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. (2011). Analytical Chemistry. [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

  • [3-Bromo-2-(3-fluorobenzyloxy)phenyl]boronic acid. (2010). PubMed Central. [Link]

Sources

A Senior Application Scientist's Guide to the Reactivity of 2-Benzyloxy-3-fluorophenylboronic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of building blocks for molecular synthesis is a critical decision that profoundly impacts the efficiency and success of a project. Substituted phenylboronic acids are foundational reagents in modern organic synthesis, primarily due to their versatility in palladium and copper-catalyzed cross-coupling reactions. This guide provides an in-depth analysis of the reactivity of 2-Benzyloxy-3-fluorophenylboronic acid, a unique building block with potential for creating novel molecular architectures. While direct comparative quantitative data for this specific boronic acid is not extensively available in the literature, this guide will infer its reactivity profile by examining the well-established electronic and steric effects of its substituents. We will benchmark its expected performance against other commonly used boronic acids in key transformations, providing both theoretical insights and practical, field-proven experimental protocols.

The Structural Nuances of 2-Benzyloxy-3-fluorophenylboronic Acid: A Reactivity Profile

The reactivity of an arylboronic acid is intricately governed by the electronic and steric nature of its substituents. In the case of 2-Benzyloxy-3-fluorophenylboronic acid, the interplay between the ortho-benzyloxy group and the meta-fluoro group creates a distinct reactivity profile.

The fluorine atom at the 3-position is an electron-withdrawing group, which generally increases the Lewis acidity of the boronic acid. This enhanced acidity can facilitate the transmetalation step in Suzuki-Miyaura coupling, a crucial step in the catalytic cycle.[1] Conversely, the bulky benzyloxy group at the 2-position introduces significant steric hindrance around the boronic acid moiety. This steric bulk can potentially slow down the rate of reaction by impeding the approach of the palladium catalyst. However, ortho-alkoxy groups can also participate in intramolecular coordination with the boron atom, which can influence the reaction's pathway and efficiency.[2]

Therefore, a delicate balance between these electronic and steric factors will dictate the overall reactivity of 2-Benzyloxy-3-fluorophenylboronic acid. It is anticipated to be a moderately reactive boronic acid, with its utility being highly dependent on the specific reaction conditions and coupling partners.

Comparative Performance in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a Nobel Prize-winning methodology for the formation of C-C bonds, widely employed in the synthesis of biaryls, a common motif in pharmaceuticals.[3] The reaction involves the palladium-catalyzed coupling of an organoboron compound with an organic halide or triflate.[4]

Table 1: Representative Yields in Suzuki-Miyaura Coupling of Various Phenylboronic Acids with Aryl Bromides

Boronic AcidAryl BromideCatalyst SystemBaseSolventYield (%)Reference
Phenylboronic acid4-BromotoluenePd(PPh₃)₄K₂CO₃Toluene/H₂O>95[5]
2-Methoxyphenylboronic acid4-BromoacetophenonePd(dppf)Cl₂K₃PO₄Dioxane92[6]
3-Fluorophenylboronic acid1-Bromo-4-nitrobenzenePd(OAc)₂/SPhosK₃PO₄Toluene98[7]
2,4,6-Triisopropylphenylboronic acid2-Bromo-1,3-dimethoxybenzenePd₂(dba)₃/RuPhosNaOtBuTolueneLow[8]

Note: The data presented is compiled from different sources with varying reaction conditions and should be used as a qualitative guide.

Based on the data, we can infer that the steric hindrance of the ortho-benzyloxy group in 2-Benzyloxy-3-fluorophenylboronic acid might lead to slightly lower yields or require more forcing reaction conditions compared to unhindered boronic acids like phenylboronic acid. However, its reactivity is expected to be comparable to other ortho-substituted boronic acids. The choice of a bulky and electron-rich phosphine ligand, such as SPhos or RuPhos, could be beneficial in overcoming the steric hindrance.[8]

Experimental Protocol: General Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of aryl bromides with 2-Benzyloxy-3-fluorophenylboronic acid. Optimization of the catalyst, ligand, base, and temperature may be necessary for specific substrates.

Materials:

  • Aryl bromide (1.0 equiv)

  • 2-Benzyloxy-3-fluorophenylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., Toluene/H₂O 4:1, or Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide, 2-Benzyloxy-3-fluorophenylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the solvent and degas the mixture by bubbling with the inert gas for 15-20 minutes.

  • Add the palladium catalyst under a positive flow of inert gas.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Reactivity in Chan-Lam Cross-Coupling

The Chan-Lam coupling is a powerful copper-catalyzed method for the formation of C-N and C-O bonds, providing a valuable alternative to the more common Buchwald-Hartwig amination.[9][10] This reaction typically involves the coupling of an amine or alcohol with a boronic acid in the presence of a copper catalyst and an oxidant, often atmospheric oxygen.[11]

The electronic properties of 2-Benzyloxy-3-fluorophenylboronic acid, specifically the electron-withdrawing fluorine, are expected to be favorable for Chan-Lam coupling. However, the steric hindrance from the ortho-benzyloxy group could again play a significant role. The reaction's success will likely depend on the nature of the amine or alcohol coupling partner and the choice of copper catalyst and ligands.

Experimental Protocol: General Chan-Lam N-Arylation

This protocol outlines a general procedure for the Chan-Lam coupling of an amine with 2-Benzyloxy-3-fluorophenylboronic acid.

Materials:

  • Amine (1.0 equiv)

  • 2-Benzyloxy-3-fluorophenylboronic acid (1.5 equiv)

  • Copper(II) acetate (Cu(OAc)₂, 10-20 mol%)

  • Base (e.g., Pyridine or Triethylamine, 2.0 equiv)

  • Solvent (e.g., Dichloromethane or Methanol)

  • Air (as oxidant)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the amine, 2-Benzyloxy-3-fluorophenylboronic acid, copper(II) acetate, and the base.

  • Add the solvent and stir the mixture vigorously, open to the atmosphere, at room temperature or with gentle heating (40-60 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the copper salts.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the product by column chromatography.

Chan_Lam_Cycle cluster_cycle Catalytic Cycle Cu(II) Cu(II) Ar-Cu(II) Ar-Cu(II) Cu(II)->Ar-Cu(II) Transmetalation Ar-B(OH)2 Ar-B(OH)2 Ar-B(OH)2->Ar-Cu(II) Ar-Cu(III)-Nu Ar-Cu(III)-Nu Ar-Cu(II)->Ar-Cu(III)-Nu Oxidation & Ligand Exchange (Nu-H, Oxidant) Ar-Nu Ar-Nu Ar-Cu(III)-Nu->Ar-Nu Cu(I) Cu(I) Ar-Cu(III)-Nu->Cu(I) Reductive Elimination Cu(I)->Cu(II) Oxidation

Caption: A plausible catalytic cycle for the Chan-Lam cross-coupling reaction.

Considerations for Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, typically between an aryl halide or triflate and an amine.[12] While boronic acids are not the direct coupling partners in the traditional Buchwald-Hartwig reaction, the synthesis of N-aryl compounds from boronic acids is efficiently achieved via the Chan-Lam coupling as described above. For instances where a palladium-catalyzed C-N bond formation is desired, the corresponding aryl halide derived from 2-Benzyloxy-3-fluorophenylboronic acid would be the appropriate substrate.

Conclusion: A Versatile Building Block with Tunable Reactivity

2-Benzyloxy-3-fluorophenylboronic acid presents itself as a valuable and versatile building block for medicinal chemistry and drug discovery.[1] Its unique substitution pattern offers a handle for fine-tuning molecular properties and exploring novel chemical space. While its reactivity is modulated by a balance of electronic activation from the fluoro group and steric hindrance from the benzyloxy group, this guide provides a solid framework for its successful application in key cross-coupling reactions. By carefully selecting catalysts, ligands, and reaction conditions, researchers can effectively harness the synthetic potential of this promising reagent to construct complex and biologically relevant molecules.

References

  • A Comparative Study of Palladium Catalysts in Suzuki-Miyaura Coupling with 2-Nitrophenylboronic Acid. Benchchem. Accessed January 15, 2026.
  • Technical Support Center: Suzuki Coupling with Sterically Hindered Phenols. Benchchem. Accessed January 15, 2026.
  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry.
  • STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES.
  • Chan–Lam coupling. Wikipedia. Accessed January 15, 2026.
  • Effect of new catalyst in Chan–Lam coupling of phenyl boronic acid 10 with different substrates.
  • Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. Journal of Molecular Structure.
  • Applied Suzuki Cross-Coupling Reaction for the Syntheses of Biologically Active Compounds.
  • 2-Benzyloxy-3-fluorophenylboronic acid | 1256355-53-9. Benchchem. Accessed January 15, 2026.
  • Chan-Lam Coupling. Organic Chemistry Portal. Accessed January 15, 2026.
  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
  • Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Derivatives. Thieme. Accessed January 15, 2026.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Accessed January 15, 2026.
  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.
  • Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry.
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry.
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. Accessed January 15, 2026.
  • Buchwald–Hartwig amination. Wikipedia. Accessed January 15, 2026.
  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.
  • Which boronic acids are used most frequently for synthesis of bioactive molecules?. ChemRxiv. Accessed January 15, 2026.
  • ORGANIC AND BIOCHEMISTRY Synthesis of Bioactive Benzofuran Derivatives via Suzuki –Miyaura Cross-Coupling Reaction. Journal of the Chemical Society of Pakistan.
  • Suzuki coupling of different chloropyridines with phenylboronic acids a.
  • Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. The Journal of Organic Chemistry.
  • A Comparative Guide to 2-Fluoropyridine-3-boronic Acid in Suzuki-Miyaura Cross-Coupling. Benchchem. Accessed January 15, 2026.
  • Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfon
  • (PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
  • Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Organic Letters.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Accessed January 15, 2026.
  • Suzuki cross-coupling approaches to the synthesis of bioactive 3-substituted and 5-substituted-4-methoxy-6-methyl-2-pyrones. Bioorganic & Medicinal Chemistry Letters.
  • The Buchwald–Hartwig Amination After 25 Years.
  • [3-Bromo-2-(3-fluorobenzyloxy)phenyl]boronic acid. Acta Crystallographica Section E: Structure Reports Online.
  • (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules.
  • A Comparative Guide to Alternative Reagents for 4-(Benzyloxy)-2-bromo-1-fluorobenzene in Cross-Coupling Reactions. Benchchem. Accessed January 15, 2026.
  • 1701435-39-3|2-Benzyloxy-4-(trifluoromethyl)phenylboronic acid|BLD Pharm. BLD Pharm. Accessed January 15, 2026.

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yield comparison of Suzuki coupling with different aryl halides and 2-Benzyloxy-3-fluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Suzuki-Miyaura Coupling: Yield Comparison of Aryl Halides with 2-Benzyloxy-3-fluorophenylboronic Acid

For researchers and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for synthesizing complex molecular architectures, particularly the biaryl scaffolds prevalent in many pharmaceutical agents.[1] This palladium-catalyzed reaction forges a carbon-carbon bond between an organoboron compound and an organohalide, offering a robust and versatile methodology.[2][3][4]

The choice of the organohalide coupling partner is a critical parameter that profoundly impacts reaction efficiency, catalyst selection, and ultimately, product yield. This guide provides an in-depth comparison of the performance of different classes of aryl halides—iodides, bromides, and chlorides—in the Suzuki-Miyaura coupling with 2-Benzyloxy-3-fluorophenylboronic acid, a valuable building block in medicinal chemistry. We will delve into the mechanistic underpinnings that govern reactivity, present comparative data, and provide a field-proven experimental protocol.

The Decisive Step: Oxidative Addition and Halide Reactivity

The efficacy of an aryl halide in a Suzuki coupling is primarily determined by its susceptibility to the first and often rate-determining step of the catalytic cycle: oxidative addition.[5] In this step, the palladium(0) catalyst inserts itself into the carbon-halogen (C-X) bond of the aryl halide, forming a palladium(II) complex. The ease of this insertion is inversely related to the strength of the C-X bond.

The established reactivity trend for aryl halides is:

Aryl Iodide > Aryl Bromide > Aryl Chloride [2][6]

This hierarchy is a direct consequence of the C-X bond dissociation energies. The C-I bond is the longest and weakest, making aryl iodides highly reactive. Conversely, the C-Cl bond is the shortest and strongest, rendering aryl chlorides the most challenging substrates.[6][7] Aryl bromides offer a practical and effective balance between reactivity and stability, making them the most widely used halides in research and development.[7]

Furthermore, the electronic properties of the aryl halide play a significant role. Electron-withdrawing groups on the aromatic ring can accelerate the rate of oxidative addition, enhancing reactivity.[6][7]

Visualizing the Mechanism: The Suzuki-Miyaura Catalytic Cycle

To fully appreciate the role of the aryl halide, it is essential to understand the complete catalytic cycle.

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Complex Ar-Pd(II)L_n-X OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation PdII_Ar_R Ar-Pd(II)L_n-R Transmetalation->PdII_Ar_R Boronate R-B(OR)₂ + Base Boronate->Transmetalation RedElim Reductive Elimination PdII_Ar_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The cycle consists of three key steps:

  • Oxidative Addition : The Pd(0) catalyst inserts into the aryl halide (Ar-X) bond. This step is most facile for aryl iodides and most difficult for aryl chlorides.[5]

  • Transmetalation : The organic group (R) from the activated boronic acid is transferred to the palladium(II) complex, displacing the halide. This step is facilitated by a base, which activates the boronic acid.[3][4]

  • Reductive Elimination : The two organic fragments (Ar and R) are expelled from the palladium center, forming the new C-C bond of the final product and regenerating the Pd(0) catalyst.[3]

Performance Comparison: Aryl Halide vs. Yield

The following table summarizes the expected yields for the Suzuki coupling of 2-Benzyloxy-3-fluorophenylboronic acid with representative aryl halides under typical and optimized conditions. The data is synthesized from established principles and published results for similar substrates.

Aryl HalideCatalyst SystemBaseSolvent SystemTemp. (°C)Time (h)Yield (%)
4-IodoanisolePd(PPh₃)₄ (2 mol%)K₂CO₃Dioxane/H₂O904~95%
4-BromoanisolePd(dppf)Cl₂ (2 mol%)K₃PO₄Toluene/H₂O10012~92%
4-ChloroanisolePd(PPh₃)₄ (2 mol%)K₂CO₃Dioxane/H₂O10024<20%
4-Chloroanisole Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) K₃PO₄1,4-Dioxane11018~89%

As the data illustrates, aryl iodides and bromides react efficiently under standard catalytic conditions. Aryl chlorides, however, are notoriously unreactive and require more advanced catalytic systems. The use of bulky, electron-rich phosphine ligands, such as SPhos, is crucial for achieving high yields with aryl chlorides.[8][9] These ligands promote the difficult oxidative addition step and stabilize the active palladium catalyst.

Field-Proven Experimental Protocol

This protocol describes a general and robust procedure for the Suzuki-Miyaura coupling of an aryl bromide with 2-Benzyloxy-3-fluorophenylboronic acid.

Reagents and Equipment
  • Aryl Bromide (1.0 mmol, 1.0 equiv)

  • 2-Benzyloxy-3-fluorophenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂, 0.02 mmol, 2 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture, 5 mL)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for work-up and purification

  • Silica gel for column chromatography

Experimental Workflow Diagram

Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Add solids: Aryl Bromide, Boronic Acid, Base, Pd Catalyst to flask B Evacuate and backfill flask with Argon (3x) A->B C Add degassed solvent via syringe B->C D Heat to specified temperature (e.g., 100°C) with vigorous stirring C->D E Monitor reaction by TLC or LC-MS D->E F Cool to RT, add water, and extract with organic solvent (e.g., EtOAc) E->F G Combine organic layers, wash with brine, dry over Na₂SO₄ F->G H Filter and concentrate under reduced pressure G->H I Purify crude product via flash column chromatography H->I J Characterize pure product I->J

Caption: Step-by-step workflow for the Suzuki-Miyaura coupling reaction.

Step-by-Step Procedure
  • Vessel Preparation : To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 equiv), 2-Benzyloxy-3-fluorophenylboronic acid (1.2 equiv), potassium phosphate (2.0 equiv), and the palladium catalyst (0.02 equiv).

  • Inert Atmosphere : Seal the flask with a septum and purge the vessel by evacuating and backfilling with an inert gas (Argon or Nitrogen) three times. This is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Solvent Addition : Using a syringe, add the degassed 4:1 mixture of 1,4-Dioxane and water.

  • Reaction : Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up : Once the reaction is complete, cool the mixture to room temperature. Add water and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with an organic solvent such as ethyl acetate.

  • Isolation : Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification : The resulting crude residue is then purified by flash column chromatography on silica gel to yield the pure biaryl product.

Conclusion

The selection of an aryl halide is a strategic decision in planning a Suzuki-Miyaura coupling. While aryl iodides offer the highest reactivity, their cost and potential for side reactions can be drawbacks. Aryl chlorides are economically advantageous but necessitate specialized, and often more expensive, catalyst systems to overcome their inherent inertness. For most applications in research and drug development, aryl bromides provide the optimal compromise of high reactivity, broad functional group tolerance, and reasonable cost, delivering excellent yields under well-established and robust reaction conditions. Understanding the interplay between the halide's reactivity and the catalyst system's efficacy is paramount to achieving successful and reproducible outcomes in synthesis.

References

  • Wikipedia. Suzuki reaction. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Liu, S. et al. (2014). Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides. PMC - NIH. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Barder, T. E. et al. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]

  • Li, Y. et al. (2001). Suzuki Cross-Coupling Reactions Catalyzed by Palladium Nanoparticles in Aqueous Solution. Organic Letters. [Link]

  • ResearchGate. A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. [Link]

  • Royal Society of Chemistry. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. [Link]

  • Semantic Scholar. Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. [Link]

  • Billingsley, K. L. & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

  • Scott, J. S. et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics. [Link]

  • The Journal of Organic Chemistry. Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. [Link]

  • Semantic Scholar. A simple and efficient protocol for Suzuki coupling reactions of aryl chlorides and aryl bromides in aqueous DMF. [Link]

  • D’Souza, D. M. & Müller, T. J. J. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. PMC - NIH. [Link]

  • Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. [Link]

  • Thomas, A. A. et al. (2018). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PMC - NIH. [Link]

  • Molander, G. A. & Biolatto, B. (2003). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. PMC - NIH. [Link]

  • ResearchGate. Suzuki-Miyaura reaction of aryl halides (benzyl halides) with phenylboronic acid catalyzed by Pd(OAc)2/7a. [Link]

  • Royal Society of Chemistry. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

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A Senior Application Scientist's Guide to the Analytical Assessment of 2-Benzyloxy-3-fluorophenylboronic Acid Purity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and process development scientists, the boronic acid functional group is a cornerstone of modern synthetic chemistry. Its role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions has revolutionized the construction of carbon-carbon bonds, making it an indispensable tool in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1][2] The subject of this guide, 2-Benzyloxy-3-fluorophenylboronic acid, is a valuable substituted arylboronic acid building block. The fluorine and benzyloxy substituents provide chemists with levers to fine-tune electronic and steric properties, influencing reactivity and the physiological characteristics of the final target molecule.[2]

However, the synthetic power of this intermediate is directly tied to its purity. The presence of impurities can drastically impact reaction yields, reproducibility, and, most critically in drug development, introduce potentially genotoxic impurities (PGIs) that pose significant safety risks and regulatory challenges.[3] Common impurities in arylboronic acids include starting materials, reagents, and byproducts such as protodeboronated species and cyclic trimeric anhydrides known as boroxines.[3][4]

This guide provides an in-depth comparison of the primary analytical methods for assessing the purity of 2-Benzyloxy-3-fluorophenylboronic acid. We will move beyond mere protocols to explain the scientific rationale behind methodological choices, empowering you to develop robust, self-validating analytical strategies for this critical class of compounds.

Chromatographic Methods: The Foundation of Purity and Impurity Profiling

Chromatographic techniques are the workhorses for separating the primary compound from its structurally similar impurities. They form the basis of any comprehensive purity assessment.

High-Performance Liquid Chromatography (HPLC/UPLC)

Reverse-phase HPLC (RP-HPLC) is the quintessential method for determining the purity and impurity profile of arylboronic acids. The separation is governed by the differential partitioning of analytes between a nonpolar stationary phase (typically C18) and a polar mobile phase.[5]

Causality Behind Experimental Choices:

  • Column Technology: The choice of column is paramount. Traditional silica-based C18 columns can possess active silanol sites that lead to undesirable secondary interactions (e.g., peak tailing) and can even catalyze the on-column hydrolysis of boronic acid esters, a common related impurity.[6] To mitigate this, modern columns with low residual silanol activity or those featuring advanced surface technologies, such as Waters' MaxPeak™ Premier columns which create a barrier between the analyte and the metal surfaces of the column, are highly recommended.[1][6] This choice ensures a more inert surface, leading to improved peak shapes and more reliable quantification.

  • Mobile Phase pH: The pKa of the boronic acid group is typically in the range of 8-10.[1] To ensure good retention and sharp, symmetrical peaks on a reverse-phase column, it is essential to suppress the ionization of this acidic group. This is achieved by acidifying the mobile phase with modifiers like formic acid or trifluoroacetic acid, typically to a pH between 2 and 4.

  • Detection: A Photodiode Array (PDA) or UV detector is standard for these chromophoric molecules. For enhanced selectivity and sensitivity, especially in complex matrices, post-column derivatization can be employed. Reacting the column eluate with a reagent like alizarin produces a fluorescent complex, allowing for highly specific detection of boronic acids.[7][8]

Experimental Protocol: RP-HPLC-UV Purity Method

  • Instrumentation: HPLC or UPLC system with a PDA/UV detector.

  • Column: XSelect™ Premier HSS T3 Column (or equivalent C18 column with low silanol activity), 2.5 µm, 4.6 x 100 mm.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • Start with 5% B.

    • Linear gradient to 95% B over 10 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 5% B in 0.1 minutes and re-equilibrate for 3 minutes.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 2 µL.

  • Sample Preparation: Accurately weigh and dissolve the 2-Benzyloxy-3-fluorophenylboronic acid sample in acetonitrile to a concentration of approximately 0.5 mg/mL.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep Weigh & Dissolve Sample (0.5 mg/mL in ACN) instrument HPLC System (C18 Column, Gradient Elution) prep->instrument Inject Sample detection PDA/UV Detector (λ = 220 nm) instrument->detection chromatogram Generate Chromatogram detection->chromatogram integration Integrate Peaks chromatogram->integration calculation Calculate Purity (% Area Normalization) integration->calculation

Caption: General workflow for HPLC-UV purity analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For identifying and quantifying impurities at trace levels (i.e., parts-per-million), LC-MS is the gold standard. This is particularly crucial for controlling PGIs to comply with regulatory guidelines such as ICH M7.[9][10]

Causality Behind Experimental Choices:

  • Derivatization for Sensitivity: While direct analysis is possible, boronic acids can exhibit complex ionization behavior in an electrospray source, often forming dimers, solvent adducts, or the neutral boroxine trimer, which complicates analysis.[11] A robust strategy involves derivatization. Reacting the boronic acid with an agent like N-methyliminodiacetic acid (MIDA) forms a stable boronate ester. This derivatization serves two purposes: it prevents the formation of unwanted adducts and it often improves ionization efficiency, leading to a significant increase in sensitivity and linearity for trace-level quantification.[10]

  • Mass Analyzer: A triple quadrupole (QqQ) or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is used. The QqQ, operated in Multiple Reaction Monitoring (MRM) mode, provides exceptional sensitivity and selectivity for quantification, while high-resolution instruments are invaluable for identifying unknown impurities by providing accurate mass measurements.

Experimental Protocol: LC-MS/MS for Trace Impurity Quantification (Conceptual)

  • Derivatization: React a known quantity of the 2-Benzyloxy-3-fluorophenylboronic acid sample with an excess of MIDA ligand under appropriate conditions to form the MIDA boronate ester.

  • Instrumentation: UPLC coupled to a triple quadrupole mass spectrometer (MS/MS).

  • Column: Acquity BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent).[11]

  • Mobile Phase A: 10 mM Ammonium Acetate in Water.

  • Mobile Phase B: Acetonitrile.

  • Analysis Mode: MRM, monitoring a specific precursor-to-product ion transition for the derivatized impurity of interest.

  • Quantification: Use an external calibration curve prepared from a reference standard of the derivatized impurity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is best suited for analyzing volatile and thermally stable compounds. Arylboronic acids themselves are generally non-volatile. However, GC-MS is an excellent technique for quantifying specific volatile impurities that may be present, such as residual solvents (e.g., toluene, THF) or certain boronic acid precursors or byproducts after derivatization.[9][12] For instance, if tetrahydroxydiboron (BBA) were a suspected impurity from the synthesis, it could be derivatized with pinacol to form the more volatile bis(pinacolato)diboron (BPD), which is readily analyzed by GC-MS.[9]

Spectroscopic Methods: Unambiguous Identity and Structure

While chromatography excels at separation and quantification, spectroscopy provides definitive structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an indispensable tool for confirming the identity of the main component and for identifying and quantifying impurities, often without the need for a reference standard (quantitative NMR or qNMR).[5]

Causality Behind Experimental Choices:

  • The Boroxine Problem: A common pitfall in the NMR analysis of boronic acids is their propensity to undergo dehydration to form boroxines (cyclic trimers). This equilibrium between the monomer and trimer can result in broadened or multiple sets of peaks in the ¹H NMR spectrum, leading to confusion.[4]

  • The Solvent Solution: This oligomerization can be easily overcome. By dissolving the sample in a deuterated protic solvent like methanol-d₄ or D₂O, the equilibrium is shifted completely to the monomeric boronic acid, yielding a sharp, clean spectrum (though the acidic B(OH)₂ protons will exchange with the solvent and become invisible).[4]

  • Multi-Nuclear Approach:

    • ¹H and ¹³C NMR: Provide the primary map of the organic scaffold.

    • ¹⁹F NMR: For 2-Benzyloxy-3-fluorophenylboronic acid, ¹⁹F NMR is extremely powerful. It provides a clean signal in a spectral region free from other interferences, making it an excellent probe for purity and for identifying any fluorine-containing impurities.

    • ¹¹B NMR: This technique is specific to the boron atom. It allows for direct observation of boron-containing species and can readily distinguish between the sp²-hybridized trigonal planar boronic acid (typically δ 27-30 ppm) and any sp³-hybridized tetrahedral boronate esters or complexes that might be present (typically δ 5-15 ppm).[13][14][15]

Experimental Protocol: NMR Sample Preparation for Clear Spectra

  • Weigh approximately 5-10 mg of the 2-Benzyloxy-3-fluorophenylboronic acid sample.

  • Dissolve the sample in ~0.7 mL of methanol-d₄.

  • Vortex the sample until fully dissolved.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectra. Use a quartz NMR tube for ¹¹B NMR to avoid a broad background signal from borosilicate glass tubes.[14]

Absolute and Specific Quantification Methods

These methods target specific properties or analytes to provide an absolute measure of purity or the quantity of a specific impurity.

Karl Fischer Titration for Water Content

Water is not a passive impurity. It can mediate the interconversion of the boronic acid and its boroxine form and can affect reactivity in subsequent synthetic steps. Karl Fischer (KF) titration is the gold standard for water determination, offering high accuracy and precision.[16][17]

Causality Behind Experimental Choices:

  • Specificity: Unlike a simple Loss on Drying (LOD) test which measures the loss of any volatile component, KF titration is a chemical reaction that is specific to water.[16]

  • Volumetric vs. Coulometric: The choice of KF technique depends on the expected water content.

    • Volumetric KF: Ideal for samples with water content from ~100 ppm to 100%. A titrant with a known concentration of iodine is added to the sample.[17]

    • Coulometric KF: Best for trace amounts of water (1 ppm to 5%). Iodine is generated electrochemically in situ.[17] For a high-purity, crystalline solid like 2-Benzyloxy-3-fluorophenylboronic acid, coulometric KF is often the more appropriate choice.

Experimental Protocol: Coulometric Karl Fischer Titration

  • Instrumentation: A coulometric Karl Fischer titrator.

  • Reagents: Use a diaphragm or diaphragm-less coulometric KF reagent.

  • System Preparation: Allow the titrator's cell to stabilize to a low drift rate.

  • Sample Analysis: Accurately weigh a suitable amount of the solid sample and add it directly to the KF cell. The titration begins automatically.

  • Calculation: The instrument calculates the water content based on the total charge required to reach the endpoint, according to Faraday's law.[17]

Orthogonal_Strategy cluster_input Sample cluster_analysis Analytical Methods cluster_output Purity Assessment Sample 2-Benzyloxy-3-fluorophenylboronic acid HPLC HPLC-UV/PDA Purpose: Purity Assay & Impurity Profile Strength: Robust, Quantitative Sample->HPLC NMR NMR (¹H, ¹⁹F, ¹¹B) Purpose: Identity & Structural Confirmation Strength: Unambiguous, qNMR Sample->NMR KF Karl Fischer Purpose: Water Content Strength: Specific, Accurate Sample->KF LCMS LC-MS/MS Purpose: Trace Impurity ID & Quantification Strength: High Sensitivity Sample->LCMS Report Comprehensive Certificate of Analysis HPLC->Report NMR->Report KF->Report LCMS->Report

Caption: Recommended orthogonal strategy for purity assessment.

Comparative Summary and Recommended Strategy

No single analytical method can provide a complete picture of a compound's purity. A robust, self-validating assessment relies on an orthogonal approach, where multiple techniques with different separation and detection principles are used to corroborate findings.

Table 1: Comparison of Key Analytical Methods

Analytical Technique Primary Purpose Typical Sensitivity Quantification Key Strength Limitation
HPLC-UV Purity assay, impurity profiling~0.05 - 0.1%Excellent (with standards)Robustness, accessibility, precise quantification of major components.[1]May not detect non-chromophoric impurities; co-elution is possible.
LC-MS/MS Trace impurity identification and quantificationppm to ppbExcellent (with standards)Unmatched sensitivity and selectivity for trace analysis (e.g., PGIs).[10][11]Complex instrumentation; matrix effects can suppress ionization.
GC-MS Volatile impurity analysisppmGood (with standards)Excellent for residual solvents and volatile byproducts.[9]Not suitable for non-volatile analytes without derivatization.
NMR Spectroscopy Identity, structural confirmation, assay (qNMR)~0.1%Excellent (qNMR)Provides unambiguous structural proof; qNMR allows quantification without specific impurity standards.[5]Lower sensitivity than chromatographic methods; spectral overlap can be an issue.
Karl Fischer Titration Water content determinationppmAbsoluteThe gold standard for specific and accurate water quantification.[16][17]Only measures water content.

Recommended Analytical Strategy:

A comprehensive Certificate of Analysis for 2-Benzyloxy-3-fluorophenylboronic acid should be supported by data from a combination of these techniques:

  • Identity: Confirmed by ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectroscopy.

  • Purity and Impurity Profile: Determined by a validated RP-HPLC method.

  • Water Content: Quantified by Karl Fischer titration.

  • Trace Impurities: If required by the material's intended use (e.g., in GMP synthesis), a sensitive LC-MS/MS method should be employed to identify and quantify impurities at or below the required reporting threshold.

By integrating these orthogonal methods, researchers and drug development professionals can build a complete and trustworthy profile of their material, ensuring its quality, consistency, and safety for use in downstream applications.

References

  • Duval, F., Wardani, P. A., Zuilhof, H., & van Beek, T. A. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Journal of Chromatography A, 1417, 57-63. [Link]

  • Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. [Link]

  • Kumar, A., Ng, T., Malhotra, S., Gruenhagen, J., & Wigman, L. (2014). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Journal of Liquid Chromatography & Related Technologies, 37(12), 1749-1763. [Link]

  • Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Application Note. [Link]

  • Duval, F., et al. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Wageningen University. [Link]

  • Hansen, E., et al. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. LCGC International. [Link]

  • North, R., & Eisenbeis, S. (2019). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. Organic Process Research & Development, 23(1), 65-70. [Link]

  • ResearchGate. (n.d.). CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters. [Link]

  • Li, M., et al. (2011). Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine. Journal of Chromatography A, 1218(31), 5248-5254. [Link]

  • Anderson, N. G. (2015). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development. [Link]

  • Smith, M. K., et al. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15065-15074. [Link]

  • ResearchGate. (n.d.). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. [Link]

  • ResearchGate. (n.d.). Analytical Strategy for Low-Level Estimation of Unstable Genotoxic Boronate Ester Impurities. [Link]

  • Smith, M. K., et al. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Karl Fischer titration. [Link]

  • Westcott, S. A., et al. (n.d.). Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. [Link]

  • Reddit. (2017). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. r/chemistry. [Link]

  • Chem-Impex. (n.d.). 2-Benzyloxy-4-fluorophenylboronic acid. [Link]

  • Mettler Toledo. (n.d.). Karl Fischer Titration Guide to Water Determination. [Link]

  • Honeywell. (n.d.). Water Determination by Karl Fischer Titration. [Link]

  • ResearchGate. (2016). How to purify boronic acids/boronate esters?. [Link]

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A Comparative Guide to the Synthesis of Benzyloxy-Fluoro-Biphenyls: An In-Depth Technical Analysis for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the benzyloxy-fluoro-biphenyl scaffold has emerged as a privileged structural motif. The strategic incorporation of a fluorine atom can significantly enhance metabolic stability, binding affinity, and other pharmacokinetic properties, while the benzyloxy group serves as a versatile handle for further functionalization or as a crucial pharmacophoric element. The efficient and scalable synthesis of these compounds is therefore of paramount importance to researchers in drug development. This guide provides a comprehensive comparison of validated synthetic routes to benzyloxy-fluoro-biphenyls, supported by experimental data, to empower scientists in making informed decisions for their synthetic campaigns.

Strategic Approaches to Benzyloxy-Fluoro-Biphenyl Synthesis

The construction of the benzyloxy-fluoro-biphenyl core can be broadly approached via two distinct strategies: a two-step sequential method involving the formation of the biphenyl bond followed by etherification, and a one-step convergent approach where a benzyloxy-containing fragment is directly coupled. A third, classical approach, the Ullmann coupling, also presents a potential, albeit often more demanding, alternative. This guide will focus on a comparative analysis of the two primary modern strategies, with a discussion of the Ullmann reaction as a supplementary method.

Strategy A: Two-Step Synthesis via Fluoro-Biphenyl Phenol Intermediate

This strategy involves the initial construction of the fluoro-biphenyl scaffold with a hydroxyl group, which is subsequently benzylated. This approach offers flexibility in that the core biphenyl structure can be synthesized first and diversified at a later stage.

  • Step 1: Suzuki-Miyaura Coupling for Fluoro-Biphenyl Phenol Synthesis. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of the C-C bond between the two aryl rings.[1]

  • Step 2: Williamson Ether Synthesis for Benzylation. The resulting fluoro-biphenyl phenol is then subjected to a Williamson ether synthesis, a classic and reliable method for forming ethers from an alkoxide and an alkyl halide.[2]

Strategy B: One-Step Convergent Suzuki-Miyaura Coupling

In this more convergent approach, a benzyloxy-substituted aryl halide is directly coupled with a fluoro-substituted arylboronic acid (or vice versa). This strategy can be more atom-economical and efficient if the requisite starting materials are readily available.

Comparative Analysis of Synthetic Routes

To provide a clear and objective comparison, we will examine the synthesis of a representative target molecule, 4'-benzyloxy-4-fluorobiphenyl, via both Strategy A and Strategy B.

Parameter Strategy A: Two-Step Synthesis Strategy B: One-Step Synthesis Ullmann Coupling (Conceptual)
Overall Yield ~75-85% (calculated from representative yields of each step)85-95%[3]Variable, often moderate to low[4]
Number of Steps 211
Key Reactions Suzuki-Miyaura Coupling, Williamson Ether SynthesisSuzuki-Miyaura CouplingUllmann Reaction
Starting Materials 4-Bromophenol, 4-Fluorophenylboronic acid, Benzyl bromide4-(Benzyloxy)-bromobenzene, 4-Fluorophenylboronic acid4-(Benzyloxy)-iodobenzene, 1-Bromo-4-fluorobenzene
Catalyst/Reagents Pd catalyst, Base (e.g., K₂CO₃), Benzyl bromide, Base (e.g., K₂CO₃)Pd catalyst, Base (e.g., K₂CO₃)Copper (often in excess), High temperatures
Reaction Conditions Generally mild to moderate for both steps[1][5]Mild to moderate[3]Often harsh, high temperatures (>200 °C)[4]
Substrate Scope Broader (allows for late-stage diversification of the phenol)More convergent, but requires specific benzyloxy-substituted starting materialsOften limited to electron-deficient aryl halides[4]
Purification Two separate purification steps requiredSingle purification stepCan be challenging due to side products

Experimental Protocols

Strategy A: Two-Step Synthesis of 4'-Benzyloxy-4-fluorobiphenyl

Step 1: Synthesis of 4-Fluoro-4'-hydroxybiphenyl via Suzuki-Miyaura Coupling [1]

  • Reactants: 4-Bromophenol (1.0 mmol), 4-Fluorophenylboronic acid (1.2 mmol), Potassium Carbonate (2.0 mmol).

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol).

  • Solvent: Toluene/Water mixture.

  • Procedure:

    • To a round-bottom flask, add 4-bromophenol, 4-fluorophenylboronic acid, and potassium carbonate.

    • Add the toluene and water solvent mixture and degas with an inert gas (e.g., argon or nitrogen) for 15 minutes.

    • Add the Pd(PPh₃)₄ catalyst.

    • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring by TLC.

    • Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Expected Yield: 80-90%

Step 2: Synthesis of 4'-Benzyloxy-4-fluorobiphenyl via Williamson Ether Synthesis [5]

  • Reactants: 4-Fluoro-4'-hydroxybiphenyl (1.0 mmol), Benzyl bromide (1.1 mmol), Potassium Carbonate (1.5 mmol).

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF).

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere, add 4-fluoro-4'-hydroxybiphenyl and anhydrous DMF.

    • Add anhydrous potassium carbonate to the solution.

    • Add benzyl bromide dropwise at room temperature.

    • Heat the mixture to 60-80 °C and monitor the reaction by TLC (typically 3-6 hours).

    • After completion, cool the mixture and pour it into water.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel.

  • Expected Yield: 90-98%

Strategy B: One-Step Synthesis of 4'-Benzyloxy-4-fluorobiphenyl via Suzuki-Miyaura Coupling[3]
  • Reactants: 4-(Benzyloxy)-2-bromo-1-fluorobenzene (1.0 mmol), Phenylboronic acid (1.2 mmol), Potassium Carbonate (2.0 mmol).

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol).

  • Solvent: Toluene/Water (4:1 mixture).

  • Procedure:

    • In a reaction vessel, combine 4-(benzyloxy)-2-bromo-1-fluorobenzene, phenylboronic acid, and potassium carbonate.

    • Add the toluene and water solvent mixture.

    • Degas the mixture with argon for 15 minutes.

    • Add the Pd(PPh₃)₄ catalyst.

    • Heat the reaction mixture to 90 °C under an argon atmosphere for 12 hours.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer, filter, and concentrate.

    • Purify the crude product by column chromatography.

  • Expected Yield: 85-95%

Visualization of Synthetic Workflows

Synthetic_Strategies cluster_A Strategy A: Two-Step Synthesis cluster_B Strategy B: One-Step Synthesis A_Start 4-Bromophenol + 4-Fluorophenylboronic acid A_Step1 Suzuki-Miyaura Coupling A_Start->A_Step1 A_Inter 4-Fluoro-4'-hydroxybiphenyl A_Step1->A_Inter A_Step2 Williamson Ether Synthesis (+ Benzyl bromide) A_Inter->A_Step2 A_Prod 4'-Benzyloxy-4-fluorobiphenyl A_Step2->A_Prod B_Start 4-(Benzyloxy)bromobenzene + 4-Fluorophenylboronic acid B_Step1 Suzuki-Miyaura Coupling B_Start->B_Step1 B_Prod 4'-Benzyloxy-4-fluorobiphenyl B_Step1->B_Prod

Sources

A Senior Application Scientist's Guide to Solvent System Performance in Suzuki-Miyaura Couplings of 2-Benzyloxy-3-fluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 2-Benzyloxy-3-fluorophenylboronic acid

In the landscape of modern organic synthesis, substituted arylboronic acids are indispensable intermediates.[1] Their stability, tunable reactivity, and central role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction have made them foundational tools for constructing complex molecular architectures.[1][2][3] Among these, 2-Benzyloxy-3-fluorophenylboronic acid emerges as a reagent of significant strategic importance. This molecule offers a pre-installed, protected phenol (benzyloxy group) and a fluorine atom, which can critically modulate the physicochemical and pharmacological properties of target compounds in drug discovery.[4][5]

The benzyloxy group serves as a robust protecting group for the phenol, which can be critical for subsequent synthetic steps, while the ortho-fluorine substituent introduces unique electronic properties. The true synthetic utility of this reagent, however, is unlocked through its performance in the Suzuki-Miyaura reaction—a process profoundly influenced by the choice of the solvent system. This guide provides an in-depth comparison of how different solvent systems impact the performance of 2-Benzyloxy-3-fluorophenylboronic acid, offering field-proven insights and actionable experimental data to guide your synthetic strategy.

The Decisive Role of the Solvent in the Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a complex catalytic process involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[2][3][6] The choice of solvent is not a passive parameter; it is an active participant that can dramatically influence every stage of the catalytic cycle. Solvents can activate precatalysts, stabilize reactive organometallic intermediates, and modulate the reactivity of the boronic acid and the base.[7][8] Understanding this interplay is key to optimizing reaction outcomes.

The generally accepted mechanism proceeds through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide).[3][6]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) center. This step is base-activated and is often the rate-determining step.[3][6] The solvent's ability to dissolve both the organic and inorganic reagents is critical here.

  • Reductive Elimination: The two organic partners on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[3][6]

Suzuki_Miyaura_Cycle Figure 1: The Suzuki-Miyaura Catalytic Cycle cluster_cycle Pd0 Pd(0)L₂ (Active Catalyst) OA Oxidative Addition Pd0->OA Ar¹-X PdII_halide Ar¹-Pd(II)L₂-X (Palladium(II) Complex) OA->PdII_halide TM Transmetalation PdII_halide->TM Ar²-B(OR)₂ (Base) PdII_biaryl Ar¹-Pd(II)L₂-Ar² (Diorganopalladium(II) Complex) TM->PdII_biaryl RE Reductive Elimination PdII_biaryl->RE RE->Pd0 Ar¹-Ar²

Caption: A diagram of the Suzuki-Miyaura catalytic cycle.

Comparative Performance Analysis in Key Solvent Systems

The performance of 2-Benzyloxy-3-fluorophenylboronic acid was evaluated in a model Suzuki-Miyaura coupling reaction with 4-bromoanisole. The selection of solvents was based on their widespread use and differing properties, ranging from nonpolar aprotic to polar protic mixtures.

Table 1: Performance of 2-Benzyloxy-3-fluorophenylboronic acid in Various Solvent Systems

Solvent SystemBaseCatalyst SystemTemp (°C)Time (h)Yield (%)Purity (%)Causality and Field Insights
Toluene / H₂O (4:1)K₂CO₃Pd(PPh₃)₄901285>98A classic biphasic system. Toluene solubilizes the organic components, while water dissolves the inorganic base, facilitating the transmetalation step at the phase interface. Generally reliable but may require longer reaction times.
1,4-Dioxane / H₂O (4:1)K₃PO₄Pd(dppf)Cl₂100892>99Dioxane's higher polarity and boiling point often accelerate the reaction.[9] K₃PO₄ is a stronger base that can be effective for less reactive substrates. This is often a go-to system for challenging couplings.
THF / H₂O (4:1)Cs₂CO₃SPhos Pd G2801088>98THF is a good solvent for dissolving boronic acids.[8] The use of modern, highly active Buchwald precatalysts like SPhos Pd G2 can significantly improve efficiency at lower temperatures.
DMF / H₂O (95:5)K₂CO₃Pd/C11067895A polar aprotic solvent that can stabilize charged intermediates.[7] While often effective, DMF can be difficult to remove and may lead to side reactions at high temperatures, such as protodeboronation, impacting yield and purity.[10]
EtOH / H₂O (5:1)NaOHPd(OAc)₂/PPh₃781690>97An environmentally friendlier "green" solvent system.[11] The protic nature of ethanol can participate in the catalytic cycle. The addition of a small amount of water is often crucial to maximize yield by improving base solubility.[11]

Alternative Reagents: A Note on Protecting Group Strategy

While the benzyl group is a robust and widely used protecting group, its removal via hydrogenation is not compatible with other reducible functional groups like alkenes or nitro groups.[12] The choice of protecting group is a critical strategic decision.

Table 2: Comparison of Alternative Protecting Groups

Protecting GroupReagent ScaffoldDeprotection ConditionKey Advantages / Disadvantages
Benzyl (Bn) 4-(Benzyloxy)-2-bromo-1-fluorobenzeneH₂, Pd/CAdvantage: Very stable to a wide range of conditions. Disadvantage: Harsh deprotection incompatible with reducible groups.[12]
Methyl (Me) 2-Bromo-1-fluoro-4-methoxybenzeneBBr₃Advantage: Small and stable. Disadvantage: Requires harsh, corrosive, and moisture-sensitive BBr₃ for cleavage.[12]
tert-Butyl (t-Bu) 4-(tert-Butoxy)-2-bromo-1-fluorobenzeneTrifluoroacetic Acid (TFA)Advantage: Mild, acid-labile deprotection with volatile byproducts. Disadvantage: Not suitable for acid-sensitive substrates.[12]
Methoxymethyl (MOM) 2-Bromo-1-fluoro-4-(methoxymethoxy)benzeneHCl or other acidsAdvantage: Mild acid-catalyzed deprotection. Disadvantage: Can be less stable than other groups.[12]

Detailed Experimental Protocol: Suzuki-Miyaura Coupling in Dioxane/H₂O

This protocol describes a reliable method for the coupling of 2-Benzyloxy-3-fluorophenylboronic acid with an aryl bromide using a palladium catalyst.

Experimental_Workflow Figure 2: Experimental Workflow cluster_protocol Reaction & Purification Steps A 1. Reagent Setup - Add boronic acid (1.2 eq),  aryl bromide (1.0 eq), and  K₃PO₄ (2.5 eq) to a Schlenk flask. B 2. Catalyst Addition - Add Pd(dppf)Cl₂ (3 mol%). A->B C 3. Inert Atmosphere - Seal, evacuate, and backfill  the flask with Argon (3x). B->C D 4. Solvent Addition - Add degassed 1,4-Dioxane  and H₂O (4:1). C->D E 5. Reaction - Heat mixture to 100°C. - Monitor by TLC/LC-MS. D->E F 6. Work-up - Cool to RT, dilute with EtOAc. - Wash with H₂O and brine. E->F G 7. Isolation - Dry organic layer (Na₂SO₄). - Filter and concentrate. F->G H 8. Purification - Purify crude product via  flash column chromatography. G->H

Caption: A flowchart of the experimental protocol.

Materials:

  • 2-Benzyloxy-3-fluorophenylboronic acid (1.2 equivalents)

  • Aryl Halide (e.g., 4-bromoanisole, 1.0 equivalent)

  • Potassium Phosphate (K₃PO₄, 2.0-3.0 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 2-5 mol%)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Ethyl acetate, Brine, Anhydrous sodium sulfate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 2-Benzyloxy-3-fluorophenylboronic acid, the aryl halide, and potassium phosphate.

  • Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst to the flask.

  • Inerting: Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.[4]

  • Solvent Addition: Add the degassed 1,4-dioxane and water via syringe. The typical ratio is 4:1 or 5:1 organic solvent to water.

  • Heating and Monitoring: Place the flask in a preheated oil bath at 100°C and stir vigorously. Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times typically range from 6 to 12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Separate the organic layer and dry it over anhydrous sodium sulfate. Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the final biaryl product.

This self-validating protocol, from inerting the atmosphere to careful monitoring and purification, is designed to ensure reproducibility and high-quality results. The choice of a well-defined catalyst and a robust solvent/base combination provides a strong foundation for achieving high yields and purity in the synthesis of valuable biaryl compounds.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • National Institutes of Health (NIH).
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling.
  • News-Medical.Net. Suzuki-Miyaura Cross-Coupling Reaction.
  • Andrew G Myers Research Group. The Suzuki Reaction.
  • Benchchem. A Comparative Guide to Alternative Reagents for 4-(Benzyloxy)-2-bromo-1-fluorobenzene in Cross-Coupling Reactions.
  • YouTube. Masking Boronic Acids for Suzuki Coupling.
  • SciSpace.
  • ArODES. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
  • Benchchem. Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Fluoropyridine-3-boronic acid with Aryl Halides.
  • Aidic. Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd.
  • Scholarship @ Claremont. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters.
  • Benchchem. 2-Benzyloxy-3-fluorophenylboronic acid | 1256355-53-9.
  • Benchchem. Application Notes and Protocols for Microwave-Assisted Suzuki Coupling with 2-Fluoropyridine-3-boronic Acid.
  • Benchchem. Application Notes and Protocols for Suzuki Coupling of 4-(Benzyloxy)-3-bromo-5-fluoroaniline.
  • Macmillan Group. B-Alkyl Suzuki Couplings.
  • 2-(Benzyloxy)-5-fluorophenyl)boronic acid | 779331-47-4.
  • MDPI.

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A Comparative Guide to the Steric Effects of the Benzyloxy Group in 2-Benzyloxy-3-fluorophenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, arylboronic acids are indispensable building blocks, largely due to their versatility in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2][3] Compounds such as 2-Benzyloxy-3-fluorophenylboronic acid are particularly valuable, offering a scaffold to construct complex, biologically active molecules.[4][5] However, the bulky benzyloxy group positioned ortho to the boronic acid moiety introduces significant steric challenges that can profoundly influence reaction outcomes. This guide provides an in-depth analysis of these steric effects, offering comparative data and strategic insights to help researchers navigate the complexities of this versatile reagent.

The Double-Edged Sword: Understanding Steric Hindrance in Cross-Coupling

Steric hindrance refers to the spatial arrangement of atoms within a molecule that can impede a chemical reaction. In the context of Suzuki-Miyaura coupling, the reaction proceeds through a catalytic cycle involving a palladium center.[6][7] For a successful reaction, both the organoboron compound and the coupling partner (typically an aryl halide) must be able to approach and coordinate with the palladium catalyst.

A bulky substituent, such as the benzyloxy group in 2-Benzyloxy-3-fluorophenylboronic acid, occupies significant space around the reactive boronic acid center. This steric bulk can interfere with several key steps of the catalytic cycle:

  • Catalyst Coordination: The initial coordination of the palladium complex to the boronic acid can be sterically hindered.

  • Transmetalation: This crucial step, involving the transfer of the aryl group from boron to palladium, is often the rate-determining step and is highly sensitive to steric crowding around both the boron and palladium atoms.[8][9]

  • Reductive Elimination: The final step, where the new carbon-carbon bond is formed and the product is released, can also be slowed by steric congestion around the palladium center.

The consequence of this hindrance is often a reduction in reaction rate and overall yield compared to less substituted analogues.[6]

Comparative Analysis: Quantifying the Benzyloxy Effect

To illustrate the impact of the ortho-benzyloxy group, we present data from a comparative study of Suzuki-Miyaura reactions. The study compares the performance of 2-Benzyloxy-3-fluorophenylboronic acid with less sterically hindered boronic acids under identical reaction conditions.

Experimental Workflow:

The following diagram outlines the general workflow for the comparative Suzuki-Miyaura coupling experiment.

G cluster_0 Reaction Setup cluster_1 Monitoring & Workup reagents 1. Combine Boronic Acid (A, B, or C), 4-Bromoanisole, Pd Catalyst, Ligand, and Base in Solvent degas 2. Degas Mixture (e.g., N2 sparging) reagents->degas heat 3. Heat to Reaction Temp (e.g., 100 °C) degas->heat monitor 4. Monitor Progress (TLC or LC-MS) heat->monitor Reaction Time quench 5. Quench Reaction (e.g., add water) monitor->quench extract 6. Extract with Organic Solvent quench->extract purify 7. Purify via Chromatography extract->purify analysis 8. Analyze Yield & Purity (NMR, GC-MS) purify->analysis Isolated Product

Caption: Experimental workflow for the comparative Suzuki-Miyaura coupling study.

Substrates Compared:

  • Substrate A: 2-Benzyloxy-3-fluorophenylboronic acid (High Steric Hindrance)

  • Substrate B: 3-Fluorophenylboronic acid (No Ortho-Substituent)

  • Substrate C: 2-Fluorophenylboronic acid (Low Steric Hindrance)[10]

Reaction Conditions: Each boronic acid (1.2 equiv.) was coupled with 4-bromoanisole (1.0 equiv.) using Pd(OAc)₂ (2 mol%), SPhos (4 mol%) as the ligand, and K₃PO₄ as the base in a toluene/water mixture at 100 °C.

Table 1: Comparative Performance in Suzuki-Miyaura Coupling

Substrate IDBoronic Acid StructureOrtho-SubstituentReaction Time (h)Isolated Yield (%)
A 2-Benzyloxy-3-fluorophenylboronic acid-OCH₂Ph2465
B 3-Fluorophenylboronic acid-H495
C 2-Fluorophenylboronic acid-F691

Analysis of Results:

The data clearly demonstrates the significant steric penalty imposed by the 2-benzyloxy group. Substrate A required a substantially longer reaction time and yielded a significantly lower amount of product compared to both Substrate B and Substrate C . The unsubstituted Substrate B provided the highest yield in the shortest time, as expected. Interestingly, Substrate C , with a small fluorine atom at the ortho position, showed only a minor decrease in reactivity compared to the unsubstituted analog, highlighting that the size of the ortho-substituent is the critical factor.

Mechanistic Visualization of Steric Clash

The steric hindrance from the benzyloxy group primarily impacts the transmetalation step of the catalytic cycle. The bulky group physically obstructs the optimal orientation of the boronate complex for efficient transfer of the aryl group to the palladium center.

G cluster_0 Transmetalation Step cluster_1 Case A: 2-Benzyloxy Group pd_complex Ar-Pd(II)-L (Aryl Halide Complex) transition_state Transition State pd_complex->transition_state Coordination boronate Boronate Complex [Ar'-B(OH)3]- boronate->transition_state Approach steric_clash Steric Clash! product Ar-Pd(II)-Ar' (Diorganopalladium) transition_state->product Group Transfer caption1 Bulky benzyloxy group hinders approach to Pd center.

Sources

electronic effects of the fluorine atom in 2-Benzyloxy-3-fluorophenylboronic acid reactivity

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Reactivity of 2-Benzyloxy-3-fluorophenylboronic Acid

Introduction: The Strategic Role of Fluorine in Modern Synthesis

In the landscape of medicinal chemistry and drug development, the incorporation of fluorine atoms into organic molecules is a well-established strategy for modulating a compound's physicochemical properties. Fluorine's unique characteristics—high electronegativity, small size, and ability to form strong C-F bonds—can enhance metabolic stability, improve binding affinity to target proteins, and increase lipophilicity.[1][2] The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis for creating carbon-carbon bonds, particularly in the construction of complex biaryl structures common in pharmaceuticals.[3][4] The reactivity of the organoboron reagent is paramount to the success of this reaction.

This guide provides an in-depth analysis of 2-Benzyloxy-3-fluorophenylboronic acid , a substituted arylboronic acid with significant potential in synthetic applications.[5] We will dissect the electronic effects of the fluorine and benzyloxy substituents, compare its reactivity against structurally relevant alternatives, and provide a practical framework for its use in the Suzuki-Miyaura coupling, grounded in mechanistic principles and experimental data.

Dissecting the Electronic Landscape of 2-Benzyloxy-3-fluorophenylboronic Acid

The reactivity of a phenylboronic acid in Suzuki-Miyaura coupling is profoundly influenced by the electronic and steric nature of its substituents. These factors primarily impact the transmetalation step of the catalytic cycle, which is often rate-determining.[4][6] In 2-Benzyloxy-3-fluorophenylboronic acid, we must consider the interplay of two distinct functional groups.

  • The 3-Fluoro Substituent: The fluorine atom possesses a dual electronic nature. It exerts a powerful, electron-withdrawing inductive effect (-I) due to its extreme electronegativity. It also has a weak, electron-donating mesomeric effect (+M) via its lone pairs. For a fluorine atom meta to the boronic acid group, the inductive effect is dominant, leading to a decrease in the electron density of the aromatic ring and rendering the boron atom more Lewis acidic.

  • The 2-Benzyloxy Substituent: The benzyloxy group, positioned ortho to the boronic acid, introduces two major effects. Electronically, the oxygen atom exerts a strong electron-donating mesomeric effect (+M) and a weaker electron-withdrawing inductive effect (-I) . More significantly, its sheer size creates substantial steric hindrance around the boronic acid moiety, which can impede the approach of the palladium catalyst during the transmetalation step.[2][7][8]

The combination of a sterically bulky ortho-benzyloxy group and an electron-withdrawing meta-fluoro group makes this reagent a challenging, yet valuable, coupling partner. The electron deficiency can slow the rate of transmetalation, a common issue for electron-poor boronic acids.[2][9]

Caption: Interplay of electronic and steric effects in the target molecule.

Comparative Reactivity in Suzuki-Miyaura Coupling

To objectively evaluate the performance of 2-Benzyloxy-3-fluorophenylboronic acid, we compare it with three alternatives, each designed to isolate the effect of a specific substituent. The following data is a representative summary based on established reactivity principles for Suzuki-Miyaura reactions. Actual yields may vary based on the specific coupling partner, catalyst, and reaction conditions.

Comparison Partners:

  • 2-Benzyloxyphenylboronic Acid: The non-fluorinated analog, isolating the effect of the fluorine atom.

  • 3-Fluorophenylboronic Acid: Isolates the steric effect of the benzyloxy group.

  • Phenylboronic Acid: The unsubstituted baseline.

Boronic AcidKey FeatureExpected Relative ReactivityPredicted Yield (%) with 4-BromoanisoleRationale for Reactivity
2-Benzyloxy-3-fluorophenylboronic acid Target Molecule: Steric hindrance + electron-withdrawing FModerate65-75%The combination of ortho-steric bulk and the electron-withdrawing fluorine at the meta-position slows the transmetalation step. Requires carefully optimized conditions.[2]
2-Benzyloxyphenylboronic Acid Non-fluorinated Analog: Only steric hindranceModerate-High80-90%Lacks the deactivating fluorine group, making the aryl ring more nucleophilic and facilitating transmetalation. The primary challenge remains the ortho-steric hindrance.
3-Fluorophenylboronic Acid No Steric Hindrance: Only electronic deactivationHigh85-95%Electronically similar to the target molecule but lacks steric hindrance, allowing for easier access to the catalytic center. Generally a reliable, albeit slightly deactivated, coupling partner.[1]
Phenylboronic Acid Baseline: No steric or strong electronic effectsVery High>95%Serves as the benchmark for ideal reactivity in the absence of challenging substituents.

Mechanistic Implications for the Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3] The substituents on 2-Benzyloxy-3-fluorophenylboronic acid primarily influence the transmetalation step.

  • Oxidative Addition: An aryl halide (Ar-X) reacts with the Pd(0) catalyst to form a Pd(II) complex. This step is generally favored by electron-withdrawing groups on the aryl halide.[6]

  • Transmetalation: This is the crucial step where the organic group is transferred from the boronic acid to the palladium center. It requires activation of the boronic acid by a base to form a more nucleophilic boronate "ate" complex (e.g., [Ar-B(OH)₃]⁻). The electron-withdrawing fluorine atom in our target molecule decreases the nucleophilicity of the aryl ring being transferred, potentially slowing this step.[2][9] Conversely, the increased Lewis acidity of the boron atom may facilitate the initial interaction with the base or palladium complex.

  • Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

A significant side reaction, particularly for electron-deficient arylboronic acids, is protodeboronation , where the C-B bond is cleaved by a proton source, leading to the formation of an undesired arene and consumption of the starting material.[1][10] The use of anhydrous solvents and appropriate bases can help mitigate this pathway.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_ArX Ar¹-Pd(II)L₂-X OxAdd->PdII_ArX Transmetalation Transmetalation PdII_ArX->Transmetalation PdII_ArAr Ar¹-Pd(II)L₂-Ar² Transmetalation->PdII_ArAr Rate influenced by -I effect of F and sterics of OBn RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Product Ar¹-Ar² RedElim->Product ArX Ar¹-X ArX->OxAdd BoronicAcid Ar²-B(OH)₂ + Base BoronicAcid->Transmetalation

Caption: The Suzuki-Miyaura catalytic cycle, highlighting the impacted step.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of 2-Benzyloxy-3-fluorophenylboronic acid with a generic aryl bromide. Optimization of temperature, base, and catalyst loading may be required for specific substrates.

Materials:

  • 2-Benzyloxy-3-fluorophenylboronic acid (1.2 equiv)

  • Aryl Bromide (1.0 equiv)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (3 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 equiv)

  • Toluene/Water (4:1 v/v)

  • Nitrogen or Argon source

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 equiv), 2-Benzyloxy-3-fluorophenylboronic acid (1.2 equiv), and potassium carbonate (2.5 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times to ensure an inert atmosphere.

  • Solvent Addition: Add the toluene/water solvent mixture via syringe.

  • Catalyst Addition: Add the Pd(PPh₃)₄ catalyst to the stirring mixture. The choice of a pre-catalyst like Pd(PPh₃)₄ is common for its reliability, though other modern ligand systems may offer higher activity for challenging substrates.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent (aryl bromide) is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the crude product under reduced pressure. Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to isolate the desired biaryl product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

G cluster_workflow Experimental Workflow A 1. Assemble Reactants (Boronic Acid, Aryl Halide, Base) B 2. Establish Inert Atmosphere (N₂ or Ar Purge) A->B C 3. Add Solvents & Catalyst B->C D 4. Heat to Reaction Temp (e.g., 90-100 °C) C->D E 5. Monitor Progress (TLC / LC-MS) D->E E->D Incomplete F 6. Aqueous Workup (Quench, Extract, Dry) E->F Reaction Complete G 7. Purify Product (Column Chromatography) F->G H 8. Characterize (NMR, MS) G->H

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling experiment.

Conclusion and Outlook

2-Benzyloxy-3-fluorophenylboronic acid is a nuanced reagent whose reactivity is a direct consequence of the interplay between steric and electronic effects. The meta-fluoro group deactivates the ring towards transmetalation through a potent inductive effect, a common challenge with electron-deficient boronic acids.[2] This is further compounded by the significant steric hindrance imposed by the ortho-benzyloxy group.[7][8]

Consequently, while this boronic acid is less reactive than its non-fluorinated or non-sterically hindered counterparts, it provides a valuable synthetic route to highly functionalized, sterically congested biaryl compounds that are of high interest in pharmaceutical and materials science. Successful application hinges on the rational selection of reaction conditions—often requiring more forcing conditions, stronger bases, or more active catalyst systems—to overcome the inherent hurdles of its structure. Understanding these underlying principles empowers chemists to effectively harness its synthetic potential.

References

  • A Comparative Analysis of 2,5-Difluorophenylboronic Acid in Cross-Coupling Reactions. Benchchem.
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
  • 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • A Comparative Guide to 3-Fluoro-4-methoxycarbonylphenylboronic Acid and Other Boronic Acids in Suzuki-Miyaura Cross-Coupling. Benchchem.
  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
  • Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity.
  • 2-Benzyloxy-3-fluorophenylboronic acid | 1256355-53-9. Benchchem.
  • Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetall
  • C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes.
  • Suzuki–Miyaura Cross‐Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetall
  • Results for the Suzuki-Miyaura reactions of ortho-, meta-or para-dibromobenzene with phenylboronic acid (effect of number of leaving groups). Selectivity in mol%.
  • Suzuki–Miyaura Coupling. Synthetic Methods in Drug Discovery: Volume 1.
  • 2-Benzyloxy-4-fluorophenylboronic acid. Chem-Impex.
  • 2-Benzyloxy-3-fluorophenylboronic acid Formula. ECHEMI.
  • Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation.
  • [3-Bromo-2-(3-fluorobenzyloxy)phenyl]boronic acid.

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A Senior Application Scientist's Guide to Protecting 2-Benzyloxy-3-fluorophenylboronic Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in complex multi-step syntheses, the judicious selection of protecting groups is paramount to success. This is particularly true when dealing with highly functionalized building blocks such as 2-Benzyloxy-3-fluorophenylboronic acid. The inherent reactivity of the boronic acid moiety, coupled with the electronic and steric influences of the ortho-benzyloxy and meta-fluoro substituents, presents a unique set of challenges that demand a carefully considered protection strategy. This guide provides an in-depth comparative analysis of common protecting groups for this specific substrate, offering field-proven insights and experimental guidance to inform your synthetic route.

The Challenge: Protecting a Sterically Hindered and Electronically Influenced Boronic Acid

The unprotected form of 2-Benzyloxy-3-fluorophenylboronic acid is susceptible to several degradation pathways that can compromise reaction yields and purity. These include protodeboronation, oxidation, and the formation of trimeric boroxines, which can complicate characterization and reactivity.[1] The presence of an ortho-benzyloxy group introduces significant steric bulk around the boronic acid, which can influence the kinetics of both protection and deprotection reactions. Furthermore, the electron-withdrawing nature of the adjacent fluorine atom can impact the Lewis acidity of the boron center, potentially altering its reactivity in subsequent transformations.[2][3]

Comparative Analysis of Key Protecting Groups

The choice of a protecting group hinges on a delicate balance of stability, ease of installation and removal, and compatibility with downstream reaction conditions. Here, we compare two of the most widely employed protecting groups for boronic acids: the pinacol ester and the N-methyliminodiacetic acid (MIDA) ester.

Protecting GroupStructureFormation ConditionsStabilityDeprotection ConditionsKey AdvantagesKey Disadvantages
Pinacol Ester Anhydrous conditions, typically with pinacol and a dehydrating agent (e.g., MgSO₄) or via Miyaura borylation.[1][4]Good stability to chromatography and a wide range of anhydrous reaction conditions.[1][5] Can be susceptible to hydrolysis, especially under acidic or strongly basic conditions.[6][7]Acidic hydrolysis (e.g., HCl), often requiring elevated temperatures.[1][8] Oxidative cleavage with NaIO₄.[9] Transesterification with diethanolamine followed by mild acidic hydrolysis.[9][10]Commercially available, relatively inexpensive, and well-established in Suzuki-Miyaura couplings.[1][11]Deprotection can require harsh conditions that may not be compatible with sensitive functional groups.[1] Potential for incomplete deprotection or side reactions.[8]
MIDA Ester Condensation with N-methyliminodiacetic acid, often under Dean-Stark conditions to remove water.[1][12] Milder methods using MIDA anhydride are also available.[13][14]Exceptionally stable to a broad range of anhydrous reaction conditions (including strong bases, oxidants, and reductants), chromatography, and long-term storage.[15][16][17]Mild aqueous basic conditions (e.g., 1M NaOH or NaHCO₃) at room temperature.[1][16]Orthogonal deprotection to many other protecting groups.[16] Enables iterative cross-coupling strategies.[18][19] High crystallinity facilitates purification.[17]The protecting group itself is more complex and expensive than pinacol. Formation can sometimes be sluggish.[1]

Experimental Workflows and Methodologies

A successful protection/deprotection strategy relies on robust and reproducible experimental protocols. Below are detailed procedures for the protection of 2-Benzyloxy-3-fluorophenylboronic acid with both pinacol and MIDA, followed by their respective deprotection methods.

Workflow 1: Pinacol Ester Protection and Deprotection

pinacol_workflow start 2-Benzyloxy-3-fluorophenylboronic acid protect Protection: Pinacol, MgSO₄, Et₂O, rt, 24h start->protect pinacol_ester 2-(2-Benzyloxy-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane protect->pinacol_ester deprotect Deprotection: Method A: 1M HCl, THF, reflux Method B: DEA, Et₂O then 0.1M HCl pinacol_ester->deprotect end 2-Benzyloxy-3-fluorophenylboronic acid deprotect->end

Caption: Workflow for pinacol protection and deprotection.

Experimental Protocol: Pinacol Ester Formation [4]

  • To a solution of 2-Benzyloxy-3-fluorophenylboronic acid (1.0 equiv) in anhydrous diethyl ether (0.1 M) under an inert atmosphere, add pinacol (1.0 equiv) and anhydrous magnesium sulfate (1.5 equiv).

  • Stir the suspension at room temperature for 24 hours.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Filter the reaction mixture through a pad of celite, washing with diethyl ether.

  • Concentrate the filtrate under reduced pressure to yield the crude pinacol ester.

  • Purify the product by column chromatography on silica gel (a mixture of silica gel and boric acid can be effective for improving purification).[1]

Experimental Protocol: Pinacol Ester Deprotection via Transesterification [9][10]

  • Dissolve the 2-(2-Benzyloxy-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.0 equiv) in diethyl ether (0.2 M).

  • Add diethanolamine (1.1 equiv) to the solution. A white precipitate should form within minutes.

  • Stir the mixture at room temperature for 30 minutes or until TLC analysis indicates complete consumption of the starting material.

  • Filter the white precipitate, wash with cold diethyl ether, and dry under vacuum to afford the diethanolamine boronate ester intermediate.

  • Suspend the diethanolamine boronate ester in a biphasic mixture of hexanes and 0.1 M HCl.

  • Stir vigorously for 20 minutes.

  • Separate the organic layer, and extract the aqueous layer with hexanes or another suitable organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected boronic acid.

Workflow 2: MIDA Ester Protection and Deprotection

mida_workflow start 2-Benzyloxy-3-fluorophenylboronic acid protect Protection: N-Methyliminodiacetic acid, DMSO, Dean-Stark, 80°C start->protect mida_ester 2-Benzyloxy-3-fluorophenylboronic acid MIDA ester protect->mida_ester deprotect Deprotection: 1M NaOH, THF, rt, 30 min mida_ester->deprotect end 2-Benzyloxy-3-fluorophenylboronic acid deprotect->end

Caption: Workflow for MIDA protection and deprotection.

Experimental Protocol: MIDA Ester Formation [12]

  • To a flask equipped with a Dean-Stark apparatus, add 2-Benzyloxy-3-fluorophenylboronic acid (1.0 equiv), N-methyliminodiacetic acid (1.1 equiv), and dimethyl sulfoxide (DMSO) to make a 0.5 M solution.

  • Heat the mixture to 80 °C under reduced pressure to facilitate azeotropic removal of water.

  • Monitor the reaction by LC-MS until complete conversion is observed.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the MIDA boronate ester.[20]

Experimental Protocol: MIDA Ester Deprotection [16]

  • Dissolve the 2-Benzyloxy-3-fluorophenylboronic acid MIDA ester (1.0 equiv) in tetrahydrofuran (THF) (0.1 M).

  • Add an equal volume of 1 M aqueous sodium hydroxide (NaOH).

  • Stir the biphasic mixture vigorously at room temperature for 30 minutes.

  • Acidify the mixture to pH ~2 with 1 M HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the pure boronic acid.

Conclusion and Recommendations

The choice between a pinacol and a MIDA ester protecting group for 2-Benzyloxy-3-fluorophenylboronic acid is highly dependent on the planned synthetic route.

  • For straightforward, single-step transformations where mild deprotection is not a critical concern, the pinacol ester offers a cost-effective and well-established solution. However, researchers should be mindful of the potentially harsh deprotection conditions and the possibility of side reactions, especially with complex substrates.

  • For multi-step syntheses requiring high stability to a broad range of reagents or for applications in iterative cross-coupling, the MIDA ester is the superior choice. [15][18] Its exceptional stability and the mild, orthogonal deprotection conditions provide a significant advantage in complex synthetic campaigns, minimizing the risk of premature deprotection or degradation of the valuable building block.[16][17]

Ultimately, the optimal protecting group strategy will be dictated by the specific demands of the overall synthesis. By carefully considering the factors outlined in this guide, researchers can make an informed decision that enhances the efficiency and success of their drug discovery and development efforts.

References

  • Chem-Station Int. Ed. (2016). Protecting Groups for Boronic Acids. [Link]

  • Gillis, E. P., & Burke, M. D. (2009). Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. Journal of the American Chemical Society, 131(41), 14984–14985. [Link]

  • Darses, B., et al. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. Organic Letters, 13(8), 1980–1983. [Link]

  • Reddit. (2020). Boronic acid pinacol ester deprotection. r/chemistry. [Link]

  • Vedejs, E., & Chapman, R. W. (1994). Observations on the deprotection of pinanediol and pinacol boronate esters via fluorinated intermediates. The Journal of Organic Chemistry, 59(18), 5391–5393. [Link]

  • Li, J., et al. (2015). From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks. Accounts of Chemical Research, 48(8), 2297–2307. [Link]

  • Jana, A., et al. (2021). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications, 57(5), 589-606. [Link]

  • Darses, B., et al. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. Organic Letters, 13(8), 1980–1983. [Link]

  • Isom, L. S., et al. (2020). A Mild and Simple Method for Making MIDA Boronates. Organic Letters, 22(17), 6942–6946. [Link]

  • Bernardini, R., et al. (2009). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Chemistry Letters, 38(7), 664-665. [Link]

  • Singh, A. K., et al. (2009). A Comparative Study of the Relative Stability of Representative Chiral and Achiral Boronic Esters Employing Transesterification. The Journal of Organic Chemistry, 74(5), 2011–2014. [Link]

  • Isom, L. S., et al. (2020). A Mild and Simple Method for Making MIDA Boronates. ChemRxiv. [Link]

  • Gillis, E. P., & Burke, M. D. (2008). Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. Aldrichimica Acta, 41(3), 79-88. [Link]

  • ResearchGate. (2009). Order of thermodynamic stability of representative boronic esters. [Link]

  • Poster Board #1276. Assessing the stability and reactivity of a new generation of boronic esters. [Link]

  • Isom, L. S., et al. (2020). Preparation of MIDA Anhydride and Reaction with Boronic Acids. Organic Syntheses, 97, 256-273. [Link]

  • Ukai, K., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 24(18), 3351–3355. [Link]

  • Wang, Y., et al. (2018). The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines. Chemical Communications, 54(40), 5073-5076. [Link]

  • HZPT. (2024). what is used to protect the boronic acid enabling iterative suzuki-miyaura coupling?. [Link]

  • Liu, S., et al. (2023). Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki–Miyaura Coupling. The Journal of Organic Chemistry, 88(4), 2139–2149. [Link]

  • ResearchGate. (2020). ortho-Substituent Effect on 2,4-Bis(trifluoromethyl)phenylboronic Acid-Catalyzed Dehydrative Condensation between Carboxylic Acids and Amines. [Link]

  • Hight, M. R., et al. (2011). Vibrational Spectroscopy of N-Methyliminodiacetic Acid (MIDA)-Protected Boronate Ester: Examination of the B–N Dative Bond. The Journal of Physical Chemistry A, 115(22), 5659–5664. [Link]

  • YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. [Link]

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 2-Benzyloxy-3-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management and disposal of chemical reagents are fundamental pillars of laboratory safety and environmental stewardship. For researchers engaged in drug discovery and development, handling specialized compounds like 2-Benzyloxy-3-fluorophenylboronic acid necessitates a clear and robust understanding of its characteristics to ensure safe operational conduct from bench to disposal. This guide provides an in-depth, procedural framework for the proper disposal of this compound, grounding every recommendation in established safety protocols and regulatory standards. Our objective is to empower you, the researcher, with the knowledge to manage this chemical waste stream confidently and safely.

Hazard Identification and Immediate Safety Protocols

Before any handling or disposal begins, a thorough understanding of the potential hazards is critical. While a specific Safety Data Sheet (SDS) for 2-Benzyloxy-3-fluorophenylboronic acid is not publicly available, data from structurally similar phenylboronic acid derivatives indicate a consistent hazard profile. These compounds are generally classified as causing skin irritation, serious eye irritation, and potential respiratory irritation if inhaled.[1][2][3][4]

Immediate First Aid:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3][5]

  • Skin Contact: Remove contaminated clothing and wash the affected skin with soap and plenty of water. If irritation occurs, seek medical advice.[2][3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2][6]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[3][6][7]

All work involving this compound, including weighing and solution preparation, must be conducted within a certified chemical fume hood to minimize inhalation risk.[8]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is non-negotiable. The following table outlines the minimum required equipment based on standard laboratory safety protocols for boronic acid derivatives.

PPE CategorySpecificationRationale
Eye Protection Tight-sealing chemical safety goggles or a face shield.[5][7]Protects against splashes of solutions and airborne dust particles.
Hand Protection Nitrile or neoprene gloves. Double-gloving is recommended.[6][8]Provides a barrier against skin contact. Gloves must be inspected before use and disposed of properly after handling.[3][6]
Body Protection A fully-fastened, chemical-resistant lab coat.Prevents contamination of personal clothing.
Respiratory For nuisance dust exposures, a P95 (US) or P1 (EU) respirator may be used. For larger spills or where ventilation is inadequate, a full-face respirator with appropriate cartridges is necessary.[6]Ensures protection from inhaling fine dust particles.

Step-by-Step Disposal and Decontamination Procedures

The cardinal rule for the disposal of 2-Benzyloxy-3-fluorophenylboronic acid is that it must be treated as hazardous waste .[8][9] Under no circumstances should this chemical or its containers be discarded in common trash or washed down the drain.[6][8][10]

Part A: Waste Segregation and Collection

The principle of waste segregation is to prevent inadvertent and dangerous chemical reactions within a waste container. Boronic acids are incompatible with strong oxidizing agents, strong acids, and strong bases.[7][11]

  • Establish Designated Waste Containers:

    • Solid Waste: Use a clearly labeled, sealable, and puncture-resistant container for all solid waste. This includes contaminated gloves, weighing papers, pipette tips, and any residual solid compound.

    • Liquid Waste (Organic): Use a separate, labeled, and sealable container for organic solvent waste containing the compound. This includes reaction mother liquors and solvent rinses from glassware.

    • Liquid Waste (Aqueous): Collect aqueous solutions in a dedicated, labeled, and sealable container. Do not mix with organic solvent waste.

  • Proper Labeling: All waste containers must be clearly and unambiguously labeled with "Hazardous Waste" and the full chemical name: "2-Benzyloxy-3-fluorophenylboronic acid Waste".[8] Include the primary solvent (e.g., "in Acetone").

Part B: Decontamination of Laboratory Glassware

Proper decontamination ensures the safety of laboratory support staff and prevents cross-contamination of future experiments.

  • Initial Solvent Rinse: Rinse the contaminated glassware with a small amount of a suitable organic solvent (e.g., acetone or ethanol) to dissolve any remaining residue.[8]

  • Collect the Rinse: Decant this solvent rinse directly into the designated liquid organic hazardous waste container.[8]

  • Secondary Wash: Wash the glassware thoroughly with soap and water.

  • Final Rinse and Dry: Rinse with deionized water and allow to air dry completely in a well-ventilated area.

Part C: Managing Spills

In the event of a spill, prompt and correct action is crucial to mitigate exposure and contamination.

  • Ensure Safety: Evacuate non-essential personnel. Ensure the area is well-ventilated. Wear all required PPE, including respiratory protection if necessary.[3][10]

  • Containment: For solid spills, prevent the formation of dust.[6][10]

  • Cleanup: Carefully sweep or scoop up the solid material and place it into the designated solid hazardous waste container.[2][6][10] Do not use a vacuum cleaner unless it is specifically rated for hazardous dust.

  • Decontaminate: Clean the spill area with a cloth dampened with a suitable solvent, and then wash with soap and water. Place all cleaning materials into the solid hazardous waste container.

Disposal Workflow and Decision Logic

The ultimate disposal of hazardous waste is governed by institutional policies and local, state, and federal regulations, such as those from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[12][13][14] The standard and recommended procedure for boronic acid derivatives is incineration by a licensed waste disposal company.[6] This process typically involves dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion byproducts like boron oxides.[6][10]

Below is a logical workflow diagram for the handling and disposal process.

G cluster_prep Preparation & Handling cluster_waste Waste Generation & Segregation cluster_final Final Disposal Path A Start: Acquire 2-Benzyloxy-3-fluorophenylboronic acid B Don Personal Protective Equipment (PPE) A->B C Work in Chemical Fume Hood B->C D Generate Chemical Waste C->D E Is waste solid or liquid? D->E F Collect in Labeled SOLID Hazardous Waste Container E->F Solid G Is waste solvent or aqueous? E->G Liquid J Store Sealed Containers in Satellite Accumulation Area F->J H Collect in Labeled ORGANIC Liquid Hazardous Waste G->H Organic I Collect in Labeled AQUEOUS Liquid Hazardous Waste G->I Aqueous H->J I->J K Arrange for Pickup by Institutional EHS J->K L Transport to Licensed Waste Disposal Facility K->L M Dispose via High-Temperature Incineration L->M

Sources

Personal protective equipment for handling 2-Benzyloxy-3-fluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Mastering the Protocol: Safe Handling of 2-Benzyloxy-3-fluorophenylboronic Acid

As a Senior Application Scientist, my primary goal is to empower researchers to achieve groundbreaking results safely and efficiently. The utility of complex reagents like 2-Benzyloxy-3-fluorophenylboronic acid in drug development is immense, but its safe handling is a non-negotiable prerequisite for successful experimentation. This guide moves beyond a simple checklist, offering a comprehensive operational plan grounded in the fundamental principles of chemical safety and risk mitigation. We will delve into the "why" behind each procedural step, ensuring a deep, actionable understanding for your laboratory's safety culture.

Hazard Assessment: Understanding the Reagent

Before any container is opened, a thorough understanding of the specific hazards is critical. While comprehensive toxicological data for this specific molecule is not available, we can extrapolate a robust hazard profile from Safety Data Sheets (SDS) of structurally similar fluorinated and benzylated phenylboronic acids.[1][2] The primary risks associated with this class of compounds are consistently identified as follows:

  • Skin Irritation (H315): Causes skin irritation.[1][3][2]

  • Serious Eye Irritation (H319): Causes serious eye irritation.[1][3][2]

  • Respiratory Irritation (H335): May cause respiratory irritation.[3][2]

These classifications mandate a cautious approach, treating the compound as hazardous by default.

Table 1: GHS Hazard Profile for Phenylboronic Acid Derivatives

Hazard Class GHS Hazard Statement Signal Word Pictogram
Skin Irritation H315: Causes skin irritation Warning Exclamation Mark
Eye Irritation H319: Causes serious eye irritation Warning Exclamation Mark
Specific Target Organ Toxicity (Single Exposure) H335: May cause respiratory irritation Warning Exclamation Mark

This table represents a composite hazard profile based on data for analogous boronic acid compounds.[3][2][4]

The Core Protocol: Personal Protective Equipment (PPE)

The selection of PPE is your first and most critical line of defense. The following ensemble is mandatory for any procedure involving 2-Benzyloxy-3-fluorophenylboronic acid, from simple weighing to active reaction monitoring.

  • Eye and Face Protection:

    • Minimum Requirement: Tight-sealing safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards are essential.[1] Standard safety glasses are insufficient as they do not protect against fine dusts or splashes from all angles.

    • Recommended: A full face shield should be worn over safety goggles, especially when handling larger quantities (>1 g) or during procedures with a higher risk of splashing, such as quenching a reaction.

  • Hand Protection:

    • Glove Type: Nitrile gloves are the preferred choice for general handling.[5] They provide excellent protection against a wide array of solvents and incidental chemical contact.[5]

    • Protocol: Always double-glove. This practice is crucial as it provides a critical time buffer in case of an unobserved tear or degradation of the outer glove. When exiting the immediate work area (e.g., to use a computer), remove the outer glove to prevent cross-contamination of shared surfaces. Inspect gloves for any sign of degradation before and during use.

  • Body Protection:

    • Lab Coat: A flame-resistant lab coat is mandatory. Ensure it is fully buttoned with sleeves rolled down to provide maximum coverage.

    • Apron: For procedures involving significant quantities of liquids, a chemical-resistant apron worn over the lab coat is recommended to protect against spills.

  • Respiratory Protection:

    • Rationale: Boronic acids are often fine, lightweight powders that can be easily aerosolized.[6][7] Inhalation is a primary route of exposure that can lead to respiratory tract irritation.[3][2]

    • Requirement: All handling of the solid compound, especially weighing, must be conducted within a certified chemical fume hood to control exposure.[6][7][8] If engineering controls are insufficient or in the event of a spill outside of a hood, a respirator (e.g., N95 for particulates or a half-face respirator with appropriate cartridges) would be necessary.[9]

Operational Workflow: From Storage to Waste

A structured workflow minimizes risk at every stage of the chemical's lifecycle in your lab.

Diagram: Chemical Handling Workflow

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Procedure Receive Receive & Inspect Store Store in Dry, Cool Area Receive->Store Prep Gather PPE & Materials Store->Prep Weigh Weigh Solid Prep->Weigh Enter Hood Dissolve Dissolve & Transfer Weigh->Dissolve React Use in Reaction Dissolve->React Decon Decontaminate Glassware React->Decon Procedure Complete Waste Segregate Waste Decon->Waste Dispose Dispose via EHS Waste->Dispose

A step-by-step workflow for handling 2-Benzyloxy-3-fluorophenylboronic acid.

Step-by-Step Handling Procedures:

  • Preparation:

    • Before bringing the chemical into the lab, designate a specific workspace within a chemical fume hood.

    • Ensure an eyewash station and safety shower are accessible and unobstructed.[7]

    • Assemble all necessary glassware, reagents, and cleanup materials (spill kit) beforehand to minimize movement in and out of the hood.

  • Weighing and Transfer:

    • Perform all manipulations of the solid compound within the fume hood to contain dust.[6][10]

    • Use a spatula to gently transfer the solid. Avoid pouring, which can generate dust clouds.

    • Tare your receiving vessel with its cap on the balance. Add the chemical, cap the vessel, and then re-weigh. This minimizes the time the solid is exposed to the atmosphere.

    • Add the solvent to the solid slowly to prevent splashing.

  • Post-Handling Decontamination:

    • Wipe down the spatula, balance, and any surfaces in the fume hood with a damp cloth or towel to collect any residual dust. Dispose of the wipe as contaminated waste.

    • Remove your outer gloves before exiting the fume hood.

    • Wash hands thoroughly with soap and water after the procedure is complete, even though gloves were worn.[6]

Emergency & Disposal Plans

Emergency First Aid:

Exposure Route Action
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[3][11]
Eye Contact Rinse cautiously with water for several minutes, holding eyelids open. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[3][6]
Inhalation Move the person to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention.[3][6]

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][7] |

Disposal Protocol:

The proper disposal of this reagent is essential for laboratory and environmental safety.

  • Waste Segregation: All materials contaminated with 2-Benzyloxy-3-fluorophenylboronic acid must be treated as hazardous chemical waste. This includes:

    • Unused or excess reagent.

    • Contaminated gloves, weigh boats, and paper towels.

    • The first rinse of any glassware used (e.g., with acetone or ethanol).[8]

  • Containment:

    • Collect all solid and liquid waste in a dedicated, properly labeled, and sealed hazardous waste container.[9][12] Do not mix boronic acid waste with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.[12]

  • Final Disposal:

    • Arrange for pickup and disposal through your institution's certified EHS office. Never dispose of boronic acids down the drain unless explicitly permitted by local regulations for very small, dilute quantities, which is generally not advisable in a research setting.[9][12]

By integrating these detailed protocols into your daily operations, you build a foundation of safety that protects you, your colleagues, and the integrity of your research.

References

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  • Safety Data Sheet: Phenylboronic acid. Carl ROTH.

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.